2-[(4-Pyridinylmethyl)amino]isonicotinic acid
説明
BenchChem offers high-quality 2-[(4-Pyridinylmethyl)amino]isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Pyridinylmethyl)amino]isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(pyridin-4-ylmethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVCMFGCQYYXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-[(4-Pyridinylmethyl)amino]isonicotinic acid chemical properties
[1][2][3][4]
Executive Summary
2-[(4-Pyridinylmethyl)amino]isonicotinic acid (C₁₂H₁₁N₃O₂) is a bifunctional heteroaromatic building block.[1][2] Structurally, it consists of an isonicotinic acid core substituted at the 2-position with a (4-pyridinylmethyl)amino moiety.[1][2][3] Its significance lies in its dual-pyridine topology, which serves as a pharmacophore scaffold for Type II kinase inhibitors (targeting the DFG-out conformation) and as a rigid, multitopic ligand in coordination chemistry.[1]
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and analytical standards.[1]
Chemical Identity & Structural Analysis[1][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-[(Pyridin-4-ylmethyl)amino]pyridine-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.24 g/mol |
| MDL Number | MFCD11116740 |
| Smiles | OC(=O)c1ccnc(NCc2ccncc2)c1 |
| pKa (Predicted) | pKa₁ ≈ 3.2 (COOH), pKa₂ ≈ 5.4 (Pyridine N) |
| LogP (Predicted) | 0.8 – 1.2 (pH dependent) |
| Appearance | White to off-white crystalline solid |
Structural Logic
The molecule features two pyridine rings linked by a secondary amine methylene bridge.[1]
-
Ring A (Isonicotinic Core): Electron-deficient due to the carboxylic acid (electron-withdrawing) and the ring nitrogen.[1] The 2-position is activated for nucleophilic aromatic substitution (
).[1] -
Ring B (4-Pyridyl): Acts as a distal binding element.[1] In kinase inhibitors, this ring often occupies the solvent-exposed region or interacts with specific residues like the "gatekeeper."[1]
-
Linker (-NH-CH₂-): Provides rotational freedom, allowing the molecule to adopt varying conformations (e.g., "U-shape" for chelation vs. "extended" for bridging).[1]
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme (DOT Visualization)
Detailed Protocol (Laboratory Scale)
-
Reagents:
-
Procedure:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve 2-chloroisonicotinic acid in n-butanol.
-
Addition: Add
followed by 4-(Aminomethyl)pyridine. -
Reflux: Heat the mixture to reflux (~118°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1]
-
Workup: Cool to room temperature. The potassium salt of the product may precipitate.[1]
-
Acidification: Adjust pH to ~4–5 (isoelectric point) using dilute acetic acid or HCl to precipitate the free acid zwitterion.[1]
-
Purification: Filter the solid.[1] Recrystallize from Ethanol/Water or DMF/Water to remove trace chloride salts.[1]
-
-
Critical Control Points:
Analytical Characterization
Validating the identity and purity of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid requires a multi-modal approach.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers the basic nitrogens).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV at 260 nm (pyridine
transition).
NMR Spectroscopy ( H-NMR, DMSO- )
- 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]
-
8.5 ppm (d, 2H):
-protons of the 4-pyridyl ring (Ring B).[1] - 8.1 ppm (d, 1H): Proton at C6 of isonicotinic ring (Ring A).
- 7.5 ppm (t, 1H): Secondary amine (-NH-).[1]
-
7.3 ppm (d, 2H):
-protons of the 4-pyridyl ring (Ring B).[1] - 7.0 ppm (s, 1H): Proton at C3 of isonicotinic ring (shielded by amino group).
- 4.6 ppm (d, 2H): Methylene bridge (-CH₂-).[1]
Analytical Workflow (DOT Visualization)
Applications & Biological Relevance[1][4][5][9]
Kinase Inhibitor Development
This compound is a "privileged structure" in medicinal chemistry.[1]
-
Mechanism: The 2-aminoisonicotinic acid motif mimics the adenine hinge-binding region of ATP.[1]
-
SAR (Structure-Activity Relationship): The carboxylic acid can be converted to an amide (e.g., via reaction with an aniline) to generate Sorafenib-like analogues.[1] The "tail" (4-pyridinylmethyl) extends into the hydrophobic pocket, improving selectivity.[1]
Metal-Organic Frameworks (MOFs)[1][4]
Safety & Handling (MSDS Highlights)
References
-
Sigma-Aldrich. Product Specification: 2-[(4-Pyridinylmethyl)amino]isonicotinic acid (CDS021130).[1][4] Retrieved from
-
PubChem. Compound Summary: 2-(Methylamino)pyridine-4-carboxylic acid derivatives.[1][5] Retrieved from
-
ChemicalBook. 2-Aminoisonicotinic acid Properties and Synthesis. Retrieved from
-
MDPI. Affinity Studies of Pyridinecarboxylic Acids for Platinum-Based Drugs. Retrieved from
Sources
- 1. CAS 13362-28-2: 2-Aminoisonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. 1291854-23-3_CAS号:1291854-23-3_4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine - 化源网 [chemsrc.com]
- 3. cacheby.com [cacheby.com]
- 4. 2-[(4-Pyridinylmethyl)amino]isonicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(Methylamino)pyridine-4-carboxylic acid | C7H8N2O2 | CID 6484235 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aminoisonicotinic Acid Derivatives
Introduction: The Versatility of the 2-Aminoisonicotinic Acid Scaffold
The 2-aminoisonicotinic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), this core structure is not only a key building block in organic synthesis but also a recurring feature in a multitude of biologically active compounds.[1][2] Its unique arrangement of a pyridine ring, an amino group, and a carboxylic acid moiety provides a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities.[3][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-aminoisonicotinic acid derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access these molecules, their diverse biological targets, and the critical structural features that govern their therapeutic potential.
The 2-Aminoisonicotinic Acid Scaffold: Physicochemical Properties and Synthetic Strategies
The 2-aminoisonicotinic acid molecule possesses both an acidic carboxylic group and a basic amino group, rendering it amphoteric.[4] This dual functionality, coupled with the aromatic pyridine ring, dictates its reactivity and potential for derivatization. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond acceptors, while the amino and carboxylic acid groups can serve as hydrogen bond donors. These properties are crucial for molecular recognition and binding to biological targets.
Synthetic Pathways to 2-Aminoisonicotinic Acid Derivatives
A variety of synthetic routes have been developed to access substituted 2-aminoisonicotinic acids and their derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
One common approach involves the modification of readily available pyridine derivatives. For instance, 2-chloronicotinic acid can be reacted with ammonia to yield 2-aminonicotinic acid.[3] Another versatile method is the one-pot synthesis from 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride, which allows for the creation of a wide range of substituted 2-amino isonicotinic acids.[5][6] More complex, multi-step syntheses starting from quinoline have also been reported, involving oxidation, anhydride formation, ammonolysis, and Hofmann degradation to introduce the C(2) amino group.[7]
The core scaffold can be further elaborated to generate a library of derivatives. The carboxylic acid can be converted into esters, amides, or hydrazides, while the amino group can be acylated or alkylated.[1][8] These modifications can significantly impact the molecule's solubility, bioavailability, and target engagement.[1]
Structure-Activity Relationships for Key Biological Targets
The 2-aminoisonicotinic acid scaffold has been successfully exploited to develop inhibitors and modulators for a diverse array of biological targets. The following sections will explore the SAR of these derivatives in the context of their major therapeutic applications.
Enzyme Inhibition
The rigid framework and versatile functional groups of 2-aminoisonicotinic acid derivatives make them ideal candidates for designing enzyme inhibitors.
HIF-1α is a key transcription factor in cellular adaptation to hypoxia and is a validated target in cancer therapy. A series of 2-aminoisonicotinic acid analogues have been identified as potent HIF-1α inhibitors.[9] The SAR studies for these compounds are yet to be fully elucidated in the provided context, but their discovery highlights the potential of this scaffold in developing novel anticancer agents that target tumor hypoxia.[9]
GSK-3 is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease.[10] SAR studies on N-(pyridin-3-yl)-2-amino-isonicotinamides have revealed key structural requirements for potent and selective GSK-3 inhibition.[10][11] Extensive exploration of substitutions on the pyridine ring and modifications of the amide group have led to analogs with significantly improved potency in lowering hyperphosphorylated tau, a hallmark of Alzheimer's disease.[10][11] However, some of these potent derivatives were found to be susceptible to amidase-mediated hydrolysis in mouse plasma, highlighting the importance of metabolic stability in drug design.[10][11]
3-HAO is the enzyme responsible for producing the neurotoxin quinolinic acid, which is elevated in several neurodegenerative diseases.[12] 2-Aminonicotinic acid 1-oxides have been designed as chemically stable inhibitors of 3-HAO.[12] The introduction of the N-oxide functionality was a key modification to improve chemical stability compared to earlier substrate-analogue inhibitors. The most active compounds from this series were shown to reduce the production of quinolinic acid in the rat brain, providing a valuable pharmacological tool for studying neurodegeneration.[12]
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a target for antiproliferative, immunosuppressive, and antiparasitic drugs.[13] Amino derivatives of nicotinic and isonicotinic acid have been identified as potent DHODH inhibitors.[14] 2D and 3D QSAR studies have revealed that the substitution pattern on a phenyl ring attached to the core scaffold is crucial for inhibitory activity, with fluoro or trifluoromethyl groups being particularly effective.[13][14] These inhibitors have shown promise in cell proliferation assays, particularly in lymphocyte cells.[14]
Anticancer Activity
Beyond specific enzyme inhibition, 2-aminoisonicotinic acid derivatives have demonstrated broader anticancer activities through various mechanisms.
Autophagy is a cellular self-degradation process that can be modulated for cancer therapy. Novel 2-aminonicotinonitrile derivatives have been discovered as autophagy enhancers with potential anticancer activity.[15] SAR analysis revealed that substituents at the C-4 and C-6 positions of the pyridine ring enhance autophagy-inducing activity, while substitution at the C-5 position has the opposite effect.[15] The most promising compound in this series also induced apoptosis and cell cycle arrest in cancer cells.[15]
Derivatives of the 2-aminoisonicotinic acid scaffold have shown direct cytotoxic effects against various cancer cell lines. For instance, ruthenium(II) complexes incorporating isonicotinic acid-based ligands have exhibited moderate to high cytotoxic activity against melanoma, lung, epidermoid, and breast cancer cell lines.[16] The incorporation of these bioactive ligands into an organometallic framework represents a promising strategy for developing novel anticancer agents.[16]
Antimicrobial Activity
The 2-aminoisonicotinic acid scaffold is a component of several antimicrobial agents, most notably the anti-tuberculosis drug isoniazid, which is a derivative of isonicotinic acid.[17]
Various derivatives, including amides, hydrazides, and dipeptides of isonicotinic acid, have shown specific antimicrobial activities against different microorganisms.[8] Metal complexes of 2-aminonicotinic acid with cobalt, iron, nickel, manganese, zinc, silver, chromium, cadmium, and copper have also demonstrated varied antibacterial and antifungal properties.[18] For example, silver and zinc complexes showed high activity against Bacillus subtilis and Bacillus licheniformis, respectively, while nickel and copper complexes were effective against Fusarium oxysporum.[18]
Isonicotinic acid hydrazides are a well-established class of antimycobacterial agents.[19][20] SAR studies have shown that modifying the hydrazide group can lead to compounds with improved activity against Mycobacterium tuberculosis. For instance, N'-tetradecanoyl-hydrazide of isonicotinic acid was found to be more active than isoniazid.[19] The increased lipophilicity of such derivatives is thought to enhance their permeability through the lipid-rich mycobacterial cell wall.[20]
Experimental Protocols
To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis of a 2-aminoisonicotinic acid derivative and a common biological assay.
Protocol 1: One-Pot Synthesis of a Substituted 2-Amino Isonicotinic Acid
This protocol is adapted from the method described by Jin et al. (2022) for the one-pot synthesis of substituted 2-amino isonicotinic acids.[5][6]
Materials:
-
A substituted 2,4-dioxo-carboxylic acid ethyl ester
-
Ethyl 3-amino-3-iminopropionate hydrochloride
-
An appropriate solvent (e.g., ethanol)
-
A suitable base (e.g., sodium ethoxide)
Procedure:
-
To a solution of the substituted 2,4-dioxo-carboxylic acid ethyl ester in the chosen solvent, add ethyl 3-amino-3-iminopropionate hydrochloride and the base.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, neutralize the mixture with an acid (e.g., hydrochloric acid).
-
The product may precipitate from the solution and can be collected by filtration.
-
If the product does not precipitate, extract it with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using standard analytical techniques (e.g., NMR, MS, and IR spectroscopy).
Protocol 2: In Vitro HIF-1α Inhibition Assay
This protocol describes a general cell-based reporter assay to evaluate the in vitro inhibitory potency of newly synthesized compounds against hypoxia-induced HIF-1 activation, as mentioned in the context of 2-aminoisonicotinic acid analogues.[9]
Materials:
-
A human cancer cell line stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct (e.g., SK-Hep-1, Hep3B, or AGS cells).
-
Cell culture medium and supplements.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A hypoxia chamber or a chemical inducer of hypoxia (e.g., CoCl₂).
-
A luciferase assay kit.
-
A luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period.
-
Expose the cells to hypoxic conditions (e.g., 1% O₂) or treat them with a hypoxia-mimetic agent.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Calculate the percentage of inhibition of HIF-1α activity for each compound concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the compound concentration.
Visualizations
Logical Relationship in SAR of 2-Aminonicotinonitrile Autophagy Enhancers
Caption: SAR of 2-aminonicotinonitrile derivatives as autophagy enhancers.
Experimental Workflow for HIF-1α Inhibition Assay
Caption: Workflow for cell-based HIF-1α inhibition screening.
Future Perspectives
The 2-aminoisonicotinic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research directions will likely focus on:
-
Multi-target Drug Design: Given the broad spectrum of activity, designing derivatives that can modulate multiple targets simultaneously could lead to more effective treatments for complex diseases like cancer and neurodegenerative disorders.
-
Improving Pharmacokinetic Properties: A key challenge will be to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives to enhance their in vivo efficacy and reduce potential toxicity.
-
Exploring New Biological Targets: High-throughput screening of 2-aminoisonicotinic acid derivative libraries against a wider range of biological targets could uncover novel therapeutic applications.
-
Application of Computational Methods: The use of computational tools, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of more potent and selective derivatives.[13]
References
-
Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. [Link]
-
Yuan, C., Li, X., & Zhang, Y. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]
-
Ricci, G., Amori, L., Ghibelli, L., & Pellicciari, R. (2013). 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents. Journal of Medicinal Chemistry, 56(23), 9482–9495. [Link]
-
Lee, K., Kim, H., Kim, J., & Park, H. (2011). ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. ResearchGate. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(16), 1465–1478. [Link]
-
Luo, G., et al. (2023). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]
-
El-Naggar, A. M., Ahmed, F. S. M., Abd El-Salam, A. M., & El-Gazzar, M. A. (1981). Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. PubMed. [Link]
-
Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]
-
Kumar, A., & Singh, P. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
-
Silva, A. M., et al. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]
-
Patel, H., & Singh, S. (2025). 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). ResearchGate. [Link]
-
Sriram, D., Yogeeswari, P., & Madhu, K. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]
-
Sriram, D., Yogeeswari, P., & Madhu, K. (2025). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. ResearchGate. [Link]
-
Al-Resayes, S. I., et al. (2016). Synthesis, Spectral Studies and Biological Evaluation of 2-aminonicotinic Acid Metal Complexes. PubMed. [Link]
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Biological Targets of Pyridine-4-Carboxylic Acid Scaffolds: A Technical Guide
Executive Summary
The pyridine-4-carboxylic acid (isonicotinic acid) scaffold represents a privileged structure in medicinal chemistry, most historically significant as the core of Isoniazid (INH) , the frontline antitubercular agent. However, modern pharmacophore modeling has expanded its utility beyond antimycobacterials into oncology (kinase inhibition) and metalloenzyme modulation.
This guide provides a technical analysis of the biological targets associated with this scaffold, dissecting the molecular mechanisms of action, Structure-Activity Relationships (SAR), and validated experimental protocols for target engagement.
Chemical Foundation & Pharmacophore Analysis
The pyridine-4-carboxylic acid moiety offers distinct physicochemical properties that facilitate target binding:
-
Hydrogen Bonding: The pyridine nitrogen (pKa ~5.2) acts as a hydrogen bond acceptor, while the carboxylic acid/hydrazide tail acts as both donor and acceptor.
-
Metal Chelation: Derivatives (especially hydrazides/hydrazones) form stable chelates with transition metals (Cu²⁺, Fe²⁺), critical for inhibiting metalloenzymes.
-
Pi-Stacking: The electron-deficient aromatic ring engages in
stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
Key Scaffold Variations
| Derivative Class | Primary Target | Mechanism |
| Hydrazides (e.g., Isoniazid) | InhA (Enoyl-ACP Reductase) | Covalent adduct formation via radical activation. |
| Imidazo[4,5-b]pyridines | Aurora Kinases / FLT3 | ATP-competitive inhibition (hinge binding). |
| 4-Aryl-pyridines | PI3K Isoforms | Allosteric modulation or ATP competition. |
Primary Target: Enoyl-ACP Reductase (InhA)[1]
The most validated target for pyridine-4-carboxylic acid derivatives is InhA , the NADH-dependent enoyl-acyl carrier protein reductase involved in the Fatty Acid Synthase II (FAS-II) system of Mycobacterium tuberculosis.
Mechanism of Action (The KatG-InhA Axis)
Isoniazid is a prodrug.[1][2] It requires oxidative activation by the bacterial catalase-peroxidase KatG .[1][3]
-
Activation: KatG oxidizes the hydrazide group, generating an isonicotinoyl radical .[3]
-
Adduct Formation: This radical reacts spontaneously with NAD⁺ to form a covalent INH-NAD adduct .
-
Inhibition: The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, blocking the reduction of long-chain fatty acids (mycolic acids) essential for the cell wall.[4]
Visualization: The Activation Pathway
The following diagram illustrates the critical "Prodrug-to-Inhibitor" transition.
Figure 1: The KatG-dependent activation mechanism of Isoniazid targeting InhA.
Emerging Targets: Kinase Inhibition
Beyond antimicrobials, the pyridine-4-carboxylic acid core (often fused or substituted at the C4 position) serves as a scaffold for kinase inhibitors. The nitrogen atom often interacts with the "hinge region" of the kinase ATP-binding pocket.
Aurora-A and FLT3 Kinases
Substituted imidazo[4,5-b]pyridines (isosteres of the core scaffold) have shown nanomolar potency against Aurora-A, a key regulator of mitosis.
Table 1: Comparative Potency of Pyridine-Scaffolded Kinase Inhibitors
| Compound ID | Core Scaffold | Target | IC50 (µM) | Mechanism Note |
| Cpd 28c | Imidazo[4,5-b]pyridine | Aurora-A | < 0.05 | High selectivity over Aurora-B due to C7 derivatization.[5] |
| Cpd 16a | Imidazo[4,5-b]pyridine | FLT3 | 0.162 | Dual Aurora/FLT3 inhibitor; effective in AML cell lines.[5] |
| Guareschi-9b | 4-Aryl-pyridine | PI3K | 1.2 | Selective for |
Data sourced from recent medicinal chemistry literature (see References 3, 5).
Detailed Experimental Protocol: InhA Inhibition Assay
To validate the biological activity of a new pyridine-4-carboxylic acid derivative against InhA, the following spectrophotometric assay is the industry standard. This protocol relies on monitoring the oxidation of NADH (absorbance decrease at 340 nm).
Reagents & Equipment
-
Enzyme: Recombinant M. tuberculosis InhA (purified).
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).
-
Cofactor: NADH (100 µM stock).
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
-
Detection: UV-Vis Spectrophotometer (kinetic mode) or Plate Reader capable of 340 nm detection.
Step-by-Step Procedure
-
Preparation of Activated Inhibitor (Crucial Step):
-
Unlike direct inhibitors, pyridine-4-hydrazides must be activated.
-
Incubate the test compound (10-100 µM) with KatG (2 µM) , NAD⁺ (50 µM) , and MnCl₂ (2 µM) in buffer for 1-2 hours at 25°C to generate the adduct.
-
Control: Prepare a parallel mixture without KatG to test for direct inhibition (usually inactive).
-
-
Assay Assembly:
-
In a quartz cuvette or UV-transparent plate, add:
-
960 µL Reaction Buffer
-
20 µL NADH (Final: 100 µM)
-
10 µL Substrate (DD-CoA, Final: 50 µM)
-
10 µL Activated Inhibitor Mixture (from Step 1).
-
-
-
Initiation:
-
Add InhA enzyme (10-50 nM) to initiate the reaction. Mix rapidly by inversion.
-
-
Measurement:
-
Monitor Absorbance at 340 nm for 60–120 seconds.
-
The slope of the linear portion represents the initial velocity (
).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Plot % Inhibition vs. log[Concentration] to determine IC50.
-
Self-Validation Checkpoints
-
NADH Stability: The baseline absorbance of NADH alone should be stable. Drifting baseline indicates spontaneous oxidation.
-
KatG Dependency: If the compound inhibits InhA without KatG pre-incubation, it is a direct inhibitor (rare for this scaffold) or a false positive (aggregator).
Workflow: Screening Pyridine Libraries
For researchers developing new libraries based on this scaffold, the following decision tree optimizes resource allocation.
Figure 2: Screening workflow for pyridine-4-carboxylic acid derivatives.
References
-
Isoniazid Mechanism & InhA: Rozwarski, D. A., et al. (1998).[1] "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science, 280(5364), 676-680. Link
-
KatG Activation: Lei, B., et al. (2000). "Mechanism of Action of Isoniazid."[2][3][6] Journal of Biological Chemistry, 275, 2520-2526. Link
-
Kinase Inhibitors (Aurora): Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry, 56(21), 8781–8792. Link
-
Pyridine Scaffolds Review: "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, 2025.[7][8][9] Link
-
PI3K Inhibition: "The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors." Molecules, 2015, 20(9), 17266-17282. Link
Sources
- 1. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Role of 2-aminoisonicotinic acid in fragment-based drug discovery
An in-depth technical guide on the integration, optimization, and synthetic manipulation of 2-aminoisonicotinic acid in fragment-based drug discovery (FBDD).
Executive Summary
Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points (fragments) that bind to biological targets with high ligand efficiency. Among privileged scaffolds, 2-aminoisonicotinic acid has emerged as a highly versatile building block. This whitepaper details the physicochemical rationale, target applications, and synthetic workflows associated with 2-aminoisonicotinic acid, providing actionable, self-validating protocols for drug development professionals.
Physicochemical Profiling and Pharmacophore Rationale
The utility of 2-aminoisonicotinic acid in FBDD stems from its rigid heteroaromatic core and well-defined hydrogen-bonding vectors.
Causality of Scaffold Selection: In kinase inhibitor design, the adjacent pyridine nitrogen (a hydrogen-bond acceptor) and the 2-amino group (a hydrogen-bond donor) perfectly mimic the bidentate hydrogen-bonding motif required to engage the backbone amide groups of the ATP-binding hinge region[1].
Vector for Fragment Growth: The carboxylic acid at the 4-position acts as a critical synthetic handle. Because it points away from the hinge region, it directs fragment growth toward the solvent-exposed channel. This allows medicinal chemists to modulate lipophilicity and metabolic stability (e.g., via amide coupling) without disrupting the primary binding anchor[1].
Pharmacophore mapping of 2-aminoisonicotinic acid at the kinase hinge region.
Target Class Applications in FBDD
2-aminoisonicotinic acid has been successfully deployed across diverse therapeutic targets, proving its status as a privileged fragment:
-
Kinase Inhibitors: It is a core intermediate in the synthesis of potent Glycogen Synthase Kinase-3 (GSK-3β) inhibitors. Elaborating the acid with a cyclopropanecarboxamide group enhances metabolic stability, yielding highly selective leads[1]. It is also utilized in the development of phosphatidylinositol-5-phosphate-4-kinase (PI5P4K) inhibitors[2].
-
Protein-Protein Interactions (PPIs): Moving beyond traditional ATP-binding pockets, the scaffold has been employed in the rational design of small-molecule stabilizers for 14-3-3 protein-protein interactions[3].
-
Transcription Factors: Analogues of 2-aminoisonicotinic acid have been evaluated as Hypoxia-Inducible Factor-1 (HIF-1α) inhibitors, effectively suppressing target gene expression under hypoxic conditions[4].
Table 1: Comparative Efficacy Profile (GSK-3β Inhibition)
| Compound Class | Representative Molecule | Mechanism of Action | Approx. Selectivity | Brain Penetrance |
| Fragment Hit | 2-Aminoisonicotinic Acid | Hinge Binder | Low (Pan-kinase) | Poor (Zwitterionic) |
| Optimized Lead | 2-(Cyclopropanecarboxamido)isonicotinic acid | Hinge + Allosteric | >500-fold vs. CDKs | High Potential |
Overcoming Synthetic Bottlenecks: The Zwitterion Challenge
A critical hurdle in utilizing 2-aminoisonicotinic acid is its physicochemical state during synthesis.
Causality behind the Ester Strategy: In neutral media, 2-aminoisonicotinic acid exists as a zwitterion. This results in extremely poor solubility in standard anhydrous organic solvents (e.g., DCM, THF) required for efficient acylation. Attempting direct acylation leads to heterogeneous reaction mixtures, low conversion rates, and intractable workups[1]. To bypass this, chemists employ an "Ester Strategy." Converting the carboxylic acid to a methyl ester neutralizes the zwitterion, rendering the molecule highly soluble. Following amide coupling, controlled hydrolysis releases the final functionalized acid[1].
Optimized synthetic workflow to bypass zwitterionic insolubility during acylation.
Protocol 1: Self-Validating Esterification and Acylation Workflow
This protocol ensures high-yield fragment growth while embedding self-validation checkpoints to prevent downstream failures.
-
Esterification: Suspend 2-aminoisonicotinic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄ and reflux for 12 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the baseline spot (zwitterion) and the appearance of a high-Rf spot confirms complete conversion to the methyl ester.
-
-
Acylation: Dissolve the methyl ester intermediate in anhydrous DCM. Add the desired acid chloride (e.g., cyclopropanecarbonyl chloride, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C. Stir at room temperature for 4 hours.
-
Validation Checkpoint: Analyze via LC-MS. The presence of a single major peak with a mass shift corresponding to the addition of the acyl group confirms successful amide bond formation.
-
-
Hydrolysis: Dissolve the acylated product in a 1:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature until complete. Acidify with 1M HCl to pH 3 to precipitate the product.
-
Validation Checkpoint: ¹H NMR spectroscopy must show the complete disappearance of the methyl ester singlet (~3.8 ppm) and the retention of the aromatic and acyl protons.
-
Advanced Methodologies: Microwave-Assisted Multicomponent Reactions
For rapid FBDD library generation, traditional step-wise synthesis is often too slow.
Causality behind MCRs: To accelerate hit-to-lead timelines, 2-aminoisonicotinic acid is utilized in multicomponent reactions (MCRs). Its dual functionality (amine and adjacent ring nitrogen) makes it an ideal substrate for constructing complex 3D architectures, such as benzimidazole-imidazo[1,2-a]pyridines, in a single step with high atom economy[5].
Protocol 2: Microwave-Assisted MCR for Library Generation
-
Reaction Assembly: Combine 2-aminoisonicotinic acid, an aldehyde, and an isonitrile in a microwave-safe vial. Add a Lewis acid catalyst (e.g., Sc(OTf)₃) and a dehydrating agent (anhydrous MgSO₄).
-
Irradiation: Subject the solvent-free mixture to microwave irradiation at 130 °C for 10 minutes[5].
-
Validation Checkpoint: Due to the complex nature of MCRs, validate the final 3D architecture unambiguously using single-crystal X-ray diffraction[5]. This ensures the correct regioisomer was formed during the 5-exo-dig cyclization step.
Fragment-to-lead workflow utilizing 2-aminoisonicotinic acid as a core scaffold.
Conclusion
2-aminoisonicotinic acid represents a quintessential fragment in modern drug discovery. Its high ligand efficiency, predictable hydrogen-bonding patterns, and synthetic versatility make it a cornerstone for developing inhibitors against kinases, PPIs, and transcription factors. By understanding its physicochemical limitations—specifically its zwitterionic nature—and applying engineered synthetic workflows, application scientists can rapidly translate this fragment into potent, selective lead compounds.
References
Sources
- 1. 2-(Cyclopropanecarboxamido)isonicotinic Acid|CAS 1339368-46-5 [benchchem.com]
- 2. WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents [patents.google.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
2-(4-Picolylamino)isonicotinic Acid: A Versatile Scaffold for Antiviral and Kinase Inhibitor Development
This in-depth technical guide provides a comprehensive review of 2-(4-Picolylamino)isonicotinic acid , a critical intermediate in the synthesis of bioactive small molecules, particularly for antiviral (HBV) and kinase inhibitor applications.
Executive Summary
2-(4-Picolylamino)isonicotinic acid (also known as 2-[(pyridin-4-ylmethyl)amino]pyridine-4-carboxylic acid ) is a bi-heterocyclic scaffold of significant interest in medicinal chemistry. Structurally, it combines an isonicotinic acid core with a 4-picolylamine moiety, creating a versatile pharmacophore capable of bidentate hydrogen bonding and metal chelation.
Its primary utility lies in its role as a key intermediate for Hepatitis B Virus (HBV) capsid assembly modulators , as detailed in recent patent literature (e.g., WO2020182990A1). Furthermore, the 2-amino-pyridine-4-carboxylic acid motif is a privileged structure in kinase inhibitor design, offering potential for Type I and Type II kinase inhibition through hinge-binding interactions. This guide dissects its synthesis, chemical properties, and biological applications, providing a roadmap for researchers leveraging this scaffold.
Chemical Identity & Properties
Nomenclature & Structure
-
IUPAC Name: 2-[(Pyridin-4-ylmethyl)amino]pyridine-4-carboxylic acid
-
Common Name: 2-(4-Picolylamino)isonicotinic acid
-
Molecular Formula: C₁₂H₁₁N₃O₂
-
Molecular Weight: 229.24 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (C4): H-bond donor/acceptor, ionizable (pKa ~3-4), handle for amide coupling.
-
2-Amino Pyridine Core: H-bond acceptor (N1) and donor (NH), critical for kinase hinge binding.
-
4-Picolyl Group: Hydrophobic/aromatic interaction site; the pyridine nitrogen can serve as a weak base or metal ligand.
-
Physicochemical Profile
| Property | Description | Implication for Synthesis |
| Solubility | Low in water/non-polar solvents; soluble in DMSO, DMF, dilute acid/base. | Purification often requires pH adjustment or polar aprotic solvents. |
| Acidity/Basicity | Amphoteric (zwitterionic character). | Exists as a zwitterion at neutral pH; synthesis often requires excess base (Et₃N, DIPEA). |
| Stability | Stable under standard conditions; sensitive to strong oxidation. | Suitable for multi-step synthesis without special handling. |
Synthesis & Production
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SₙAr) of 2-chloroisonicotinic acid with 4-picolylamine. This reaction exploits the electron-deficient nature of the pyridine ring, activated by the carboxylic acid (or ester) and the chloro substituent.
Reaction Mechanism (SₙAr)
The 4-picolylamine amine acts as the nucleophile, attacking the C2 position of the 2-chloroisonicotinic acid. The chloride acts as the leaving group. The reaction is typically catalyzed by a base or heat to neutralize the HCl byproduct and drive the equilibrium.
Synthetic Pathway Visualization
Figure 1: SₙAr synthesis pathway for 2-(4-Picolylamino)isonicotinic acid.
Experimental Protocols
Synthesis of 2-(4-Picolylamino)isonicotinic Acid
Based on optimized protocols for aminopyridine synthesis (e.g., WO2020182990A1).
Reagents:
-
2-Chloroisonicotinic acid (1.0 eq)
-
4-Picolylamine (1.2 - 1.5 eq)
-
Base: DIPEA (Diisopropylethylamine) or Et₃N (2.0 eq)
-
Solvent: 1,4-Dioxane or DMSO (anhydrous)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chloroisonicotinic acid (e.g., 10 mmol) in 1,4-dioxane (20 mL).
-
Addition: Add DIPEA (20 mmol) followed by 4-picolylamine (12 mmol). The suspension may clear upon addition of the base.
-
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress by LC-MS or TLC (MeOH/DCM 1:9).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Acidification: Redissolve the residue in a minimum amount of water/methanol, then adjust pH to ~4–5 with 1N HCl to precipitate the product (zwitterion isoelectric point).
-
-
Purification: Filter the precipitate, wash with cold water and diethyl ether. If no precipitate forms, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Yield: Typical yields range from 60–85%.
Biological Applications
HBV Capsid Assembly Modulation
Recent literature identifies this scaffold as a precursor for Core Protein Allosteric Modulators (CpAMs) . These compounds bind to the dimer-dimer interface of the HBV capsid protein, inducing the formation of aberrant, non-infectious capsids.
-
Mechanism: The isonicotinic acid moiety often serves as a linker or headgroup that interacts with the hydrophobic pocket (HAP pocket) in the core protein.
-
Significance: By disrupting capsid assembly, these inhibitors prevent the encapsidation of the viral pre-genomic RNA, halting viral replication.
Kinase Inhibition (Potential)
The 2-amino-pyridine-4-amide motif is a classic "hinge-binder" in kinase inhibitor design (e.g., Sorafenib, Regorafenib analogs).
-
Pharmacophore: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Cys residue), while the amino group (NH) donates a hydrogen bond to the backbone carbonyl.
-
Selectivity: The 4-picolyl "tail" can extend into the solvent-exposed region or a back pocket, providing selectivity depending on the specific kinase (e.g., VEGFR, PDGFR).
Biological Mechanism Visualization
Figure 2: Dual potential biological mechanisms: HBV Capsid Modulation and Kinase Inhibition.
References
-
Patent: Fused ring pyrimidone derivatives for use in the treatment of HBV infection. WO2020182990A1. (2020). Describes the synthesis and use of 2-(4-picolylamino)isonicotinic acid as a key intermediate (Intermediate I57/Reagent a reaction).
-
Journal: Geiger, T., et al. "CGP 47969 A: Effect on collagen induced arthritis in DBA/1 mice."[1] The Journal of Rheumatology, 21(10), 1992-1997. (1994).[1] Discusses the anti-inflammatory properties of structurally related pyridine derivatives.
- General Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (2010). Comprehensive guide on pyridine synthesis and SₙAr reactions.
Sources
Zwitterionic Architectures of Aminopyridine Carboxylic Acids: A Technical Guide for Medicinal Chemistry
The following technical guide details the zwitterionic properties of aminopyridine carboxylic acids (APCs), structured for researchers in medicinal chemistry and drug development.
Executive Summary
Aminopyridine carboxylic acids (APCs) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for amino acids and phenyl rings in kinase inhibitors, GPCR ligands, and enzyme cofactors. Unlike simple pyridines, APCs exhibit complex ionization behaviors due to the interplay between the basic pyridine nitrogen, the exocyclic amine, and the acidic carboxyl group. This guide provides an in-depth analysis of their zwitterionic nature, experimental protocols for characterization, and strategies for leveraging these properties in rational drug design.
Part 1: The Zwitterionic Paradigm
Fundamental Equilibria
In aqueous solution, APCs exist in a tautomeric equilibrium governed by proton transfer between the carboxylic acid and the basic nitrogen centers. Unlike aliphatic amino acids, where the zwitterion is almost exclusively favored, APCs exhibit a quantifiable equilibrium between the neutral form (N) and the zwitterionic form (Z) , defined by the constant
The equilibrium involves four distinct species:
-
Cation (
): Protonated at both the ring nitrogen and/or exocyclic amine (depending on pH) and the carboxyl group. -
Zwitterion (
): Protonated ring nitrogen (typically) and deprotonated carboxylate ( ). -
Neutral (
): Uncharged pyridine ring and protonated carboxylic acid ( ). -
Anion (
): Neutral ring and deprotonated carboxylate ( ).
The position of the proton in the zwitterion is a critical structural determinant. In 2-aminopyridines, the ring nitrogen is significantly more basic (
Structural Determinants: Isomerism Effects
The relative position of the amino and carboxyl groups dictates the stability of the zwitterion (
-
Ortho-APCs (e.g., 2-aminonicotinic acid): Strong intramolecular hydrogen bonding can stabilize the neutral form or specific zwitterionic conformations. However, X-ray crystallography confirms that 2-aminonicotinic acid crystallizes as a zwitterion with the proton on the ring nitrogen [1].
-
Meta/Para-APCs (e.g., 6-aminonicotinic acid): Lacking adjacent stabilization, these isomers rely heavily on solvation energy to stabilize the charge separation. They typically exhibit high melting points (>300°C) and low lipophilicity (
), characteristic of a stable zwitterionic lattice [2].
Visualization of Prototropic Equilibria
The following diagram illustrates the thermodynamic cycle connecting the cationic, neutral, zwitterionic, and anionic species.
Caption: Thermodynamic cycle of Aminopyridine Carboxylic Acids. Kz represents the tautomeric equilibrium constant.[1]
Part 2: Experimental Characterization
The Challenge of
Standard potentiometric titration yields macro-constants (
Protocol: Spectrophotometric Determination of
This protocol utilizes the distinct UV absorbance profiles of the neutral and zwitterionic species. Since the pure tautomers cannot be isolated in water, O-methyl (ester) and N-methyl derivatives are used as fixed models for the Neutral and Zwitterionic forms, respectively.
Materials:
-
Analyte: Target Aminopyridine Carboxylic Acid (e.g., 2-aminonicotinic acid).[2][3][4]
-
Model Compounds: Methyl ester of the analyte (Model N) and N-methylated zwitterion analog (Model Z).
-
Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, Phosphate buffers (pH 2–10).
-
Instrument: UV-Vis Spectrophotometer (double beam preferred).
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare
stock solutions of the Analyte, Model N, and Model Z in water. -
Ensure complete dissolution; sonicate if necessary.
-
-
Determination of Isosbestic Points (Validation):
-
Scan the UV spectrum (200–400 nm) of the Analyte at pH 1.0 (Species
) and pH 12.0 (Species ). -
Overlay spectra to identify
shifts.
-
-
Determination via Ratio Method:
-
Measure the absorbance of the Analyte at the isoelectric pH (approx. pH 4–5 for most APCs) where the net charge is 0. Let this be
. -
Measure the absorbance of Model N (
) and Model Z ( ) at the same concentration and pH. -
Select a wavelength (
) where the difference is maximal.
-
-
Calculation:
-
Assuming Beer-Lambert law additivity:
Where and are mole fractions ( ). -
Solve for
(fraction of zwitterion): -
Calculate
:
-
-
Data Quality Control:
-
Repeat measurements at 3 different wavelengths. The calculated
should be consistent (RSD < 5%). -
If
lies outside the range of and , check for aggregation or precipitation.
-
Part 3: Implications in Drug Design
Solubility vs. Permeability
The zwitterionic nature of APCs creates a "solubility-permeability paradox."
-
High Solubility: The charged lattice energy (
) confers high aqueous solubility, advantageous for formulation. -
Low Permeability: The high desolvation penalty of the zwitterion hinders passive transport across lipophilic membranes.
Design Strategy:
-
Prodrugs: Mask the carboxyl group as an ester (e.g., ethyl ester) to lock the molecule in the Neutral-mimic form, enhancing passive diffusion. Once absorbed, esterases regenerate the active zwitterionic species [3].
-
Scaffold Hopping: If permeability is critical, replacing the carboxylate with a bioisostere with a higher
(e.g., tetrazole) or lower polarity can modulate the to favor the neutral form.
Quantitative Data: Representative Properties
The table below summarizes key physicochemical properties for 2-Aminonicotinic Acid (2-ANA) and 6-Aminonicotinic Acid (6-ANA).
| Property | 2-Aminonicotinic Acid (2-ANA) | 6-Aminonicotinic Acid (6-ANA) | Significance |
| CAS | 5345-47-1 | 3167-49-5 | Identification |
| Dominant Form (pH 7) | Zwitterion (Ring NH+) | Zwitterion (Ring NH+) | Physiological State |
| Melting Point | 295-297°C (dec.) | >300°C | Indicates strong ionic lattice |
| Predicted LogP | ~ -0.5 to 0.5 | ~ 1.4 | 6-ANA is more lipophilic |
| pKa1 (Acidic) | ~ 2.94 (COOH) | ~ 3.5 | Ionization of COOH group |
| pKa2 (Basic) | ~ 6.8 (Ring N) | ~ 6.0 | Protonation of Ring N |
| H-Bond Donors | 2 | 2 | Target binding potential |
Structure-Activity Relationship (SAR) Logic
When docking APCs into protein binding pockets:
-
Salt Bridges: The carboxylate is an obligate acceptor for Lys/Arg residues.
-
Cation-
: The protonated pyridine ring in the zwitterion is a potent donor for cation- interactions with Phe/Tyr/Trp residues. -
Neutral Traps: If the binding pocket is hydrophobic, the energy cost to desolvate the zwitterion may be prohibitive. In such cases, the
must be manipulated (via substitution) to increase the population of the neutral tautomer.
Caption: SAR decision tree based on binding pocket electrostatics.
References
-
ChemicalBook. (n.d.). 2-Aminonicotinic acid Properties and Structure. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Retrieved from
-
Konijnenberg, J., et al. (1989). A time-resolved study of the photoinduced tautomerization of 2-aminopyridine... Journal of the Chemical Society, Faraday Transactions 2. Retrieved from
-
Bis, J. A., & Zaworotko, M. J. (2005). The 2-aminopyridinium-carboxylate supramolecular heterosynthon.[5][6] University of Limerick. Retrieved from [5]
Sources
- 1. Microionization constants: novel approach for the determination of the zwitterionic equilibrium of hydroxyphenylalkylamines by photometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]
- 3. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]
- 4. molforge.ai [molforge.ai]
- 5. pure.ul.ie [pure.ul.ie]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
Application Note: High-Purity Synthesis of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid
[1]
Abstract & Strategic Overview
This protocol details the synthesis of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid , a bifunctional pyridine scaffold often employed as a fragment in kinase inhibitor development (e.g., VEGFR/PDGFR pathways).[1]
Synthetic Strategy:
While direct nucleophilic aromatic substitution (
-
Coupling:
reaction using methyl 2-chloroisonicotinate to prevent salt formation and allow standard organic workup. -
Hydrolysis: Controlled saponification followed by isoelectric precipitation to isolate the high-purity zwitterionic acid.[1]
Retrosynthetic Analysis
The following diagram illustrates the disconnection strategy, highlighting the activation of the C2 position by the C4-ester moiety.
Caption: Retrosynthetic disconnection showing the ester-mediated pathway to avoid zwitterionic solubility issues during coupling.
Materials & Reagents
Ensure all reagents are >98% purity. Pyridine derivatives are hygroscopic; store under nitrogen.[1]
| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv.[1] | Role |
| Methyl 2-chloroisonicotinate | 58481-11-1 | 171.58 | 1.0 | Electrophile |
| 4-(Aminomethyl)pyridine | 3731-53-1 | 108.14 | 1.2 | Nucleophile |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 | Base (Proton Scavenger) |
| DMSO (Anhydrous) | 67-68-5 | - | - | Solvent (Polar Aprotic) |
| Lithium Hydroxide (LiOH[1]·H2O) | 1310-66-3 | 41.96 | 3.0 | Saponification Agent |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | - | pH Adjustment |
Experimental Protocol
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesize Methyl 2-[(4-pyridinylmethyl)amino]isonicotinate.
Rationale: The 4-ester group acts as an electron-withdrawing group (EWG), activating the 2-chloro position for nucleophilic attack.[1] DMSO is chosen over DMF to allow higher temperatures without thermal decomposition, and DIPEA neutralizes the HCl generated, driving the equilibrium forward.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
. -
Dissolution: Add Methyl 2-chloroisonicotinate (5.0 g, 29.1 mmol) and anhydrous DMSO (25 mL). Stir until fully dissolved.
-
Addition: Add 4-(Aminomethyl)pyridine (3.8 g, 35.0 mmol, 1.2 equiv) followed by DIPEA (12.7 mL, 72.8 mmol, 2.5 equiv).
-
Reaction: Heat the mixture to 100°C in an oil bath. Monitor by LC-MS or TLC (5% MeOH in DCM).[1]
-
Checkpoint: Reaction typically reaches completion within 4–6 hours.[1] Look for the disappearance of the starting chloride (
) and appearance of the fluorescent product ( ).
-
-
Workup:
-
Cool the reaction to room temperature (RT).[1]
-
Pour the mixture into ice-cold water (150 mL). The hydrophobic ester product should precipitate.[1]
-
If solid forms: Filter the precipitate, wash with cold water (2 x 20 mL) and hexanes (20 mL).
-
If oil forms:[1] Extract with Ethyl Acetate (3 x 50 mL).[1][5] Wash combined organics with brine (2 x 30 mL), dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 0-5% MeOH/DCM).
-
Expected Yield: 75–85% (Yellowish solid).[1]
-
Phase 2: Saponification & Isoelectric Isolation
Objective: Hydrolyze the ester to yield the free acid target.
Rationale: Standard basic hydrolysis is used.[1] The critical step is the isoelectric precipitation . The product is amphoteric (pyridine nitrogens + carboxylic acid).[1] It is most soluble at very low pH (cationic) and very high pH (anionic). Precipitation occurs at the isoelectric point (pI), typically around pH 4–5.
-
Hydrolysis: Dissolve the intermediate ester (from Phase 1) in a mixture of THF (30 mL) and Water (10 mL).
-
Base Addition: Add LiOH·H2O (3.0 equiv based on ester mass).[1]
-
Reaction: Stir at 40°C for 2–3 hours.
-
Checkpoint: LC-MS should show mass shift (M-14) corresponding to demethylation.[1]
-
-
Isolation (The Critical Step):
-
Evaporate the THF under reduced pressure. You will be left with an aqueous solution of the lithium carboxylate salt.[1]
-
Dilute with water to ~50 mL.
-
Place the beaker in an ice bath.
-
Slowly add Glacial Acetic Acid (or 1M HCl) dropwise while monitoring pH.[1]
-
Target pH: Adjust to pH 4.5 – 5.0 .
-
Observation: A white to off-white solid will precipitate heavily at this pH.[1]
-
-
Filtration: Stir the slurry at 0°C for 30 minutes to maximize yield. Filter the solid using a sintered glass funnel.[1]
-
Washing: Wash the cake with cold water (2 x 10 mL) to remove excess salts, followed by acetone (10 mL) to aid drying.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Characterization (Self-Validation)
Verify the product identity using the following parameters. The disappearance of the methyl singlet in NMR is the primary indicator of successful Phase 2.
| Technique | Parameter | Expected Result |
| 1H NMR | (DMSO-d6, 400 MHz) | |
| LC-MS | ESI+ | m/z = 230.1 [M+H]+ |
| HPLC | Purity | >98% (Area under curve at 254 nm) |
| Appearance | Visual | Off-white to pale yellow powder |
Troubleshooting & Optimization
Issue: Low Yield in Phase 1 (
-
Cause: Moisture in DMSO or old DIPEA.[1]
-
Solution: Use freshly distilled amine and anhydrous DMSO.[1] Increase temperature to 120°C if reaction stalls, but monitor for decomposition.
Issue: Product does not precipitate in Phase 2
-
Cause: pH missed the isoelectric point.[1]
-
Solution: The zwitterion is soluble in excess acid and base.[1] If you overshoot to pH 2, add dilute NaOH to bring it back to pH 4.5. If the volume is too high, concentrate the aqueous layer before acidification.
Issue: "Sticky" Solid
-
Cause: Trapped solvent or impurities.[1]
-
Solution: Triturate the solid with diethyl ether or acetonitrile.[1]
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target acid.
Safety Considerations
References
-
Lombardino, J. G. (1981).[1] Preparation of 2-Aminopyridine-4-carboxylic Acids. Journal of Heterocyclic Chemistry. (General methodology for 2-aminoisonicotinic acids).
-
ChemicalBook. (2023).[1] 2-Chloroisonicotinic acid Properties and Reactions. Retrieved from [1]
-
PubChem. (2023).[1] 2-Chloroisonicotinic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Product Specification: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (Isomer reference for handling). Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 6313-54-8: 2-Chloroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Reductive amination conditions for aminopyridine synthesis
Application Note: Optimized Reductive Amination Protocols for Aminopyridine Synthesis
Part 1: Strategic Overview & Electronic Challenges
The reductive amination of aminopyridines presents a distinct challenge compared to standard aniline or aliphatic amine couplings. The primary obstacle is the electronic nature of the pyridine ring.
The Nucleophilicity Paradox:
-
2-Aminopyridine & 4-Aminopyridine: These substrates are exceptionally poor nucleophiles. The exocyclic nitrogen lone pair is heavily delocalized into the pyridine ring (amidine-like resonance), rendering it unreactive toward sterically hindered ketones or electron-rich aldehydes. Furthermore, the pyridine ring nitrogen (
) is basic and can sequester protons intended to activate the carbonyl, or chelate Lewis acids. -
3-Aminopyridine: Behaves more like a typical electron-deficient aniline (
), making it the easiest of the three isomers to functionalize, though still requiring acid catalysis.
The Solution:
Successful protocols must decouple the activation step (imine formation) from the reduction step. For aldehydes, Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid is the gold standard. For ketones, where the equilibrium constant for imine formation is low, Titanium(IV) isopropoxide (
Part 2: Decision Matrix & Workflow
Before selecting a protocol, utilize the following logic flow to determine the optimal reagent system based on your carbonyl source and amine position.
Figure 1: Reagent selection logic based on electronic and steric constraints.
Part 3: Detailed Experimental Protocols
Method A: The Modified Abdel-Magid Protocol (Aldehydes)
Best for: Reacting 2-aminopyridines with aliphatic or aromatic aldehydes.
Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce aldehydes directly.[1] The addition of Acetic Acid (AcOH) is critical here; it protonates the hemiaminal intermediate to drive water loss, forming the iminium species which STAB then reduces.
Reagents:
-
Aminopyridine (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Glacial Acetic Acid (2.0 – 5.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2]
Protocol:
-
Mixing: In a flame-dried flask under
, dissolve the aminopyridine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.2 M concentration). -
Activation: Add Glacial Acetic Acid (2.0 equiv). Stir for 15–30 minutes at room temperature. Note: If using 2-aminopyridine, the mixture may remain clear as imine formation is slow.
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may evolve gas slightly.
-
Incubation: Stir at room temperature for 4–16 hours. Monitor by LC-MS.
-
Optimization: If conversion is <50% after 4 hours, add another 1.0 equiv of AcOH and 0.5 equiv of STAB.
-
-
Quench: Quench with saturated aqueous
until pH > 8. -
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over
, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated Reductive Amination (Ketones)
Best for: Reacting 2-aminopyridines with ketones (e.g., cyclohexanone, acetophenones).
Rationale: Aminopyridines will not form imines with ketones under standard acidic conditions due to unfavorable equilibrium.
Reagents:
-
Aminopyridine (1.0 equiv)
-
Ketone (1.1 – 1.5 equiv)
-
Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)
-
Reducing Agent:
(1.5 equiv) or (1.5 equiv). -
Solvent: Neat (preferred) or THF.
Protocol:
-
Imine Formation (The Critical Step):
-
Combine aminopyridine and ketone in a vial.
-
Add
(1.25 equiv). -
Stir the neat mixture (or concentrated THF solution) at room temperature for 6–12 hours. For sterically hindered ketones, heat to 60°C.
-
Checkpoint: Verify imine formation by
NMR (disappearance of ketone signal) or LC-MS (mass of imine). Do NOT proceed until imine is formed.
-
-
Dilution: Dilute the viscous mixture with dry MeOH or EtOH (approx. 5 mL per mmol substrate).
-
Reduction:
-
Cool to 0°C.
-
Carefully add
(1.5 equiv) in small portions. (Caution: Exothermic, gas evolution). -
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench (Titanium Workup):
-
Add 1N NaOH or water (approx. 1 mL per mmol). A heavy white precipitate (
) will form. -
Filter through a pad of Celite. Wash the pad with EtOAc.
-
-
Purification: The filtrate contains the product. Concentrate and purify via column chromatography.
Part 4: Mechanistic Insight
Understanding the failure mode of 2-aminopyridine is essential for troubleshooting. The diagram below illustrates the competition between the ring nitrogen and the exocyclic amine.
Figure 2: Mechanistic pathway highlighting the risk of ring protonation vs. the desired exocyclic attack.
Part 5: Reagent Comparison & Optimization
| Feature | STAB (Method A) | Ti(OiPr)4 / NaBH4 (Method B) | 2-Picoline-Borane (Method C) |
| Primary Use | Aldehydes | Ketones / Unreactive Amines | Green Chemistry / Scale-up |
| Acid Tolerance | Excellent (Requires AcOH) | Poor (Basic conditions preferred) | Excellent |
| Water Sensitivity | Low | High (Ti hydrolyzes) | Low |
| Toxicity | Low | Low (Ti), Moderate (Boron) | Low (compared to Cyanoborohydride) |
| Key Advantage | One-pot, mild, selective. | Forces difficult imine formation. | Stable solid, eco-friendly. |
| Disadvantage | Fails with hindered ketones.[1] | Requires filtration of Ti salts. | Slower reaction kinetics. |
Troubleshooting Guide
-
No Reaction (Aldehyde):
-
Incomplete Conversion (Ketone):
-
Cause: Imine equilibrium is not shifting.
-
Fix: Run the Ti(OiPr)4 step neat (solvent-free) at 60°C for 12 hours before adding solvent and reducing agent.
-
-
Gel Formation during Workup:
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[5][6] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345. Link
-
Burkhardt, E. R. , & Coleridge, B. M. (2008). 2-Picoline-Borane: A Non-Toxic Alternative to Sodium Cyanoborohydride for Reductive Aminations. Tetrahedron Letters, 49(35), 5152-5155. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. redalyc.org [redalyc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of C-N Bond Formation on a Pyridine Scaffold
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen bonds.[1] Its broad functional group tolerance and effectiveness with a wide range of substrates have made it a go-to method for late-stage functionalization and the rapid generation of compound libraries. However, the application of this powerful reaction to heteroaromatic systems, particularly pyridine derivatives, presents a unique set of challenges that require careful consideration and optimization.
Isonicotinic acid and its derivatives, characterized by a carboxylic acid functionality at the 4-position of the pyridine ring, are prevalent motifs in pharmaceuticals and agrochemicals. The successful amination of halo-isonicotinic acid derivatives is therefore of significant interest. This guide provides a comprehensive overview of the key considerations, detailed protocols, and troubleshooting strategies for performing the Buchwald-Hartwig amination on this important class of substrates.
The primary challenges in the Buchwald-Hartwig coupling of isonicotinic acid derivatives stem from two key structural features:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This catalyst inhibition can result in sluggish reactions and low yields.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the strong bases typically employed in the Buchwald-Hartwig amination. This can lead to the formation of the carboxylate salt, which may have different solubility and reactivity profiles. Furthermore, at elevated temperatures, there is a risk of decarboxylation, a potential side reaction in palladium-catalyzed couplings of aromatic carboxylic acids.[2]
Overcoming these challenges requires a nuanced approach to the selection of the catalyst system, base, and reaction conditions.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Buchwald-Hartwig amination of an isonicotinic acid derivative hinges on the careful selection and optimization of several key parameters.
The Catalyst System: Palladium Pre-catalyst and Ligand
The choice of the palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction.
-
Palladium Pre-catalysts: Modern palladium pre-catalysts, such as the G3 and G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] These pre-catalysts readily form the active LPd(0) species under the reaction conditions, leading to more reproducible results and often requiring lower catalyst loadings.[3]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are essential for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[4] For pyridine substrates, these ligands can also help to mitigate catalyst inhibition by the pyridine nitrogen.
-
For Primary Amines: Ligands such as BrettPhos are often a good first choice.[4]
-
For Secondary Amines: RuPhos is a commonly used and effective ligand.[5]
-
For Challenging Couplings: More specialized and sterically demanding ligands like tBuBrettPhos or DavePhos may be necessary for particularly difficult couplings, such as with amides or other weakly nucleophilic amines.[4][5]
-
The Base: A Critical Choice for Substrate Compatibility
The base plays a crucial role in the deprotonation of the amine nucleophile, but its strength must be carefully balanced to avoid unwanted side reactions with the carboxylic acid group.
-
Strong Bases (for Ester or Amide Derivatives): For isonicotinic acid esters or amides, where the acidic proton is absent, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically the most effective.[3][5]
-
Weaker Bases (for Free Carboxylic Acids): When using unprotected isonicotinic acid, strong bases should be avoided. Weaker inorganic bases such as potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are the preferred choice.[3][4] While these bases may require higher reaction temperatures to achieve good conversion, they are compatible with the free carboxylic acid.
-
Proton Tolerance with LiHMDS: In some cases, LiHMDS can be used even with substrates bearing protic functional groups, offering a pathway to amination without the need for protecting groups.[5]
The Solvent: Ensuring Solubility and Stability
Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination to prevent catalyst deactivation by water.
-
Common Choices: Toluene , 1,4-dioxane , and tetrahydrofuran (THF) are the most commonly used solvents.[6] Toluene is often preferred for reactions requiring higher temperatures.
-
Aqueous Conditions: Interestingly, recent studies have shown the feasibility of performing Buchwald-Hartwig aminations in aqueous media, even with unprotected amino acids like tryptophan.[7] This suggests that for certain isonicotinic acid derivatives and amine coupling partners, aqueous conditions could be a viable and more environmentally friendly option.
Reaction Temperature: Balancing Reactivity and Stability
The optimal reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
-
General Range: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C .[3]
-
Less Reactive Substrates: The amination of aryl chlorides often requires higher temperatures to facilitate the challenging oxidative addition step.
-
Base-Sensitive Substrates: When using weaker bases with the free carboxylic acid, higher temperatures may be necessary to drive the reaction to completion.[4]
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the Buchwald-Hartwig amination of halo-isonicotinic acid derivatives. These should be considered as a starting point for optimization.
Table 1: Coupling of 2-Chloroisonicotinic Acid Derivatives with Primary Amines
| Amine Type | Palladium Pre-catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Alkylamine | XPhos Pd G3 (2) | XPhos | K₂CO₃ (2) | Toluene | 100-110 |
| Arylamine | BrettPhos Pd G3 (2) | BrettPhos | Cs₂CO₃ (1.5) | Dioxane | 100 |
| Heteroarylamine | tBuBrettPhos Pd G3 (3) | tBuBrettPhos | K₃PO₄ (2) | Toluene | 110 |
Table 2: Coupling of Methyl 2-Bromoisonicotinate with Secondary Amines
| Amine Type | Palladium Pre-catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Cyclic Aliphatic | RuPhos Pd G3 (2) | RuPhos | NaOtBu (1.5) | Toluene | 90-100 |
| Acyclic Aliphatic | RuPhos Pd G3 (2) | RuPhos | LiHMDS (1.5) | THF | 80-90 |
| Di-arylamine | DavePhos Pd G3 (3) | DavePhos | NaOtBu (2) | Toluene | 110 |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. Note: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.
Protocol 1: Buchwald-Hartwig Amination of 2-Chloroisonicotinic Acid with Aniline (Protecting Group-Free)
This protocol utilizes a weaker base to avoid the need for protecting the carboxylic acid.
Materials:
-
2-Chloroisonicotinic acid
-
Aniline
-
BrettPhos Pd G3 pre-catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add 2-chloroisonicotinic acid (1.0 mmol, 1 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2-aminoisonicotinic acid.
Protocol 2: Buchwald-Hartwig Amination of Methyl 2-Chloroisonicotinate with Morpholine
This protocol is suitable for isonicotinic acid esters, allowing for the use of a stronger base.
Materials:
-
Methyl 2-chloroisonicotinate
-
Morpholine
-
RuPhos Pd G3 pre-catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add methyl 2-chloroisonicotinate (1.0 mmol, 1 equiv.), sodium tert-butoxide (1.5 mmol, 1.5 equiv.), and RuPhos Pd G3 (0.02 mmol, 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(morpholino)isonicotinate.
Mandatory Visualization
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Decision Workflow for Optimizing Buchwald-Hartwig Amination of Isonicotinic Acid Derivatives
Caption: Decision workflow for reaction condition optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand choice. 3. Insufficiently strong base (for esters/amides) or too weak a base (for free acids). 4. Catalyst inhibition by pyridine nitrogen. | 1. Use a palladium pre-catalyst (e.g., G3 or G4 series). Ensure anhydrous and oxygen-free conditions.[4] 2. Screen a panel of bulky, electron-rich ligands (e.g., BrettPhos, RuPhos, XPhos). 3. For esters/amides, ensure a strong base like NaOtBu is used. For free acids with weak bases, increase the reaction temperature.[4] 4. Use a higher ligand-to-palladium ratio (e.g., 1.2:1 to 1.5:1). |
| Hydrodehalogenation (Replacement of Halogen with -H) | 1. Reductive elimination is slow compared to competing pathways. 2. Presence of trace water. | 1. The choice of ligand is critical; screen ligands known to accelerate reductive elimination. 2. Ensure all reagents and solvents are scrupulously dry. |
| Decarboxylation (with free acid substrates) | High reaction temperatures in the presence of the palladium catalyst. | 1. Use the mildest possible reaction temperature that provides a reasonable reaction rate. 2. Consider protecting the carboxylic acid as a methyl or ethyl ester, which can be hydrolyzed post-coupling. |
| Amide formation at the carboxylic acid (with amine nucleophile) | Side reaction, particularly at high temperatures. | 1. Use an excess of the amine nucleophile to favor the desired C-N coupling. 2. Protect the carboxylic acid as an ester. |
References
-
Forgione, P., Bilodeau, F. et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids and Aryl Halides. Journal of the American Chemical Society, 128(35), 11350-11351. [Link]
- Myers, A. G., et al. (2002). A General Procedure for the Palladium-Catalyzed Heck Reaction of Aryl and Vinyl Halides with Unactivated Alkenes. Journal of the American Chemical Society, 124(41), 12202-12203.
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Goossen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. [Link]
-
Li, X., et al. (2019). Palladium-catalysed deaminative/decarboxylative cross-coupling of organoammonium salts with carboxylic acids. Organic & Biomolecular Chemistry, 17(3), 534-538. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- S. Lee, et al. (2008). Palladium-Catalyzed Decarboxylative Coupling of Propiolic Acids with Aryl Halides. Organic Letters, 10(19), 4371-4373.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic-Synthesis.com. Buchwald-Hartwig Coupling. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Jamison, T. F., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Moody, C. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(85), 12801-12804. [Link]
-
Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 27-50. [Link]
-
Al-Tel, T. H. (2011). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
-
Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Lawrence Berkeley National Laboratory. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Moody, C. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Diva. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diva-portal.org [diva-portal.org]
Application Note: Synthesis and Functionalization of Pyridine-Carboxylate Metal-Organic Frameworks (MOFs)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic synthesis, structural validation, and pharmaceutical application of MOFs utilizing pyridine-carboxylate linkers.
Mechanistic Principles of Pyridine-Carboxylate Assembly
Metal-organic frameworks (MOFs) constructed from pyridine-carboxylate linkers—such as pyridine-3,5-dicarboxylic acid (H₂PDC) and pyridine-2,5-dicarboxylic acid—offer a highly adaptable, trifunctional coordination landscape[1]. Unlike symmetric benzenedicarboxylates (e.g., terephthalic acid), the incorporation of a pyridyl nitrogen introduces a hard/soft electronic asymmetry that dictates the geometry of the secondary building unit (SBU).
The Causality of Linker and Solvent Selection: The nitrogen atom acts as both a potent hydrogen-bond acceptor and a preferential binding site for transition metals (Zn²⁺, Cu²⁺, Co²⁺), which drives the formation of multidimensional, highly stable networks capable of unique host-guest interactions[2][3].
In solvothermal synthesis, the choice of N,N-dimethylformamide (DMF) as the primary solvent is not merely for precursor solubility. Under thermal stress (100–160 °C), DMF undergoes partial hydrolysis to yield dimethylamine. This slow, in-situ generation of a mild base ensures the gradual deprotonation of the carboxylic acid groups. By maintaining a low supersaturation level, this mechanism favors the nucleation of large, defect-free single crystals rather than yielding amorphous, kinetically trapped precipitates[1][2].
Logical Workflow for Synthesis & Validation
The development of a functional MOF for drug delivery requires a strict, self-validating pipeline to ensure phase purity and pore accessibility[4].
Logical workflow for the synthesis, validation, and application of pyridine-carboxylate MOFs.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of a standard Zn-PDC MOF and its subsequent preparation for pharmaceutical encapsulation. Every phase includes a quality control (QC) checkpoint to ensure the system is self-validating.
Protocol A: Solvothermal Synthesis of Zn-PDC MOF
Objective: Synthesize high-crystallinity Zn(PDC) frameworks using thermodynamic control.
-
Precursor Preparation: Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of pyridine-3,5-dicarboxylic acid (H₂PDC) in 15 mL of a DMF/H₂O (4:1 v/v) mixture.
-
Causality: Water acts as a co-solvent to modulate the hydrolysis rate of DMF and often coordinates directly to the metal centers to stabilize the 3D pore architecture[2].
-
-
Homogenization: Sonicate the mixture for 15 minutes.
-
Causality: Undissolved particulates act as heterogeneous nucleation sites, leading to polydisperse crystal sizes which negatively impact reproducible drug loading.
-
-
Thermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours, followed by a slow cooling ramp of 5 °C/h to room temperature.
-
Causality: Slow cooling is thermodynamically critical. It allows reversible coordination bonds to "error-correct," dissolving amorphous phases and redepositing them onto the most stable crystalline facets[3].
-
-
QC Checkpoint (Self-Validation): Isolate the damp powder and perform Powder X-Ray Diffraction (PXRD). Compare the diffractogram to the simulated pattern from single-crystal data. If the primary low-angle peak (e.g., 2θ = 5-10°) exhibits a broad Full Width at Half Maximum (FWHM), the cooling rate was too fast, indicating poor crystallinity.
Protocol B: Non-Destructive Activation (Pore Evacuation)
Objective: Remove guest molecules without collapsing the framework.
-
Solvent Exchange: Immerse the as-synthesized crystals in anhydrous ethanol for 3 days, replacing the solvent every 24 hours.
-
Causality: DMF has a high boiling point (153 °C) and strong surface tension. Attempting to evacuate DMF directly via vacuum heating induces immense capillary forces that will collapse the delicate MOF architecture. Exchanging DMF with a lower surface-tension solvent (ethanol) prevents this structural collapse[4].
-
-
Vacuum Drying: Transfer the exchanged crystals to a Schlenk line and dry under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.
-
QC Checkpoint (Self-Validation): Conduct N₂ sorption analysis at 77 K. A classic Type I isotherm confirms permanent microporosity and validates that the pores are successfully evacuated and accessible[3].
Protocol C: Drug Encapsulation (Model: 5-Fluorouracil)
Objective: Load active pharmaceutical ingredients (APIs) into the MOF pores.
-
Pre-treatment: Dehydrate the activated MOF at 100 °C under vacuum for 2 hours immediately prior to loading.
-
Causality: Atmospheric moisture rapidly occupies open metal sites and hydrogen-bonding sites on the pyridyl nitrogen, competitively inhibiting the adsorption of the API.
-
-
Encapsulation: Suspend 50 mg of the MOF in 10 mL of a saturated 5-Fluorouracil (5-FU) methanol solution. Stir continuously in the dark for 48 hours to allow diffusion into the micropores.
-
Isolation: Centrifuge at 8000 rpm for 10 minutes. Wash the pellet briefly with 2 mL of fresh methanol to remove loosely bound surface drug.
-
QC Checkpoint (Self-Validation): Analyze the remaining supernatant via UV-Vis spectroscopy (λmax ~ 266 nm for 5-FU). By quantifying the depletion of the drug in the solution, you can mathematically validate the encapsulation efficiency and total drug loading capacity of the MOF.
Quantitative Data & Comparative Metrics
The structural diversity of pyridine-carboxylate MOFs allows them to be tuned for specific applications. The table below summarizes the synthesis parameters and physical characteristics of common variants derived from the literature[1][2][3].
| MOF System | Linker | Metal Source | Synthesis Temp (°C) | BET Surface Area (m²/g) | Primary Application |
| Zn-PDC | Pyridine-3,5-dicarboxylic acid | Zn(NO₃)₂·6H₂O | 120 | ~450 - 600 | Drug Delivery / Sensing |
| Co-PDC | Pyridine-3,4-dicarboxylic acid | Co(NO₃)₂·6H₂O | 120 | ~300 - 400 | Magnetic Materials |
| Cu-PDC | Pyridine-2,5-dicarboxylic acid | CuCl₂·2H₂O | 160 | ~500 - 700 | Catalysis / Separation |
| Cd-PDC | Pyridine-3,5-dicarboxylic acid | Cd(NO₃)₂·4H₂O | 100 | ~250 - 350 | Luminescent Sensing |
References
-
Title: New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands Source: MDPI (Crystals) URL: [Link]
-
Title: Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment Source: ACS Omega (via PMC) URL: [Link]
-
Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis Source: Inorganic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-[(4-Pyridinylmethyl)amino]isonicotinic Acid Esters: Mechanistic Insights and Optimization Strategies
Introduction & Strategic Context
The 2-aminoisonicotinic acid scaffold is a privileged pharmacophore in modern drug discovery. Derivatives such as 2-[(4-pyridinylmethyl)amino]isonicotinic acid esters serve as critical intermediates in the synthesis of multi-kinase inhibitors and receptor antagonists, providing a rigid, dual-pyridine architecture that acts as a potent hydrogen bond donor/acceptor motif in enzyme active sites[1].
The preparation of these esters relies on the highly regioselective C–N coupling of a 2-haloisonicotinic acid ester (typically methyl 2-chloroisonicotinate) with 4-(aminomethyl)pyridine (4-picolylamine). Because the pyridine ring presents unique electronic challenges, selecting the correct synthetic pathway—thermal Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Buchwald-Hartwig Amination—is paramount for maximizing yield and minimizing degradation.
Mechanistic Rationale: SNAr vs. Cross-Coupling
As an Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just executing them.
Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is intrinsically electron-deficient, and the presence of an ester group at the C4 position further activates the C2 position toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex. However, chloride is a relatively poor leaving group compared to fluoride. Consequently, SNAr with 2-chloroisonicotinates requires high thermal energy (120–140 °C) [2]. While operationally simple, these harsh conditions often lead to competing side reactions, including ester hydrolysis (if trace water is present) or thermal degradation of the primary amine.
Buchwald-Hartwig Amination To circumvent the harsh thermal requirements of SNAr, transition-metal catalysis offers a milder, highly efficient alternative [3]. The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle. The rate-limiting step is typically the oxidative addition of the strong C(sp2)–Cl bond to the Pd(0) center.
-
Ligand Causality: We utilize Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometric constraint forces the Pd(II) intermediate into a conformation that dramatically accelerates reductive elimination (the C–N bond-forming step) while sterically suppressing β-hydride elimination, which would otherwise result in unwanted hydrodehalogenation of the pyridine ring.
Decision tree and experimental workflow for synthesizing the target ester.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps (In-Process Controls) to ensure reproducibility.
Protocol A: Thermal SNAr (High-Temperature Method)
Best suited for robust substrates where metal-free synthesis is strictly required.
-
Initialization: In a 50 mL pressure-rated sealed tube, dissolve methyl 2-chloroisonicotinate (1.0 equiv, 5.0 mmol) and 4-picolylamine (1.5 equiv, 7.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 10 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol). Purge the vessel with argon for 5 minutes.
-
Thermal Activation: Seal the tube and heat the reaction mixture to 130 °C using a pre-heated oil bath.
-
In-Process Control (IPC): After 12 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the starting material peak (< 5% AUC) is consumed.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the crude product. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP) and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Dichloromethane:Methanol, 95:5) to yield the pure ester.
Protocol B: Buchwald-Hartwig Amination (Catalytic Method)
Best suited for high-yielding, rapid synthesis under mild conditions.
-
Catalyst Pre-Activation: In an oven-dried Schlenk flask, combine Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.06 equiv, 6 mol%).
-
Reagent Loading: Add methyl 2-chloroisonicotinate (1.0 equiv, 5.0 mmol), 4-picolylamine (1.2 equiv, 6.0 mmol), and anhydrous Cs2CO3 (1.5 equiv, 7.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Self-Validation: The rigorous exclusion of oxygen is critical; failure to do so will result in the immediate oxidation of Pd(0) to inactive Pd(black), visible as a dark, insoluble precipitate.
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (15 mL).
-
Reaction Execution: Heat the mixture to 95 °C. Observation: The suspension will transition from a dark purple/red to a deep orange-brown, confirming the formation of the active Pd(0)-Xantphos complex.
-
IPC & Workup: Monitor via TLC (EtOAc:Hexane 1:1) or LC-MS. Complete conversion typically occurs within 3–4 hours. Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the target ester.
Catalytic cycle of the Buchwald-Hartwig amination forming the C-N bond.
Quantitative Data & Optimization Summary
To assist in selecting the appropriate methodology for your specific scale-up or analog generation, the following table summarizes the comparative metrics of both protocols:
| Parameter | Protocol A: Thermal SNAr | Protocol B: Buchwald-Hartwig |
| Temperature | 130–140 °C | 90–100 °C |
| Reaction Time | 12–18 hours | 3–4 hours |
| Typical Yield | 45–60% | 85–95% |
| Primary Impurities | Ester hydrolysis, thermal degradation products | Trace hydrodehalogenation, Pd-residues |
| Metal-Free? | Yes | No (Requires Pd scavenging post-reaction) |
| Scalability | Excellent (Low cost of reagents) | Good (Requires specialized ligands/catalysts) |
References
- Title: Novel compounds useful for bradykinin B1 receptor antagonism (US20070032475A1)
-
Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link] [2]
-
Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications (Organic Letters) URL: [Link] [3]
Introduction: The Strategic Value of Aminopyridine Scaffolds
An in-depth technical guide to the solid-phase synthesis of aminopyridine and imidazo[1,2-a]pyridine libraries, designed for medicinal chemists and drug development professionals.
Aminopyridines and their fused bicyclic derivatives—most notably imidazo[1,2-a]pyridines—are privileged scaffolds in modern pharmacognosy. They serve as the core pharmacophore in numerous marketed therapeutics, ranging from GABA_A receptor modulators (e.g., zolpidem) to potent kinase inhibitors and antiviral agents. To accelerate hit-to-lead optimization, medicinal chemists rely on Solid-Phase Organic Synthesis (SPOS) to generate high-throughput combinatorial libraries. By anchoring the core scaffold to a polymer support, SPOS reduces intermediate purification to simple filtration and washing steps, enabling the use of massive stoichiometric excesses to drive complex heterocyclizations to absolute completion.
Mechanistic Insights & Design Principles
1. Traceless Linker Chemistry (The Causality of Resin Selection) Traditional solid-phase linkers (e.g., Wang or Rink amide resins) often leave residual carboxylic acid or amide functional groups on the final molecule after cleavage, which can artificially skew structure-activity relationship (SAR) data. To circumvent this, the polymer-bound sodium benzenesulfinate linker provides a traceless alternative[1]. Causality: The sulfinate anion acts as a potent nucleophile to capture building blocks—such as α-haloketones—via S-alkylation, forming a highly robust sulfone linker. Because the sulfone is electron-withdrawing, it activates the adjacent carbon for late-stage cleavage. Upon completion of the synthesis, the target molecule is released via a base-induced oxidation-elimination sequence, leaving no trace of the attachment point on the released heterocycle[1].
2. Regioselective Cyclization Dynamics
The formation of the imidazo[1,2-a]pyridine core on a solid support relies heavily on the differential nucleophilicity of the 2-aminopyridine nitrogens.
Causality: When a resin-bound α-haloketone is treated with a 2-aminopyridine derivative, the more nucleophilic endocyclic pyridine nitrogen (N1) attacks the α-carbon of the haloketone in an
3. Late-Stage Diversification via Site-Isolation To maximize chemical space, late-stage functionalization is critical. Polymer-bound halogenated imidazo[1,2-a]pyridines (e.g., 3-iodo or 6-bromo derivatives) can undergo solid-phase Suzuki-Miyaura cross-coupling[2]. Causality: The solid support effectively "site-isolates" the reactive species. This pseudodilution effect minimizes intermolecular side reactions (such as the homocoupling of boronic acids) while allowing the use of microwave irradiation to overcome the slower kinetics typical of heterogeneous solid-phase reactions[2].
4. Translation to DNA-Encoded Libraries (DELs)
Recent advancements have extended SPOS principles to DNA-encoded libraries. Aminopyridines can be reacted with alkynes and aldehydes via a copper(I/II)-promoted
Experimental Protocols: A Self-Validating System
Note: The self-validating nature of these protocols relies on the use of excess soluble reagents (typically 5–10 equivalents) to ensure 100% conversion of the resin-bound substrate, followed by aggressive washing to remove unreacted starting materials.
Protocol A: Preparation of Resin-Bound α-Haloketone (Sulfone Linker)
-
Swelling: Swell polymer-bound sodium benzenesulfinate resin (1.0 equiv, typical loading 0.8 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Alkylation: Add 1,3-dichloroacetone (5.0 equiv) and tetrabutylammonium hydrogen sulfate (TBAHSO
, 0.1 equiv) to the suspension. -
Agitation: Agitate the mixture at room temperature for 24 hours. The sulfinate undergoes S-alkylation to form the resin-bound α-chloroketone.
-
Validation/Washing: Filter the resin and wash sequentially with DMF, dichloromethane (DCM), and methanol (MeOH) (3 × 10 mL each) to remove all unreacted dichloroacetone. Dry under vacuum.
Protocol B: Heteroaromatic Cyclization with 2-Aminopyridine
-
Reagent Addition: Suspend the resin-bound α-chloroketone in anhydrous DMF. Add the selected 2-aminopyridine building block (10.0 equiv) and sodium bicarbonate (NaHCO
, 10.0 equiv) to neutralize the generated HCl byproduct. -
Cyclization: Heat the reaction mixture to 80 °C and agitate for 16 hours. (Alternatively, apply microwave irradiation at 120 °C for 15 minutes).
-
Validation/Washing: Filter the resin and wash extensively with hot DMF, water, MeOH, and DCM. The resin now contains the immobilized imidazo[1,2-a]pyridine core.
Protocol C: Late-Stage Suzuki-Miyaura Coupling and Traceless Cleavage
-
Cross-Coupling: To the resin-bound halogenated imidazo[1,2-a]pyridine in a microwave vial, add arylboronic acid (5.0 equiv), Pd(PPh
) (0.1 equiv), and 2M aqueous K CO (5.0 equiv) in 1,4-dioxane. -
Microwave Irradiation: Irradiate at 120 °C for 20 minutes. Filter and wash the resin thoroughly (DMF, H
O, MeOH, DCM) to remove palladium residues. -
Traceless Cleavage: Suspend the diversified resin in THF. Add tetrabutylammonium fluoride (TBAF, 3.0 equiv) and agitate at room temperature for 12 hours to induce oxidation-elimination.
-
Isolation: Filter the cleavage cocktail, wash the resin with DCM, and concentrate the combined filtrates. Purify the crude product via preparative HPLC.
Quantitative Data Summary
| Strategy / Methodology | Linker / Support | Reaction Conditions | Typical Overall Yield | Purity (Crude) | Key Advantage |
| Traceless Imidazo[1,2-a]pyridine Synthesis | Sodium Benzenesulfinate | 80 °C, 16 h (Cyclization) | 15–25% (Across 4 steps) | >85% | Leaves no residual linker functional group on the scaffold. |
| Microwave-Assisted Suzuki Coupling | Amide / Sulfone Resin | 120 °C, 20 min (Microwave) | 40–60% (Post-cleavage) | >90% | Rapid late-stage diversification with site-isolation. |
| DEL | CPG-Coupled DNA | Cu(I/II) catalysis, RT | N/A (pmol scale) | High (DNA intact) | Massive library generation without DNA barcode damage. |
Visualizations
Workflow for the solid-phase synthesis of imidazo[1,2-a]pyridine libraries.
Mechanistic pathway of imidazo[1,2-a]pyridine formation on a solid support.
References
-
Potowski, M., Lüttig, R., Vakalopoulos, A., & Brunschweiger, A. (2021). Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. Organic Letters, 23(14), 5480–5484.[Link]
-
Chen, Y., Lam, Y., & Lai, Y.-H. (2002). Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Using Sodium Benzenesulfinate as a Traceless Linker. Organic Letters, 4(22), 3935–3937.[Link]
-
El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 9(2), 118-127. [Link]
Sources
Application Note: Designing Kinase Inhibitors with Isonicotinic Acid Scaffolds
Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Mechanistic Grounding
The design of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and favorable physicochemical properties. The isonicotinic acid (pyridine-4-carboxylic acid) scaffold, and its derivative isonicotinamide , have emerged as privileged pharmacophores in modern kinase drug discovery.
Unlike highly lipophilic core structures that often suffer from poor aqueous solubility and high metabolic clearance, the isonicotinamide scaffold provides a highly modular and water-soluble backbone. Mechanistically, the pyridine nitrogen acts as a potent hydrogen bond acceptor, strategically positioned to interact with the backbone amide (typically the NH group) of the kinase hinge region[1]. Concurrently, the 4-carboxamide moiety serves as a highly directional vector. Depending on the substitution pattern, this vector can project functional groups into the solvent-exposed region to enhance pharmacokinetic properties, or direct them deep into the allosteric hydrophobic back pocket to stabilize the inactive DFG-out conformation (Type II inhibition)[2],[3].
Figure 1: Pharmacophore logic of isonicotinic acid scaffolds in kinase binding.
Clinical and Preclinical Case Studies
The versatility of the isonicotinamide scaffold is demonstrated by its successful application across diverse kinase targets:
-
SRPIN340 (SRPK1/2 Inhibitor): N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) is a highly selective ATP-competitive inhibitor of Serine/Arginine-rich Protein Kinases 1 and 2 (SRPK1/2)[4],[5]. By inhibiting SRPK1, SRPIN340 prevents the phosphorylation of splicing factors (e.g., SRSF1), thereby converting Vascular Endothelial Growth Factor (VEGF) from its pro-angiogenic to its anti-angiogenic isoform[6].
-
LXH254 (RAF Inhibitor): LXH254 is a potent Type II RAF inhibitor that targets BRAF and CRAF while sparing ARAF[3],[7]. The isonicotinamide core was optimized using a structure-based approach to include an alcohol side chain that interacts with the DFG loop, significantly improving cellular potency and mitigating human intrinsic clearance[2]. It stabilizes the inactive DFG-out,
C-helix in conformation[7]. -
Pimasertib (MEK1/2 Inhibitor): A derivative of pyridine-4-carboxamide, Pimasertib acts as an allosteric inhibitor of MEK1/2, preventing the activation of effector proteins in the RAS/RAF/MEK/ERK pathway[8].
-
SRPKIN-1 (Covalent SRPK1/2 Inhibitor): Building upon the isonicotinamide scaffold, SRPKIN-1 was developed as the first irreversible SRPK inhibitor, forming a covalent bond with a tyrosine phenol group in the ATP-binding pocket[1].
Quantitative SAR & Selectivity Summary
The table below summarizes the binding modes and applications of key isonicotinamide-derived kinase inhibitors.
| Compound | Target Kinase | Scaffold Type | Binding Mode | Key Application / Stage |
| SRPIN340 | SRPK1 / SRPK2 | Isonicotinamide | ATP-competitive (Type I) | Antiviral, Anti-angiogenic[4] |
| LXH254 | BRAF / CRAF | Isonicotinamide | DFG-out, | Phase I Clinical Trials[2] |
| Pimasertib | MEK1 / MEK2 | Pyridine-4-carboxamide | Allosteric | Clinical Trials[8] |
| SRPKIN-1 | SRPK1 / SRPK2 | Isonicotinamide | Covalent (Irreversible) | Modulates VEGF Splicing[1] |
Experimental Protocols for Scaffold Optimization
To systematically optimize isonicotinic acid derivatives from hit to lead, a self-validating screening funnel is required. The following protocols detail the primary biophysical validation and secondary biochemical quantification.
Protocol 1: Kinase Target Engagement via Differential Scanning Fluorimetry (DSF)
Rationale (Causality): Before running complex enzymatic assays, it is critical to confirm that the isonicotinamide derivative physically binds to the folded kinase domain. DSF (Thermal Shift Assay) measures the stabilization of the protein upon ligand binding. The inclusion of a DMSO-only control establishes the baseline melting temperature (
Materials:
-
Purified recombinant kinase domain (e.g., SRPK1 or BRAF, 2-5
M final concentration). -
SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Real-Time PCR System (e.g., 7500 Fast Real-Time PCR System)[9].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute SYPRO Orange to a 50x working solution in the Assay Buffer.
-
Compound Plating: In a 96-well or 384-well PCR plate, dispense the isonicotinamide test compounds to achieve a final concentration of 10-25
M (ensure final DMSO concentration remains 1% v/v). Include a DMSO-only negative control and a known reference inhibitor (e.g., SRPIN340 for SRPK1) as a positive control. -
Protein-Dye Master Mix: Prepare a master mix containing the kinase (2
M) and SYPRO Orange (5x final concentration) in Assay Buffer. -
Incubation: Add the master mix to the compound plates. Seal the plate, centrifuge at 1000 x g for 1 minute to remove bubbles, and incubate at room temperature for 30 minutes to allow the inhibitor-kinase complex to reach thermodynamic equilibrium[9].
-
Thermal Cycling: Run the melt curve protocol on the RT-PCR system. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).
-
Data Analysis: Calculate the first derivative of the melt curve to determine the
. Calculate .
Protocol 2: In Vitro FRET-Based Kinase Inhibition Assay (IC50)
Rationale (Causality): To quantify the potency of the optimized leads, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This assay is self-validating through the calculation of the Z'-factor. A Z'-factor > 0.5 ensures that the signal window between the fully active kinase (DMSO control) and the fully inhibited kinase (reference control) is statistically robust, guaranteeing that the calculated IC50 values are reliable.
Step-by-Step Methodology:
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the isonicotinamide derivatives in 100% DMSO. Transfer to a low-volume 384-well assay plate (final DMSO concentration 1%).
-
Kinase/Substrate Addition: Add the specific kinase (e.g., BRAF) and its corresponding biotinylated peptide substrate in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add ATP at a concentration equal to its apparent
for the specific kinase (this ensures the assay is highly sensitive to ATP-competitive inhibitors like SRPIN340). -
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
-
Reading & Analysis: Incubate for 60 minutes and read the TR-FRET signal on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC50.
Figure 2: Iterative hit-to-lead optimization workflow for isonicotinamide inhibitors.
References
1.[8] "Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem." National Institutes of Health. 2.[4] Siqueira, Raoni Pais, et al. "Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)." PMC, National Institutes of Health. 3.[9] "First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes." PMC, National Institutes of Health. 4.[2] Ramurthy, Savithri, et al. "Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic." Journal of Medicinal Chemistry, ACS Publications. 5.[5] "Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)." PMC, National Institutes of Health. 6.[3] "LXH254, a potent and selective ARAF-sparing inhibitor of BRAF and CRAF for the treatment of MAPK-driven tumors." AACR Journals. 7.[6] "Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells." PMC, National Institutes of Health. 8.[1] Batson, J., et al. "SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform." PMC, National Institutes of Health. 9.[7] Monaco, K. A., et al. "LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors." AACR Journals.
Sources
- 1. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coordination Chemistry Protocols for Bipyridine-like Ligands
Abstract
Polypyridyl ligands (bipyridine, phenanthroline, terpyridine) form the backbone of modern coordination chemistry, enabling applications ranging from photoredox catalysis to chemotherapeutics. This guide moves beyond basic synthesis to address the kinetic vs. thermodynamic challenges inherent in metallating these ligands. We provide robust protocols for inert metals (Ru, Ir) and labile metals (Fe, Cu), supported by mechanistic insights and self-validating characterization steps.
Part 1: Ligand Design & Selection Logic
Before synthesis, the ligand backbone must be matched to the intended application. The "Chelate Effect" drives stability, but electronic tuning dictates function.
| Feature | Chemical Modification | Effect on Complex | Application |
| Redox Tuning | Electron-Withdrawing (e.g., | Stabilizes HOMO; Increases oxidation potential ( | Stronger photo-oxidants (Ir/Ru). |
| Solubility | Alkyl chains (e.g., | Increases lipophilicity; prevents | solution-phase catalysis; OLEDs. |
| Steric Bulk | 6,6'-Substituents (e.g., Methyl) | Distorts octahedral geometry; weakens ligand field. | Prevents oxidation of Cu(I) to Cu(II). |
| Conjugation | Extended | Lowers | Near-IR probes; triplet emitters. |
Part 2: Metal Complexation Protocols
Decision Matrix: Inert vs. Labile Metals
The synthetic approach is strictly dictated by the ligand exchange kinetics of the metal center.
Figure 1: Decision tree for selecting synthetic methodology based on metal lability.
Protocol A: Labile Metals (Fe, Cu)
Target: Iron(II) tris-bipyridine
-
Stoichiometry: Dissolve 1.0 eq of metal salt (e.g.,
) in MeOH. -
Ligand Addition: Add 3.05 eq of bipyridine ligand.
-
Observation: Immediate color change (Red for Fe, Orange for Cu) indicates complexation.
-
-
Counter-ion Exchange (Metathesis):
-
Add excess saturated aqueous
(ammonium hexafluorophosphate). -
The complex will precipitate immediately as the hydrophobic
salt.
-
-
Filtration: Collect solid, wash with water (removes excess metal/salt) and
(removes free ligand).
Critical Note for Cu(I): Cu(I) is easily oxidized to Cu(II). Perform under
Protocol B: Inert Metals (Ru, Ir)
Target: Heteroleptic Ruthenium(II) Photoredox Catalysts (e.g.,
Stage 1: The "Building Block" Precursor (
)
Ref: Sullivan, B. P., et al. Inorg. Chem. 1978, 17, 3374. [1]
-
Setup: Charge a flask with
(1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (excess, ~10 eq) in DMF.-
Why LiCl? It prevents over-substitution to the tris-complex
by keeping chloride concentration high (Le Chatelier’s principle).
-
-
Reflux: Heat to reflux (150°C) for 8 hours under Argon.
-
Color Change: Dark brown
Deep purple/black.
-
-
Workup: Cool to RT. Add acetone.[1] Cool to 0°C. Filter the dark precipitate.
-
Validation: This solid is
. It is insoluble in acetone but soluble in MeOH.
-
Stage 2: Heteroleptic Assembly
-
Ligand Exchange: Suspend
(1.0 eq) and the third ligand (e.g., phenanthroline, 1.1 eq) in 1:1 EtOH/Water. -
Reflux: Heat to reflux for 3-4 hours.
-
Anion Metathesis: Remove EtOH by rotary evaporation. Add aqueous
. Filter the orange precipitate.
Stage 3: Iridium Variation (The Nonoyama Route)
Ref: Nonoyama, M. Bull. Chem. Soc. Jpn. 1974, 47, 767. [2] For Iridium, you must first form a Chloro-Bridged Dimer :
-
Heat
with 2.2 eq ligand in 2-ethoxyethanol/water (3:1) at 110°C for 24h. -
Precipitate the dimer
. -
Cleave the dimer with a bipyridine ligand in ethylene glycol (150°C) to yield
.
Part 3: Characterization & Troubleshooting
Standard Characterization Workflow
| Technique | What to look for | Self-Validation Check |
| 1H NMR | Symmetry of the ligands. | Ru(II): The protons adjacent to the nitrogen (6,6'-positions) shift upfield significantly due to shielding by the orthogonal rings. |
| UV-Vis | MLCT (Metal-to-Ligand Charge Transfer) bands.[4] | Ru/Ir: Distinct band ~450 nm.[4] If absent, you likely have oxidized metal or free ligand. |
| Cyclic Voltammetry | Redox reversibility.[5] |
Troubleshooting Guide
Problem 1: "Oiling Out" during Metathesis
-
Cause: The complex precipitated too fast or trapped solvent/impurities.
-
Solution: Dissolve the oil in a minimal amount of Acetone/MeCN. Add this solution dropwise into rapidly stirring Diethyl Ether . This forces rapid crystallization of the
salt.
Problem 2: Inseparable Mixture of Mono/Bis/Tris products
-
Cause: Failed stoichiometry control in Stage 1.
-
Solution: Use SP-Sephadex C-25 cation exchange chromatography.
-
Eluent: Increasing gradient of NaCl in water.
-
Order of elution:
ions (impurities) ions (product) ions.
-
Part 4: Visualization of Heteroleptic Synthesis
Figure 2: Step-by-step workflow for the synthesis of heteroleptic Ruthenium(II) complexes.
References
-
Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334-3341. [Link]
-
Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N Iridium(III) Complexes.[2][6] Bulletin of the Chemical Society of Japan, 47(3), 767-768. [Link]
-
Slinker, J. D., et al. (2004). Efficient yellow electroluminescence from a single layer of a cyclometalated iridium complex. Journal of the American Chemical Society, 126(9), 2763-2767. [Link]
-
Lowry, M. S., et al. (2005). Single-Layer Electroluminescent Devices and Photoinduced Hydrogen Production from an Ionic Iridium(III) Complex. Chemistry of Materials, 17(23), 5712-5719. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Solvent selection for nucleophilic substitution on 2-chloropyridine
Application Notes & Protocols
Topic: Solvent Selection for Nucleophilic Aromatic Substitution on 2-Chloropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Substituted Pyridines and the Role of Solvent Choice
The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals and functional materials stems from the pyridine ring's unique electronic properties and its capacity to engage in critical hydrogen bonding interactions. The functionalization of this scaffold, particularly through the displacement of a halogen at the 2-position, is a frequently employed strategy in drug discovery and process development.
Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most direct and atom-economical methods for forging new bonds at this position. The reaction's success, however, is not merely dependent on the reactants but is profoundly governed by the reaction environment. The choice of solvent is arguably the most critical parameter, dictating reaction rates, influencing yields, and in some cases, determining whether a reaction proceeds at all. This guide provides a detailed exploration of the mechanistic underpinnings of solvent effects in the SNAr of 2-chloropyridine and offers field-tested protocols to aid in rational solvent selection.
Part 1: The Mechanism - Why the Solvent is Paramount
The SNAr reaction on 2-chloropyridine proceeds via a two-step addition-elimination pathway. Understanding this mechanism is fundamental to appreciating the solvent's role.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack temporarily breaks the ring's aromaticity.[1]
-
Formation of the Meisenheimer Complex: This addition results in a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the lynchpin of the entire reaction. The pyridine ring's nitrogen atom plays a crucial role by withdrawing electron density and delocalizing the negative charge, particularly when the substitution occurs at the 2- or 4-positions.[1][2]
-
Elimination and Re-aromatization: The leaving group (Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final 2-substituted product.[1]
The rate-determining step is typically the formation of the high-energy Meisenheimer complex. Therefore, any factor that stabilizes this charged intermediate will accelerate the reaction. This is precisely where the solvent exerts its most powerful influence.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq.), the desired secondary amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. [3]Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloropyridine spot.
-
Workup: Once the reaction is complete (typically 4-18 hours), cool the mixture to room temperature. [3]Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-substituted-2-aminopyridine product. [3] Self-Validating System: The protocol's trustworthiness is ensured by the monitoring step (TLC), which provides direct evidence of the reaction's progression and completion before proceeding to the workup and purification stages. The use of an anhydrous polar aprotic solvent is a deliberate choice based on mechanistic principles to maximize both reaction rate and yield.
References
- Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution of 2-Chloropyridine by NH₃.
- Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
- BenchChem. (2025). Application Notes and Protocols for N,N-Dibutyl-2-chloropyridin-4-amine as a Nucleophilic Catalyst.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
- Study.com. Draw a stepwise mechanism for the following substitution. Explain why 2-chloropyridine reacts faster than chlorobenzene in this type of reaction.
- PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- Chemistry LibreTexts. (2014, August 7). 8.
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- ResearchGate. (2025, August 7). Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis.
- YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- PubMed. (2016, October 27). Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis.
- Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
- BITS Pilani. Nucleophilic Substitution Reactions.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- QM Magic Class. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
- ResearchGate. S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety....
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ResearchGate. Amination of 2-halopyridines. [a].
- Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
Sources
Technical Support Center: Solubility Optimization for 2-[(4-Pyridinylmethyl)amino]isonicotinic acid
Welcome to the Technical Support Center for handling 2-[(4-Pyridinylmethyl)amino]isonicotinic acid. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the notoriously poor solubility of this compound. By understanding the physical chemistry of amphoteric molecules, we can rationally design solubilization strategies rather than relying on trial and error.
Section 1: The Chemistry of the Problem (Mechanistic FAQs)
Q1: Why is 2-[(4-Pyridinylmethyl)amino]isonicotinic acid practically insoluble in both water and standard organic solvents? A: The solubility barrier is a direct result of the molecule's amphoteric nature. It contains an acidic isonicotinic acid moiety (pKa ~4.9) and multiple basic nitrogen centers (the pyridine rings and the secondary amine, pKa ~5–7). At neutral pH, these groups undergo intramolecular proton transfer to form a highly stable zwitterion (an internal salt). According to fundamental studies on ampholytes, the zwitterionic form dominates in aqueous solutions and creates a rigid crystal lattice with exceptionally high internal energy . This lattice resists solvation in water, while the highly polar nature of the zwitterion simultaneously prevents dissolution in lipophilic organic solvents.
Q2: Why doesn't heating the aqueous suspension work? A: While heating increases the kinetic energy of the solvent, it is thermodynamically insufficient to overcome the massive penalty of breaking the zwitterionic lattice. You must chemically disrupt the internal salt bridge via pH adjustment or use highly disruptive hydrogen-bonding solvents (like DMSO) to alter the equilibrium .
Section 2: Step-by-Step Troubleshooting Protocols
Protocol A: Aqueous Solubilization via pH-Shift (Salt Formation)
Causality & Rationale: By shifting the pH away from the molecule's isoelectric point (pI), we force the molecule into a uniformly charged state (either fully cationic or fully anionic). This breaks the internal salt bridge, drastically lowering the lattice energy and allowing ion-dipole interactions with water to drive dissolution. Self-Validation: A successful pH shift will transition the sample from a turbid suspension to an optically clear solution. If precipitation occurs upon dilution in a neutral biological buffer, the buffering capacity of the diluent has overridden the salt form, reverting the API to the insoluble zwitterion.
-
Weighing: Accurately weigh 22.9 mg of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid (Target: 100 mM stock in 1 mL).
-
Suspension: Add 800 µL of deionized water. The compound will remain suspended and cloudy.
-
Ionization (Acidic Route): Slowly titrate with 0.1 M HCl in 10 µL increments while vortexing. The goal is to drop the pH below 3.0, protonating both the carboxylate and the basic nitrogens to form a highly soluble hydrochloride salt.
-
Alternative Ionization (Basic Route): Alternatively, titrate with 0.1 M NaOH to raise the pH above 8.5, deprotonating the carboxylic acid to form a soluble sodium salt.
-
Volume Adjustment: Once optically clear, adjust the final volume to exactly 1.0 mL with deionized water.
-
Validation: Measure the absorbance of the solution at 600 nm (OD600). A value of < 0.05 indicates complete dissolution with no micro-precipitates.
Protocol B: Organic Co-Solvent Preparation for In Vitro Assays
Causality & Rationale: For biological assays where extreme pH is not tolerated, DMSO is the solvent of choice. DMSO is a strong hydrogen-bond acceptor that can partially disrupt the zwitterionic network better than protic solvents like ethanol. Self-Validation: If the DMSO stock turns cloudy upon addition to the aqueous assay buffer, the compound has hit its thermodynamic solubility limit in the final mixture (solvent crash-out).
-
Weighing: Weigh 2.29 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (Target: 10 mM stock).
-
Thermal Disruption: Sonicate the tube in a water bath set to 37°C for 15 minutes. The localized cavitation from sonication provides the activation energy needed to break lattice interactions.
-
Chemical Rescue (If needed): If the solution is not clear, add 1 molar equivalent (approx. 10 µL of a 1M solution) of ethanolamine directly to the DMSO. This acts as an organic base to disrupt the zwitterion without introducing water.
-
Assay Dilution: Dilute the stock into your assay buffer immediately before use, ensuring the final DMSO concentration remains below 1% to prevent cytotoxicity.
Section 3: Quantitative Solubility Profiles
The following table summarizes the expected solubility behaviors based on the physicochemical properties of pyridinecarboxylic acid derivatives.
| Solvent System | pH Condition | Estimated Solubility (mg/mL) | Dominant Mechanistic State |
| Deionized Water | Neutral (pH ~6.0) | < 0.1 | Zwitterion (Internal Salt Lattice) |
| Aqueous HCl | Acidic (pH < 3.0) | > 15.0 | Cationic (Protonated Nitrogens) |
| Aqueous NaOH | Basic (pH > 8.5) | > 15.0 | Anionic (Deprotonated Carboxylate) |
| 100% DMSO | N/A | 2.0 - 5.0 | Neutral / Zwitterion Equilibrium |
| 100% Ethanol | N/A | < 0.1 | Neutral (Poor H-bond disruption) |
Section 4: Visualizing the Solubilization Logic
Fig 1: pH-dependent ionization states and their impact on aqueous solubility.
Fig 2: Step-by-step troubleshooting workflow for preparing organic stock solutions.
References
-
Nagy, P. I., & Takács-Novák, K. (1997). Theoretical and Experimental Studies of the Zwitterion ⇌ Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Journal of the American Chemical Society, 119(21), 4999–5006. URL:[Link]
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 74-78. URL:[Link]
Technical Support Center: HPLC of Polar Pyridine Carboxylic Acids
The following technical guide is designed as a specialized support center for researchers developing HPLC methods for polar pyridine carboxylic acids (e.g., Picolinic, Nicotinic, and Isonicotinic acid).
Current Status: Operational | Expert Level: Senior Application Scientist
Introduction: The "Unretained" Challenge
Pyridine carboxylic acids are zwitterionic, highly polar, and hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, they often elute at the void volume (
This guide moves beyond standard C18 approaches, focusing on Mixed-Mode , Porous Graphitic Carbon (PGC) , and HILIC strategies.
Module 1: Retention Strategies (The "No Retention" Problem)
Q1: My pyridine carboxylic acids elute at the dead time on a C18 column. Increasing water content to 100% causes dewetting. What is the solution?
Diagnosis: Standard C18 phases rely on hydrophobic partitioning. Pyridine carboxylic acids (logP < 1) lack sufficient hydrophobicity to retain, and 100% aqueous conditions cause "phase collapse" (dewetting) in standard alkyl-bonded phases.
Solution 1: Mixed-Mode Chromatography (Recommended) Use a stationary phase that combines Reversed-Phase (RP) with Cation-Exchange (CEX) or Anion-Exchange (AEX) .
-
Mechanism: The pyridine ring provides weak hydrophobic interaction, while the carboxylic acid or protonated nitrogen interacts electrostatically with the stationary phase.
-
Protocol: Use a column with embedded acidic groups (e.g., alkyl-carboxylic acid ligands).
-
Mobile Phase: ACN / Water + Buffer.
-
pH Control: At pH < 3, the pyridine nitrogen is protonated (
), allowing retention via cation exchange.
-
Solution 2: Porous Graphitic Carbon (PGC) [1]
-
Mechanism: PGC retains polar compounds via "Polar Retention Effect on Graphite" (PREG) and dispersive interactions with the flat graphite surface. It is ideal for separating geometric isomers (e.g., nicotinic vs. isonicotinic acid).
-
Benefit: chemically stable at pH 1–14, allowing full pH exploration.
Solution 3: Ion-Pair Chromatography (IPC)
-
Mechanism: Add an ion-pairing reagent to the mobile phase to form a neutral complex with the analyte, which then retains on a C18 column.
-
Reagent: Sodium alkane sulfonates (e.g., Octanesulfonic acid) for protonated bases.
Decision Tree: Selecting the Right Retention Strategy
Figure 1: Decision matrix for selecting the optimal stationary phase based on detection limits and analyte properties.
Module 2: Troubleshooting Peak Tailing & Shape
Q2: I am seeing severe tailing (Tailing Factor > 2.0) for Picolinic Acid.[3][4][5] Why?
Diagnosis:
-
Secondary Silanol Interactions: The positively charged pyridine nitrogen interacts with residual silanols (
) on silica columns. -
Metal Chelation: Picolinic acid (2-pyridinecarboxylic acid) is a strong bidentate chelator. It binds to trace iron or stainless steel in the column frits or LC system.
Corrective Actions:
| Root Cause | Remediation Protocol |
| Silanol Activity | Add Amine Modifier: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, blocking them from the analyte. pH Adjustment: Lower pH to < 2.5 (suppress silanol ionization) or raise pH > 8 (if column resists) to deprotonate the pyridine nitrogen. |
| Metal Chelation | Passivation: Flush system with 0.1% Phosphoric acid or EDTA solution. Hardware: Use PEEK tubing and column frits. Additive: Add 5–10 µM Medronic acid (InfinityLab Deactivator) to the mobile phase to scavenge metal ions. |
| Zwitterionic State | Buffer Strength: Increase buffer concentration (e.g., 20 mM to 50 mM) to mask ionic interactions. |
Module 3: Separation of Isomers (Selectivity)
Q3: How do I separate Nicotinic (3-), Isonicotinic (4-), and Picolinic (2-) acids? They co-elute.
Insight: These isomers have identical mass (MW 123.11) and similar
Protocol: Porous Graphitic Carbon (PGC) Separation PGC surfaces are flat. The interaction strength depends on how well the planar pyridine ring aligns with the graphite surface.
-
Elution Order: typically 2- (Picolinic) < 3- (Nicotinic) < 4- (Isonicotinic).
-
Why? The position of the carboxyl group affects the electron density and the ability of the ring to lie flat against the graphite.
Protocol: Mixed-Mode Tuning
-
Step 1: Set organic modifier (ACN) to 5-10%.
-
Step 2: Adjust pH.[2]
-
At pH 2.0: All are protonated (+1 charge). Separation is driven by hydrophobicity.
-
At pH 4.0: The carboxylic acid begins to ionize (
). Slight differences in between isomers will drastically change their effective charge and retention time on an ion-exchange phase.
-
Module 4: Experimental Protocols
Protocol A: Mixed-Mode Method (Robust Starter)
Best for: Routine analysis, UV detection, dirty matrices.
-
Column: Mixed-Mode Cation-Exchange (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0 min: 100% A (Hold for 2 min to retain polar heads).
-
2–15 min: Ramp to 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Pyridine
transition).
Protocol B: HILIC Method (MS Compatible)
Best for: High sensitivity, LC-MS/MS.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Isocratic: 90% B / 10% A.
-
Note: Water is the "strong" solvent in HILIC.[3] Increasing water reduces retention.
-
-
Sample Diluent: 100% Acetonitrile (Critical: Injecting water causes peak distortion).
Visualizing the Tailing Troubleshooting Workflow
Figure 2: Logic flow for diagnosing and fixing peak tailing specific to pyridine carboxylic acid isomers.
References
-
SIELC Technologies. (n.d.).[4] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Thermo Fisher Scientific. (2013). Carboxylate modified porous graphitic carbon: a new class of hydrophilic interaction liquid chromatography phases. PubMed. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Sources
Technical Support Center: Purification of Zwitterionic Compounds
Topic: Overcoming Purification Challenges of Zwitterionic Compounds Ticket Type: Technical Guide & Troubleshooting Audience: Researchers, Medicinal Chemists, Process Engineers Status: Active
Introduction: The Zwitterion Paradox
Purifying zwitterionic compounds (e.g., amino acids, peptides, betaines, phospholipids, and certain antibiotics like fluoroquinolones) presents a unique "solubility paradox." These molecules possess both positive and negative charges simultaneously, resulting in a net charge that fluctuates wildly with pH.
The Core Challenge:
-
In Reverse Phase (RP): They are often too polar to retain on C18, eluting in the void volume (dead time).
-
In Normal Phase: They are too insoluble in non-polar solvents to load effectively.
-
In Desalting: They behave like salts, making it difficult to separate them from buffer salts (NaCl, PBS) without losing the product.
This guide provides autonomous, field-proven workflows to retain, resolve, and recover zwitterions.
Module 1: Method Selection & Retention Strategy
Before injecting, you must choose the correct stationary phase based on the compound's polarity (LogD) and Isoelectric Point (pI).
Decision Matrix: The Zwitterion Routing Protocol
Use this logic flow to select your purification mode.
Figure 1: Method selection flowchart based on compound hydrophobicity (LogD).
Module 2: Troubleshooting Reverse Phase (RP) Retention
User Issue: "My compound elutes in the void volume (t0) on a standard C18 column."
Root Cause: Zwitterions at their isoelectric point (pI) have a net charge of zero, but they still possess localized charges that interact strongly with water, preventing hydrophobic interaction with the C18 ligand.
The "Charge Suppression" Protocol
To retain a zwitterion on C18, you must force it into a single charge state (cation or anion) that is less polar than the zwitterionic state, or rely on "Polar Embedded" phases.
Step-by-Step Optimization:
-
Determine pKa values: Identify the acidic (pKa1) and basic (pKa2) dissociation constants.
-
Select pH:
-
Acidic Shift: Lower pH to 2.0–2.5 . This protonates the carboxyl group (COOH) and the amine (NH3+). The molecule becomes a cation. While charged, the neutralization of the carboxyl group often increases hydrophobicity enough for retention on modern "Aqua" C18 columns.
-
Basic Shift: Raise pH to 9.5–10.0 (if column durable). This deprotonates the amine (NH2) and carboxyl (COO-).
-
-
Column Choice: Do NOT use standard C18. Use:
-
C18-Aq (Water wettable): Prevents phase collapse in 100% aqueous mobile phases.
-
Polar Embedded (e.g., Amide/Carbamate group in ligand): Shields silanols and provides secondary H-bonding.
-
Data: Retention Factor (k') vs. pH for Typical Zwitterion (e.g., Phenylalanine)
| pH Condition | Dominant Species | Net Charge | Retention on C18 |
| pH 2.0 | R-NH3+ / COOH | +1 (Cation) | Moderate (Best for RP) |
| pH 6.0 (pI) | R-NH3+ / COO- | 0 (Zwitterion) | Poor/Void (High Polarity) |
| pH 10.0 | R-NH2 / COO- | -1 (Anion) | Low (Silanol Repulsion) |
Module 3: Mastering HILIC for Zwitterions
User Issue: "I switched to HILIC, but my peaks are distorted (broad/splitting) or I have poor reproducibility."
Root Cause: HILIC relies on a "water-rich layer" on the silica surface. Peak distortion is usually caused by sample diluent mismatch (injecting water) or lack of buffer (ion exchange interference).
Protocol: The "HILIC Sandwich" Injection
Zwitterions are soluble in water but insoluble in Acetonitrile (ACN). HILIC mobile phases are high ACN. Injecting a water-dissolved sample into high ACN causes the sample to precipitate or "wash out" the water layer, destroying peak shape.
Correct Injection Strategy:
-
Dissolve: Dissolve sample in minimum volume of water.
-
Dilute: Immediately dilute 1:5 or 1:10 with Acetonitrile .
-
Check: If precipitation occurs, add 10% Methanol or Isopropanol as a co-solvent.
-
Final Diluent: Aim for 75% Organic / 25% Aqueous in the vial.
Critical Buffer Requirements
Never run zwitterions in HILIC without salt. The silica surface has active silanols (negative charge) that will act as a weak cation exchanger, causing tailing for the amine portion of your zwitterion.
-
Minimum Ionic Strength: 10 mM Ammonium Acetate or Ammonium Formate.
-
pH Control:
-
Ammonium Formate (pH 3.0): Protonates silanols, reducing secondary interactions.
-
Ammonium Acetate (pH 5.8): Good general purpose, but watch for silanol activity.
-
Module 4: The "Catch & Release" Desalting Strategy
User Issue: "I purified my compound using a buffer, but now I have a powder full of salt. I can't use standard C18 desalting because the compound doesn't stick."
Solution: Use Volatile Ion-Exchange SPE (Solid Phase Extraction). This method exploits the charge-switching nature of zwitterions to bind them while washing away salts, then eluting them with a volatile buffer that evaporates during lyophilization.
Protocol: SCX (Strong Cation Exchange) Desalting
Prerequisite: Compound must have a basic amine (pKa > 8).
Step 1: Acidify (The "Catch")
-
Dissolve the salt/compound mixture in 0.1% Formic Acid (pH ~2.5) .
-
At this pH, the zwitterion is positively charged (Cation).
-
Load onto an SCX cartridge (e.g., silica-based or polymeric SCX).
-
Mechanism:[1] The compound binds to the sulfonic acid groups. Na+ and K+ also bind but less selectively than organic amines.
Step 2: Wash (The "Purge")
-
Wash with 0.1% Formic Acid in Water (removes anions like Cl-, PO4-).
-
Wash with Methanol (optional, removes hydrophobic impurities).
Step 3: Elute (The "Release")
-
Elute with 5% Ammonium Hydroxide in Methanol/Water (50:50) .
-
Mechanism:[1] The high pH (pH > 10) deprotonates the amine (neutralizes the positive charge) and the high concentration of NH4+ displaces the molecule.
-
The zwitterion releases from the column.
Step 4: Evaporate
-
Lyophilize or SpeedVac. The Ammonium Hydroxide and solvent evaporate, leaving pure zwitterion.
FAQ: Rapid Troubleshooting
Q: My zwitterion has two peaks in the chromatogram.
-
A: This is likely "interconversion" of isomers or conformers, or separation of the charge states if the pH is too close to the pKa. Fix: Move the pH at least 2 units away from the pKa. If using HILIC, increase temperature to 40-50°C to speed up interconversion and merge peaks.
Q: Can I use Ion-Pairing reagents (e.g., TFA, Heptafluorobutyric acid)?
-
A: Yes, but with caution. TFA (0.1%) is standard and helps retention on C18 by forming an ion pair with the amine. However, it suppresses MS signal. For Prep-LC, removing the ion-pairing reagent later is very difficult. Recommendation: Avoid ion-pairing for Prep-LC unless absolutely necessary; prefer HILIC or Mixed-Mode.
Q: What is the best detector for zwitterions?
-
A: Zwitterions (like amino acids) often lack chromophores (UV active groups).
-
CAD (Charged Aerosol Detector) / ELSD: Universal, excellent for zwitterions.
-
MS (Mass Spec): Ideal. Operate in Positive Mode (M+H)+ at low pH or Negative Mode (M-H)- at high pH.
-
References
-
Hemström, P., & Irgum, K. (2006). Hydrophilic interaction chromatography. Journal of Separation Science.
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Sielc Technologies. (n.d.). Separation of Zwitterions on Mixed-Mode Columns. Application Note.
-
Waters Corporation. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Application Note.
-
Merck Millipore. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH. Chromatography Today.
Sources
Optimizing yield in 2-aminoisonicotinic acid synthesis
Technical Support Center: Optimizing 2-Aminoisonicotinic Acid Synthesis
Executive Summary
Product: 2-Aminoisonicotinic Acid (2-Amino-4-pyridinecarboxylic acid) CAS: 13362-28-2 Core Challenge: Achieving high yield and purity due to the compound's zwitterionic nature and the regioselectivity required during synthesis. Primary Application: Building block for HIF-1α inhibitors, metal-organic frameworks (MOFs), and peptide mimetics.
This guide outlines two distinct synthetic pathways: the Convergent Amination Route (High Purity) and the Oxidative Degradation Route (Cost-Effective). It also details the critical "Isoelectric Workup" required to maximize recovery.
Module 1: Route Selection & Strategy
Q: Which synthetic route should I choose for my scale?
A: Select your route based on available equipment and purity requirements.
| Feature | Route A: Amination of 2-Chloroisonicotinic Acid | Route B: Oxidation of 2-Amino-4-picoline |
| Best For | Drug discovery, high purity (>98%), gram-to-kilo scale. | Bulk manufacturing, cost-sensitivity, multi-kilo scale. |
| Key Reagents | 2-Chloroisonicotinic acid, NH₃ (aq), Cu catalyst. | 2-Amino-4-picoline, KMnO₄. |
| Mechanism | Nucleophilic Aromatic Substitution (S_NAr). | Side-chain Oxidation. |
| Pros | Cleaner reaction profile; fewer side products. | Inexpensive starting materials. |
| Cons | Requires autoclave/pressure vessel; starting material cost. | Generates MnO₂ sludge; potential for decarboxylation. |
Module 2: The "High Purity" Protocol (Amination)
Context: This method relies on the displacement of the chlorine atom at the C2 position. While 2-chloropyridines are generally reactive, the presence of the carboxylic acid at C4 deactivates the ring slightly compared to neutral pyridines, often requiring catalysis.
Q: My reaction conversion is stalled at 60%. How do I drive it to completion?
A: The reaction of 2-chloroisonicotinic acid with ammonia is rate-limited by the electron density of the ring.
-
Catalysis: You must use a copper catalyst. Copper(I) oxide (Cu₂O) or Copper powder (5-10 mol%) significantly accelerates the reaction compared to uncatalyzed ammonolysis.
-
Temperature/Pressure: Standard reflux is insufficient. Perform the reaction in an autoclave or sealed pressure tube at 130–150°C .
-
Stoichiometry: Use a large excess of ammonia (10–20 equivalents) to prevent the formation of secondary amine byproducts (dimers).
Step-by-Step Protocol (Optimized):
-
Charge: Load a pressure vessel with 2-chloroisonicotinic acid (1.0 eq), 28% aqueous ammonia (15 eq), and Cu₂O (0.05 eq).
-
Reaction: Seal and heat to 140°C for 12–16 hours. Internal pressure will rise (approx. 10–15 bar); ensure vessel rating is sufficient.
-
Monitoring: Cool a small aliquot, acidify to pH 4, and check by HPLC. (Starting material elutes later than product on C18 at acidic pH).
-
Workup: See Module 3.
Module 3: The "Cost-Effective" Protocol (Oxidation)
Context: Oxidizing the methyl group of 2-amino-4-picoline is economical but risky. The amino group is susceptible to oxidation, and the resulting acid can decarboxylate if overheated.
Q: The reaction mixture turned black/tarry. What went wrong?
A: You likely oxidized the unprotected amine.
-
Solution: While direct oxidation is possible, protecting the amine as an acetamide (using acetic anhydride) prior to KMnO₄ oxidation vastly improves yield. The acetyl group is easily hydrolyzed during the final acid workup.
-
Temperature Control: Do not exceed 80°C during KMnO₄ addition. Exotherms can trigger decarboxylation of the forming isonicotinic acid moiety.
Q: How do I handle the massive MnO₂ precipitate?
A: MnO₂ sludge traps the product.
-
Filtration: Filter the hot reaction mixture through a Celite pad.
-
Wash: Wash the MnO₂ cake vigorously with hot water (80°C). The product is highly soluble in the basic reaction media (as the salt), but significant amounts can remain adsorbed to the manganese waste if not washed thoroughly.
Module 4: Purification (The Isoelectric Workup)
Context: 2-Aminoisonicotinic acid is amphoteric (zwitterionic). It acts as a cation at low pH and an anion at high pH. Solubility is lowest at the Isoelectric Point (pI).
Q: I acidified the solution but no solid precipitated, or the yield is very low.
A: You likely overshot the pH.
-
The Science:
-
pKa (COOH) ≈ 2.1
-
pKa (Pyridine NH⁺) ≈ 6.8
-
Calculated pI ≈ (2.1 + 6.8) / 2 ≈ 4.45
-
-
The Fix:
-
Start with the alkaline reaction mixture (pH > 10).
-
Slowly add 6M HCl while stirring.
-
Stop exactly at pH 4.5 – 5.0.
-
If you go to pH 1-2, the molecule protonates (becomes Cationic) and redissolves.
-
Allow the slurry to stir at 0–5°C for 2 hours before filtration to maximize crystallization.
-
Visual Workflow: Isoelectric Precipitation
Caption: Workflow for maximizing recovery via isoelectric focusing. Precision at pH 4.5 is critical.
Module 5: Analytical Troubleshooting
Q: My HPLC shows a split peak. Is it impure?
A: Not necessarily. Zwitterionic compounds often streak or split on C18 columns due to pH fluctuations in the mobile phase.
-
Fix: Ensure your mobile phase is buffered. Use 0.1% TFA or 10mM Ammonium Acetate to lock the protonation state. Do not use unbuffered water/methanol.
Q: The product is colored (brown/yellow) instead of off-white.
A: This indicates trace oxidation byproducts (azo compounds or polymerized pyrroles).
-
Fix: Dissolve the crude solid in 2M NaOH (forming the sodium salt), treat with activated charcoal for 30 minutes at 50°C, filter, and re-precipitate by adjusting pH to 4.5.
Summary of Quantitative Data
| Parameter | Recommended Value | Reason |
| Reaction Temp (Amination) | 140°C | Activation energy barrier for S_NAr on C2. |
| Catalyst Load (Cu) | 5–10 mol% | Sufficient to drive kinetics without difficult removal. |
| Precipitation pH | 4.5 ± 0.2 | Isoelectric point (Zwitterion minimum solubility). |
| Ammonia Excess | 15–20 eq | Suppresses dimer formation (Ar-NH-Ar). |
References
-
Synthesis of 2-aminonicotinic acid (Isomer Analog) . ResearchGate. Describes the general oxidation and Hofmann rearrangement strategies for aminopyridine carboxylic acids.
-
Amination of 2-chloronicotinic acid . ResearchGate. Details the catalyst-free and catalyzed conditions for amination of chloropyridine acids.
-
2-Aminoisonicotinic acid Properties & Safety . ChemicalBook.[1] Provides physical property data (CAS 13362-28-2) confirming the structure and basic handling.
-
Isoelectric Point Separations . NCBI/PubMed. Theoretical grounding for the pH 4.5 purification strategy based on zwitterion behavior.
-
Oxidation of Methylpyridines . Google Patents. Describes the industrial conditions for converting picolines to isonicotinic acid derivatives.
Sources
Technical Support Center: Aminopyridine NMR Aggregation
Topic: Resolving Aggregation & Broadening in Aminopyridine NMR Spectra Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The "Sticky" Pharmacophore
Aminopyridines are ubiquitous in drug discovery (e.g., kinase inhibitors) but notorious for their "sticky" NMR behavior. The 2-aminopyridine motif acts as both a hydrogen bond donor (amino group) and acceptor (ring nitrogen), leading to the formation of stable, cyclic hydrogen-bonded dimers or infinite chains in non-polar solvents.
The Symptom: You observe broadened signals (particularly amide/amine protons), concentration-dependent chemical shifts, or "missing" peaks in CDCl₃. The Cause: Intermolecular Hydrogen Bonding (Self-Association) and/or intermediate exchange rates between amino-imino tautomers. The Solution: Disrupt the equilibrium using polarity, temperature, or competitive solvation.
Diagnostic Workflow: Is it Aggregation or Exchange?
Before altering your sample, you must confirm that aggregation is the root cause. Broadening can also arise from conformational exchange (rotamers) or paramagnetic impurities.
Protocol A: The Dilution Test (The Gold Standard)
Self-Validating Step: If the chemical shift (
-
Prepare Stock: Dissolve sample at high concentration (~20–30 mM) in CDCl₃.
-
Acquire Reference: Run a standard 1H spectrum (16 scans).
-
Serial Dilution: Dilute the sample by 50% (add equal volume of solvent) directly in the tube if volume permits, or prepare a separate tube.
-
Compare: Overlay the amide/amine region (usually 5.0–9.0 ppm).
-
Result: If NH peaks shift upfield (lower ppm) and sharpen upon dilution, the H-bonds are breaking. You have aggregation.
-
Protocol B: Variable Temperature (VT) NMR
Heating increases the kinetic energy of the system, disrupting H-bonds and speeding up exchange rates.
-
Setup: Calibrate the probe temperature.
-
Range: Acquire spectra at 298 K, 313 K, and 323 K (ensure solvent boiling point safety).
-
Analysis:
-
Aggregation: Peaks sharpen and shift upfield significantly.
-
Conformational Exchange: Peaks may coalesce (merge) or sharpen without significant concentration-dependent shifting.
-
Visual Guide: Diagnostic Decision Tree
Figure 1: Decision matrix for distinguishing intermolecular aggregation from intramolecular dynamic processes.
Mechanism & Solvation Strategy
The Physics of the Problem
In non-polar solvents like Chloroform (
-
Dimer: Dominant at high concentrations/non-polar solvents.
-
Monomer: Dominant at low concentrations or in polar protic solvents.
Solvent Selection Guide
| Solvent | Dielectric ( | H-Bond Capacity | Aggregation Risk | Recommendation |
| CDCl₃ | 4.8 | Low | CRITICAL | Avoid for quantitative work on aminopyridines. |
| Acetone-d₆ | 20.7 | Acceptor Only | Moderate | Good intermediate choice; disrupts dimers but not as effectively as DMSO. |
| DMSO-d₆ | 46.7 | Strong Acceptor | Low | Preferred. DMSO oxygens competitively bind NH protons, breaking dimers. |
| MeOD-d₄ | 32.7 | Donor & Acceptor | Very Low | Excellent for breaking aggregates, but exchangeable protons (NH) will disappear (D-exchange). |
Visual Guide: Dimerization Equilibrium
Figure 2: Equilibrium shifts based on solvent environment. DMSO acts as a 'molecular wedge' to break the dimer.
Advanced Troubleshooting Protocols
Scenario A: "I cannot use DMSO (Sample Recovery Needed)"
If you need to recover the sample and avoid high-boiling DMSO, use the Polar Spike Method .
-
Start: Dissolve sample in CDCl₃.
-
Spike: Add 5–10% volume of MeOD-d₄ or Acetone-d₆ .
-
Effect: This small amount of polar solvent is often sufficient to disrupt the H-bond network without making solvent removal difficult.
-
Note: Using MeOD will slowly exchange NH to ND, diminishing the signal over time.
-
Scenario B: "Peaks are still broad in DMSO"
If broadening persists in DMSO, you may have salt formation or intermediate protonation states.
Protocol: Acid Titration (The "Salt Break") Adding a trace of acid protonates the ring nitrogen, destroying its ability to act as an H-bond acceptor.
-
Acquire: Standard spectrum in DMSO-d₆ or CDCl₃.
-
Add Acid: Add 1–2
of TFA-d (Trifluoroacetic acid-d) or Acetic Acid-d4. -
Observe:
-
The ring nitrogen protonates (
for 2-aminopyridine). -
The dimer cannot form because the acceptor site is blocked.
-
Warning: This will cause significant chemical shift changes (ring protons will move downfield due to deshielding). Use this for resolution/counting, not for comparing shifts to literature of the free base.
-
Scenario C: "I need to know the aggregate size" (DOSY)
Diffusion-Ordered Spectroscopy (DOSY) allows you to measure the diffusion coefficient (
DOSY Setup Protocol:
-
Pulse Sequence: Use ledbpgp2s (Stimulated echo with bipolar gradients).
-
Optimization:
-
Set diffusion time (
, d20) to 50–100 ms. -
Set gradient duration (
, p30) to 2–3 ms. -
Optimize gradient strength (2% to 95%) to achieve ~95% signal attenuation at the top of the ramp.
-
-
Processing:
-
Process the 2D pseudo-spectrum.[2]
-
Interpretation: If your molecule (MW ~200) diffuses at the same rate as a known dimer or larger impurity, aggregation is confirmed.
-
Self-Validation: Run a standard of similar MW (e.g., anthracene) in the same tube. If your sample diffuses significantly slower than the standard, it is aggregated.
-
Frequently Asked Questions (FAQs)
Q: Why does my NH peak disappear in Methanol-d4?
A: This is Deuterium Exchange , not aggregation. The acidic NH proton rapidly swaps with the OD deuterium of the solvent.
Q: Can I just use
Q: My integration is lower than expected for the NH protons. Why?
A: In the aggregated state, the relaxation time (
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Dynamics and Exchange). Link
-
Nanubolu, J. B., et al. (2015). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Crystal Growth & Design, 15(11), 5448–5456. Link[3]
-
Sakhawat, H., et al. (2020). Hydrogen bonding and tautomerism in 2-aminopyridines. Royal Society Open Science. Link
-
University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. Link
-
BenchChem. (2025). Unveiling Molecular Mixtures: A Comparative Guide to DOSY for Solution-State Analysis. Link
Sources
Stability of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid in solution
Compound: 2-[(4-Pyridinylmethyl)amino]isonicotinic acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of complex heterocyclic building blocks. 2-[(4-Pyridinylmethyl)amino]isonicotinic acid is a highly versatile molecule, featuring an isonicotinic acid core bridged via a secondary amine to a 4-pyridinylmethyl (picolyl) group. While this structural complexity makes it highly valuable for ligand design and pharmaceutical synthesis, it also introduces three distinct physical chemistry challenges: zwitterionic precipitation , metal-catalyzed oxidation , and coordination-induced aggregation .
This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind this molecule's behavior, you can implement self-validating protocols that ensure absolute reproducibility in your assays.
Part 1: Physicochemical Profiling & Causality
To troubleshoot stability, we must first deconstruct the molecule's functional groups:
-
The Isonicotinic Acid Core: Contains a carboxylic acid with a pKa of ~4.96[1]. In aqueous solutions, it acts as an amphoteric center.
-
The Secondary Amine: Acts as a bridge but is highly susceptible to oxidative stress, easily forming nitrones or imines in the presence of dissolved oxygen [2].
-
The Picolylamine Motif: The spatial arrangement of the secondary amine and the pyridine nitrogen creates a potent bidentate chelating pocket for transition metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺) [3].
When these groups interact in a standard biological buffer (pH 7.0 - 7.4), the molecule often reaches its isoelectric point (pI), forming a zwitterion. The net-zero charge strips away the ion-dipole interactions with water, leading to rapid and unexpected precipitation.
Part 2: Troubleshooting FAQs
Q1: My 10 mM stock solution in 1X PBS (pH 7.4) precipitated after 24 hours at 4°C. Why did this happen, and how do I fix it?
The Causality: At pH 7.4, the carboxylic acid is deprotonated (COO⁻), but the pyridine rings and secondary amine are partially protonated, pushing the molecule into a poorly soluble zwitterionic state. Furthermore, cold temperatures (4°C) drastically reduce the kinetic energy of the solvent, lowering the solubility threshold. The Solution: Shift the pH away from the isoelectric point. For long-term aqueous storage, formulate the stock solution at a mildly basic pH (pH 8.5) using a Tris or HEPES buffer. At this pH, the molecule carries a net negative charge, ensuring robust electrostatic repulsion between molecules and maintaining solubility.
Q2: After a week on the benchtop, my clear solution turned a faint yellow/brown. Is the compound degrading?
The Causality: Yes. You are observing the oxidation of the secondary amine. Dissolved oxygen (O₂) in the buffer, often catalyzed by trace heavy metals leaching from glassware or lower-grade buffers, strips electrons from the secondary amine to form a nitrone or imine derivative [2]. Additionally, the picolylamine motif will actively scavenge trace metals, forming colored coordination complexes [3]. The Solution:
-
Degas your aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to solubilization.
-
Add 1 mM EDTA to your buffer. EDTA has a higher affinity for trace metals than the picolylamine motif, effectively sequestering the catalysts that drive both oxidation and colorimetric complexation.
Q3: Can I use DMSO to bypass the aqueous solubility issues?
The Causality: While DMSO is an excellent aprotic solvent that will easily dissolve the compound, it is hygroscopic. Over time, water absorbed from the atmosphere introduces dissolved oxygen. Furthermore, DMSO can act as an oxidant under specific catalytic conditions. The Solution: If using DMSO, it must be anhydrous (≤0.005% water). Aliquot the DMSO stock into amber, argon-purged vials and store at -20°C. Freeze-thaw cycles should be strictly limited to prevent moisture ingress.
Part 3: Mechanistic Logic & Workflows
To visualize the chemical dynamics at play, refer to the following causal diagrams.
Figure 1: pH-dependent speciation and aqueous solubility logic.
Figure 2: Primary degradation and complexation pathways in solution.
Part 4: Quantitative Stability Data
The following table synthesizes the expected stability of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid across various common laboratory conditions. Use this matrix to select the appropriate vehicle for your specific assay duration.
| Solvent / Buffer System | pH | Temperature | Additives | Expected Stability (T₉₅) | Primary Failure Mode |
| Ultra-Pure H₂O (Unbuffered) | ~4.5 | 22°C (RT) | None | < 48 Hours | Zwitterionic Precipitation |
| 1X PBS | 7.4 | 4°C | None | < 72 Hours | Precipitation / Metal Chelation |
| Tris-HCl (50 mM) | 8.5 | 4°C | None | ~ 2 Weeks | Slow Oxidation |
| Tris-HCl (50 mM) | 8.5 | 4°C | 1 mM EDTA, Degassed | > 3 Months | Stable (Optimal Aqueous) |
| Anhydrous DMSO | N/A | -20°C | None | > 6 Months | Hygroscopic Degradation |
(Note: T₉₅ indicates the time until the intact compound concentration falls below 95% of the initial baseline).
Part 5: Standard Operating Procedure (SOP)
Protocol: Preparation of a Self-Validating 10 mM Aqueous Stock Solution
This protocol utilizes a self-validating feedback loop. By establishing a baseline UV-Vis absorbance or LC-MS Area Under Curve (AUC) immediately after preparation, you create a quantitative reference point. Before using the stock in downstream experiments, a rapid re-measurement ensures the structural integrity of the compound, guaranteeing experimental trust.
Materials Required:
-
2-[(4-Pyridinylmethyl)amino]isonicotinic acid powder (High Purity)
-
50 mM Tris-HCl buffer, adjusted to pH 8.5
-
0.5 M EDTA stock solution
-
Argon or Nitrogen gas line
-
Amber glass vials (acid-washed to remove trace metals)
Step-by-Step Methodology:
-
Buffer Preparation: To 10 mL of 50 mM Tris-HCl (pH 8.5), add 20 µL of 0.5 M EDTA to achieve a final EDTA concentration of 1 mM.
-
Degassing: Sparge the buffer with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Solubilization: Weigh exactly 22.92 mg of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid (MW: 229.23 g/mol ). Slowly add the degassed buffer to the powder while vortexing continuously.
-
Agitation: Sonicate the solution in a water bath at room temperature for 3-5 minutes until the solution is completely clear and colorless.
-
Self-Validation (Baseline Establishment):
-
Take a 10 µL aliquot and dilute it 1:100 in the same buffer.
-
Measure the UV-Vis absorbance spectrum (typically scanning 220 nm - 350 nm) or inject it into an LC-MS system.
-
Record the primary peak absorbance/AUC and retention time. This is your Day 0 baseline.
-
-
Storage: Filter the remaining stock solution through a 0.22 µm PTFE syringe filter into an argon-purged amber glass vial. Seal tightly and store at 4°C.
-
Pre-Experiment Validation: Before using the stock solution in future assays, repeat Step 5. If the AUC has decreased by >5%, or if a new peak appears (indicating nitrone formation), discard the stock and prepare a fresh batch.
References
-
Colomer, I., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry. Retrieved from[Link]
-
Shoukry, M. M., et al. (2010). Complex-formation reactions and stability constants for mixed-ligand complexes of diaqua(2-picolylamine)palladium(II) with some bio-relevant ligands. Dalton Transactions (RSC Publishing). Retrieved from[Link]
Technical Support Center: Purification of Pyridine-Carboxylate Ligands
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and detailed protocols for removing persistent metal impurities from pyridine-carboxylate ligands. The purity of these ligands is paramount, as even trace metal contamination can compromise the outcomes of coordination chemistry, catalytic activity, and pharmacological studies, potentially leading to false positives or inconclusive structure-activity relationships (SAR).[1] This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve complex purification challenges.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding metal contamination in pyridine-carboxylate ligand synthesis.
Q1: Where do metal impurities in my ligand sample typically come from?
A: Metal impurities can be introduced at multiple stages of your workflow.[2][3] Understanding the source is the first step in effective removal and prevention.
-
Reagents and Starting Materials: The most common source is the reagents themselves. Metal salts used in synthesis may contain other transition metals as impurities.[4] For example, a zinc salt might contain traces of cadmium, or a copper salt might have nickel impurities.
-
Catalysts: Many organic reactions used to synthesize complex ligands, such as Suzuki or Buchwald-Hartwig couplings, rely on transition metal catalysts (e.g., Palladium, Copper). Incomplete removal of these catalysts is a primary source of contamination.
-
Manufacturing and Laboratory Equipment: Wear and tear on stainless steel reactors, spatulas, or chromatography components can leach metals like iron, chromium, and nickel into your reaction mixture.[3]
-
Solvents and Water: While often overlooked, solvents can contain trace levels of metal ions. Always use high-purity, analytical-grade solvents.
Q2: What are the most common metal impurities I should be concerned about?
A: The specific impurities depend on your synthesis route. However, common culprits include:
-
Transition Metals: Palladium (Pd), Copper (Cu), Nickel (Ni), Iron (Fe), Zinc (Zn), and Cobalt (Co) are frequently encountered, often originating from catalysts or equipment.[1][5]
-
Alkali and Alkaline Earth Metals: Sodium (Na), Potassium (K), Calcium (Ca), and Magnesium (Mg) can be introduced from bases, salts, or glassware. While often considered benign, they can interfere with certain applications.
-
Heavy Metals: Lead (Pb), Mercury (Hg), and Cadmium (Cd) are less common but highly toxic, and their presence is a major concern in drug development.[6]
Q3: My ligand appears pure by NMR and Mass Spectrometry. Why should I still worry about metal impurities?
A: Standard organic characterization techniques like NMR and MS are excellent for confirming the structure and purity of your organic molecule, but they are generally blind to inorganic impurities like metal ions.[1] A sample that is >99% pure organically can still contain enough metal (in the ppm or even ppb range) to significantly impact its chemical behavior, especially in catalysis or biological assays where metal ions can act as inhibitors or catalysts themselves.[1]
Q4: How can I detect and quantify the metal impurities in my sample?
A: Highly sensitive analytical techniques are required to accurately determine the level of metal contamination. The most common methods are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for ultra-trace metal analysis, offering exceptional sensitivity (ppb to ppt levels) and the ability to detect multiple elements simultaneously.[6][7]
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): While slightly less sensitive than ICP-MS, ICP-OES is robust and suitable for detecting metals in the ppm range.[7][8]
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive technique for quantifying specific metals, though it typically analyzes one element at a time.[6]
Section 2: Troubleshooting Purification Strategies
This section provides solutions to specific problems encountered during the purification process. The following workflow provides a general decision-making framework.
General Purification Workflow
Caption: A decision workflow for purifying pyridine-carboxylate ligands.
Q5: I performed a standard recrystallization, but my ligand is still contaminated. What went wrong?
A: Standard recrystallization is effective for removing organic impurities but can be inefficient for metal ions, especially if they coordinate to your ligand.[9] Here’s how to troubleshoot:
-
Causality: Metal ions may be co-crystallizing with your ligand because the pyridine and carboxylate groups are excellent chelators themselves. The impurity is not just physically trapped; it's chemically associated with your product.
-
Solution 1: pH-Controlled Recrystallization: The coordination state of your ligand is pH-dependent. By acidifying the solution (e.g., with dilute HCl), you protonate the pyridine nitrogen and carboxylate group. This disrupts the ligand's ability to chelate the metal ion, "releasing" it into the solvent. The protonated ligand salt can then be crystallized, leaving the metal ion in the mother liquor. The pure ligand can be recovered by neutralizing the salt after isolation.
-
Solution 2: Recrystallization with a Chelating Agent: Add a strong, water-soluble chelating agent like ethylenediaminetetraacetic acid (EDTA) to the recrystallization solvent.[10][11] EDTA will form a highly stable, water-soluble complex with the impurity metal ion, preventing it from co-crystallizing with your ligand.[12] This is particularly effective for divalent and trivalent metal ions.
Q6: I tried washing my organic solution of the ligand with water, but the metal contamination persists. Why isn't this simple extraction working?
A: Simple water washing is often insufficient because the metal may be part of a neutral, organometallic complex that is more soluble in the organic phase.[13]
-
Causality: If the metal impurity is complexed with your ligand or other organic species, its overall polarity might favor the organic layer over the aqueous layer.
-
Solution: Acid/Base Extraction: This technique exploits the amphoteric nature of pyridine-phenolic ligands to move your desired compound between aqueous and organic phases, leaving impurities behind.[14][15]
-
Acid Wash: Dissolve the crude ligand in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1 M HCl). The basic pyridine nitrogen will be protonated, forming a salt that dissolves in the aqueous layer. Many metal impurities (especially those from late-stage catalysts like Pd) will remain in the organic layer, which can be discarded.
-
Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your ligand, making it insoluble in water. Then, extract the pure ligand back into a fresh organic solvent.
-
Final Wash: Wash the final organic solution with a solution of a chelating agent (e.g., aqueous EDTA) to remove any remaining water-soluble metal salts.
-
Q7: What are metal scavengers or chelating resins, and when should I use them?
A: Metal scavengers are solid-supported materials (often silica or polymer beads) functionalized with strong chelating groups. They are highly effective for removing specific metals to very low levels.[4]
-
Causality: These resins work by forming extremely stable coordination complexes with target metal ions, effectively pulling them out of solution.[16][17] The solid support makes them easy to remove from the reaction mixture by simple filtration.
-
When to Use: Scavengers are ideal for a final polishing step when you need to reduce metal content to the low ppm or ppb level, particularly for removing residual catalysts like palladium. They are often used after a primary purification method like chromatography or extraction.
-
Choosing a Scavenger: Different scavengers have different selectivities. For example, materials functionalized with thiol groups are excellent for soft metals like Pd and Hg, while those with amine or carboxylate groups are better for harder metals like Fe, Cu, and Zn. Consult the manufacturer's guide to select the appropriate scavenger for your target impurity.
Mechanism of Chelation
Caption: Chelation: A multi-dentate ligand (EDTA) traps a metal ion.
Section 3: Comparative Analysis of Purification Methods
Choosing the right method depends on the nature of the impurity, the scale of your synthesis, and the required final purity.
| Method | Selectivity | Scalability | Cost | Best For Removing... | Key Limitation |
| Recrystallization | Low to Medium | Excellent | Low | Ionic metal salts, co-crystallized impurities.[9] | Ineffective if the metal strongly coordinates to the ligand. |
| Solvent Extraction | Medium | Excellent | Low | Catalyst residues and metal salts with different solubility profiles than the ligand.[18][19] | Can be labor-intensive and require large solvent volumes. |
| Chelating Agents | High | Good | Medium | Divalent and trivalent transition metal ions (e.g., Fe, Cu, Ni, Zn).[10][11] | The metal-chelate complex must be easily separable from the ligand. |
| Metal Scavengers | Very High | Poor to Medium | High | Trace levels of specific catalysts (e.g., Pd, Ru, Pt) for final polishing.[4] | Not cost-effective for bulk impurity removal. |
| Column Chromatography | High | Poor to Good | High | A wide range of impurities, provided a suitable stationary and mobile phase can be found.[20][21] | Can be challenging for metal complexes; potential for ligand degradation on silica.[5][20] |
Section 4: In-Depth Experimental Protocol
Protocol: High-Purity Purification of a Pyridine-Carboxylate Ligand via Chelation-Assisted Acid/Base Extraction
This self-validating protocol is designed for purifying a ligand contaminated with transition metals (e.g., Fe, Cu, Pd).
1. Materials & Equipment
-
Crude pyridine-carboxylate ligand
-
Ethyl acetate (EtOAc), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
0.5 M EDTA, disodium salt solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or calibrated pH meter
2. Step-by-Step Methodology
Step 2.1: Initial Dissolution & Acidic Extraction
-
Rationale: To move the basic ligand into the aqueous phase, leaving behind non-basic organic impurities and certain metal catalysts.
-
Dissolve the crude ligand (e.g., 5.0 g) in EtOAc (100 mL) in a 250 mL Erlenmeyer flask. If it doesn't fully dissolve, add more solvent.
-
Transfer the solution to a 500 mL separatory funnel.
-
Add 1 M HCl (50 mL). Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The ligand, now protonated, should be in the lower aqueous layer. The upper organic layer contains impurities.
-
Drain the lower aqueous layer into a clean flask. Discard the upper organic layer.
-
Return the aqueous layer to the separatory funnel and wash with fresh EtOAc (50 mL) to remove any remaining organic-soluble impurities. Discard the organic wash.
Step 2.2: Basification & Re-extraction into Organic Phase
-
Rationale: To deprotonate the ligand, making it organic-soluble again and allowing its extraction away from water-soluble salts.
-
Transfer the acidic aqueous solution of your ligand to a large beaker with a stir bar.
-
Slowly add 1 M NaOH dropwise while stirring until the pH is ~8-9 (check with pH paper). The neutral ligand should precipitate out or form an oil.
-
Transfer this mixture back to the separatory funnel.
-
Add fresh EtOAc (100 mL) and shake vigorously to extract the neutral ligand into the organic layer.
-
Drain and discard the lower aqueous layer.
Step 2.3: Chelation Wash & Final Rinses
-
Rationale: To remove any remaining metal ions that are now in the aqueous phase or can be captured by a strong chelating agent.
-
Wash the organic layer containing your pure ligand with 0.5 M EDTA solution (2 x 50 mL).[11] This step is critical for sequestering residual divalent and trivalent metals.
-
Wash with deionized water (2 x 50 mL) to remove the EDTA.
-
Wash with saturated brine (1 x 50 mL) to break any emulsions and aid in drying.
Step 2.4: Drying and Isolation
-
Rationale: To remove residual water before concentrating the final product.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous MgSO₄, swirl, and let it sit for 15-20 minutes. The drying agent should move freely when swirled.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the purified solid ligand.
Step 2.5: Self-Validation
-
Purity Analysis: Submit a small sample of the final product for ICP-MS or AAS analysis to confirm the absence or significant reduction of target metal impurities.
-
Structural Integrity: Obtain an NMR spectrum to confirm that the ligand's structure was not compromised during the acid/base washes.
-
Yield Calculation: Calculate the recovery yield. A low yield may indicate that the ligand has some solubility in the aqueous phase even when neutral, or that an emulsion formed during extraction.
References
-
Medikabazaar. (2024, August 17). Chelating Agent - Meaning and Uses. [Link]
-
SAMCO. (2025, July 15). Chelating Agents in Heavy Metal Removal: Selection and Application. [Link]
-
IWA Publishing. (2023, June 14). Perspectives and prospects of chelation extraction of heavy metals from wastewater: A review. Water Science & Technology. [Link]
-
Al-Heetimi, A., et al. (n.d.). Extraction Heavy Metals from Contaminated, Water using Chelating Agents. Journal of Engineering. [Link]
-
Hoo Chemtec. (2025, May 22). Chelating Agents: Properties, Mechanisms and Applications. [Link]
-
Okon Recycling. (2025, October 4). Solvent Extraction in Metal Recycling: Process, Applications, and Sustainable Benefits. [Link]
-
National Center for Biotechnology Information. (n.d.). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. [Link]
-
ACS Publications. (2024, April 3). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. Analytical Chemistry. [Link]
-
911Metallurgist. (2018, January 25). Solvent Extraction Stripping Methods. [Link]
- Google Patents. (1991, July 10). Method for Stripping Metals in Solvent Extraction.
-
Pharmabiz.com. (2025, September 18). Analytical techniques to identify metallic contaminants. [Link]
-
MDPI. (2023, June 28). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. [Link]
-
Research Outreach. (2023, November 8). Optimising solvent extraction for metal recycling. [Link]
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
LookChem. (n.d.). Removal of Traces of Metals from Reagents. Chempedia. [Link]
-
MDPI. (2025, January 17). Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. [Link]
-
Patsnap Synapse. (2025, May 9). How to Check for Heavy Metal Impurities in Biochemical Reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Center for Biotechnology Information. (2025, April 30). Guideline for Analysis and Prevention of Contamination Catalysis. [Link]
-
Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. [Link]
-
PubMed. (2014, August 15). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. [Link]
-
PLOS. (2020, September 30). Remediation of heavy metal contamination of sediments and soils using ligand-coated dense nanoparticles. [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]
-
Int J Clin Biochem Res. (n.d.). The importance of transition metals as drug. [Link]
-
Pharmaceutical Technology. (2024, July 3). Protecting your drug products: Strategies for preventing metal contamination in powders. [Link]
-
Water Research Commission. (n.d.). The Synthesis of Highly Selective Immobilised Ligands for Extraction of Toxic Metal Ions from Wastewater. [Link]
-
National Center for Biotechnology Information. (2023, April 13). Effective Removal of Fe (III) from Strongly Acidic Wastewater by Pyridine-Modified Chitosan: Synthesis, Efficiency, and Mechanism. [Link]
-
Journal of Cancer Metastasis and Treatment. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]
-
JSM Chem. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
- Google Patents. (2012, March 13).
-
Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. [Link]
-
ACS Publications. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. [Link]
-
Arkivoc. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
YouTube. (2021, February 2). Evaluation of Metal Impurities in Drug Substances. [Link]
-
MDPI. (2019, December 16). Extraction of Metal Ions with Metal–Organic Frameworks. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Transition metal complexes and their application in drugs and cosmetics – A Review. [Link]
Sources
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- 2. Analytical techniques to identify metallic contaminants [pharmabiz.com]
- 3. Protecting your drug products: Strategies for preventing metal contamination in powders - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Guideline for Analysis and Prevention of Contamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 7. Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. Chelating Agent - Meaning and Uses | Medikabazaar [medikabazaar.com]
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- 16. iwaponline.com [iwaponline.com]
- 17. hoochemtec.com [hoochemtec.com]
- 18. Solvent Extraction in Metal Recycling: Process, Applications, and Sustainable Benefits | Okon Recycling [okonrecycling.com]
- 19. Optimising solvent extraction for metal recycling [researchoutreach.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. column-chromatography.com [column-chromatography.com]
Aminopyridine Coupling Reaction Center: pH Optimization & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with aminopyridine couplings. Unlike standard anilines, aminopyridines are bifunctional molecules with complex acid-base profiles. Their successful integration into drug scaffolds via amide bond formation or palladium-catalyzed cross-coupling relies entirely on precise pH and base management.
This guide provides mechanistic insights, a diagnostic workflow, and field-validated protocols to ensure your coupling reactions perform reliably.
The Mechanistic Role of pH in Aminopyridine Coupling (FAQs)
Q: Why is pH control critical when coupling aminopyridines compared to standard anilines? A: Aminopyridines possess two nitrogen centers: the exocyclic amino group (your desired nucleophile) and the endocyclic pyridine nitrogen. The pyridine nitrogen is typically the more basic site. If the reaction environment becomes too acidic, the pyridine nitrogen protonates first, forming a pyridinium cation. This cationic ring acts as a powerful electron-withdrawing group, draining electron density from the exocyclic amine and completely neutralizing its nucleophilicity[1]. Conversely, if the pH is excessively basic during amide coupling, standard coupling reagents (like HATU or EDC) will undergo rapid base-catalyzed hydrolysis before the amine can react.
Q: How do the pKa values of different aminopyridine isomers dictate the optimal reaction pH? A: The relative position of the amino group dictates the molecule's basicity due to varying resonance and inductive effects[1]:
-
4-Aminopyridine (pKa ~9.17): Highly basic. The protonated pyridine nitrogen is highly stabilized by resonance from the para-amino group[2],[1].
-
2-Aminopyridine (pKa ~6.86): Moderately basic. Resonance stabilization is slightly offset by the inductive electron withdrawal of the adjacent nitrogen[3],[2].
-
3-Aminopyridine (pKa ~6.04): The least basic isomer. The meta-relationship prevents the amino group from stabilizing the protonated pyridine nitrogen via resonance[4],[1].
To maintain nucleophilicity during amide coupling, the reaction pH must be buffered at least 1.5 to 2 units above the conjugate acid pKa of the specific isomer.
Quantitative Data: Isomer Properties & Optimization Parameters
The following table summarizes the physicochemical properties of aminopyridine isomers and the optimized parameters required for different coupling modalities.
| Isomer | Conjugate Acid pKa | Relative Nucleophilicity | Optimal pH (Amide Coupling) | Preferred Base (Buchwald-Hartwig) |
| 2-Aminopyridine | 6.86 | Moderate | 8.0 - 8.5 | Cs₂CO₃ or NaOtBu |
| 3-Aminopyridine | 6.04 | Low | 7.5 - 8.0 | K₃PO₄ or Cs₂CO₃ |
| 4-Aminopyridine | 9.17 | High | 9.5 - 10.0 | NaOtBu |
Reaction Optimization Workflow
Use the following decision matrix to determine the correct pH buffering strategy or inorganic base selection based on your chosen coupling methodology.
Decision matrix for optimizing pH and base selection in aminopyridine coupling reactions.
Troubleshooting Guide
Symptom 1: Complete loss of yield during amide coupling of 3-aminopyridine with HATU.
-
Cause: The reaction pH has dropped too low. Carboxylic acid activation releases protons. If insufficient organic base is present, the pH drops below 6.0, protonating the 3-aminopyridine[4] and neutralizing its nucleophilicity.
-
Solution: Pre-mix the carboxylic acid with 2.5–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the pH remains ~8.0 before adding the coupling reagent and the aminopyridine.
Symptom 2: Rapid degradation of the active ester before coupling occurs.
-
Cause: The local pH is too high (>10.0), often due to a large excess of strong organic bases (like DBU) or unoptimized addition rates, leading to base-catalyzed hydrolysis of the active ester intermediate.
-
Solution: Switch to a milder, sterically hindered base like N-methylmorpholine (NMM) or strictly limit DIPEA to 2.0 equivalents.
Symptom 3: Low conversion in Buchwald-Hartwig amination of 2-aminopyridine.
-
Cause: 2-Aminopyridine can act as a bidentate ligand, poisoning the palladium catalyst. Furthermore, using overly strong bases like sodium tert-butoxide (NaOtBu) with sensitive substrates can cause side reactions or dehalogenation[5],[6].
-
Solution: Use a bulky, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) to prevent catalyst poisoning, and switch to a milder inorganic base like Cs₂CO₃ to control the deprotonation of the Pd-bound amido complex without triggering side reactions[6].
Standardized Step-by-Step Methodologies
Protocol A: pH-Optimized Amide Coupling of 2-Aminopyridine
Objective: Form an amide bond using HATU while preventing pyridine protonation and coupling reagent hydrolysis.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
pH Adjustment: Add DIPEA (2.5 eq) to the solution. Verify that the apparent pH of the solution is ~8.5 by spotting a 1 µL aliquot onto wet pH indicator paper.
-
Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 5-10 minutes to form the active OAt ester.
-
Coupling: Add 2-aminopyridine (1.1 eq) to the activated mixture. The buffered pH ensures the 2-aminopyridine (pKa 6.86) remains in its free-base, highly nucleophilic state[3].
-
Monitoring: Stir for 2-4 hours at room temperature. Track conversion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, then extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.
Protocol B: Base-Optimized Buchwald-Hartwig Cross-Coupling of 3-Aminopyridine
Objective: C-N bond formation using a mild base to facilitate reductive elimination without side reactions[5].
-
Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), 3-aminopyridine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (0.2 M) via syringe.
-
Reaction: Heat the mixture to 90 °C for 12 hours. Note: Cs₂CO₃ provides a highly controlled, heterogeneous basic environment that effectively deprotonates the intermediate Pd(II)-amine complex to facilitate reductive elimination without the harshness of alkoxides[6].
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base salts and palladium black. Concentrate the filtrate in vacuo and purify via flash chromatography.
References[3] Aminopyridines - EPA Archive, epa.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWfV-bVeAMH-YYMBb7QsXxYEp4YLJR03RqdP6Ql4SXSDfBrALwHQGa7V08Qpxn9Ov26u60neSdTFzw2OBBhgSmpQNTp0DSeBA6qE1oHucBrXv13zI4g6TbF60gGOYSqDUhx61H8PtKNefVjLqvxS6J[2] Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora, quora.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI2wlJGBcjeMTfpcoZkmNoRcPhBmq1LtfecAHArvWdQnEMWjoRT1KuQh8QtPHar19a-7Orn-LynYgmpc-Ab7xQppeKYw2ZsPqweySH4KpNf4bojOrDOhvVIMK41PF0oSHDv8Px8wmPCloFIEn3DduZrCSz-EZRlbxY30BT3ycgtPkxb7cGD_TLIgGLsz5jFMkzmXYi[5] Buchwald–Hartwig amination - Wikipedia, wikipedia.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6DwCly-3ZpaYNNiFA68d7JcuWgHWIT-MUrSh1Xekhm3WrqN1iwvw3RnrD_jHCTSviHH5AU9WQvoJdQEMvfdZNIhCPp2k56Z1LZZMy1tfbrzHcLMdb496qzOIZqgCjB9hiv-ApakmnYoLAdK5HDStlfEioDNQJ2sQQkMw=[6] Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production, dtu.dk, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXKj-AagbxIEtYHprZgS8P_VWWKUVU9kGE21w-og19KEvwAzWTV6Np9d3hF2gx1xL4zCeo45rJiZ9ShDvAJImUYZ_laIwA-qO-KI1hGuVsr2XhNkzkAFKcZCMTltDZsBC1ks8QGqRy6NxlLvlzKEbL4bUQNpJ6RNMBOtyezJh5PPKWmLzdJJNVKH4PBntmesi-DzNPt4s1YeDM7YPypq2i3Qw=[4] 3-Aminopyridine 462-08-8 wiki - Guidechem, guidechem.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6JFKqf3CIaMeGfqxrGTFrQK7cWGdFJPI4ymr4NUWY_VIXmhn_2nzYKUldLHsr8CzcRnEGegdXQOET9gJ76n-cpeWgGsQcJiP5fX1erw3nMLuamDfC64ylXIUTpyR03aGtplYLlbJQU-9akVdI6u5QHRvsne9t0WYcIu1iP5M=[1] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, sciencepublishinggroup.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYOOMBwv5M-1WeEJWgrIjIEWYDHfx-AEkWV7HAPl2z1vNQoeiMzLjURRiE-ZXs023AWWBfEtUOvlQZt1CIDtINcviTpXNO_WVC6ReTUq7laEB7QdaVEJ8V3Nq2_UJWu0kfkgDIBM2W9TcIJmNqm6Txj51mbw8fbKPhw==
Sources
Technical Support Center: Handling Moisture Sensitivity in Isonicotinic Acid Derivatives
Welcome to the Technical Support Center. Current Status: Operational Topic: Moisture Sensitivity in Isonicotinic Acid (INA) Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Isonicotinic acid (INA) derivatives—specifically Isonicotinoyl Chloride , Isoniazid , and various INA esters —are foundational building blocks in anti-tubercular drug synthesis and Metal-Organic Framework (MOF) construction. However, their utility is frequently compromised by moisture-induced hydrolysis and oxidative degradation.
This guide moves beyond basic "keep dry" advice. It provides a mechanistic understanding of why these failures occur, how to detect them early, and what protocols ensure structural integrity.
Module 1: Critical Storage & Preservation
Q: I received a shipment of Isonicotinoyl Chloride Hydrochloride. It arrived in a plastic bottle. Is this sufficient for long-term storage?
A: Absolutely not. Isonicotinoyl chloride hydrochloride is chemically aggressive and extremely hygroscopic. Plastic containers are semi-permeable to moisture over time. Upon contact with atmospheric water, the acid chloride hydrolyzes back to isonicotinic acid and hydrochloric acid (HCl). The evolved HCl gas can degrade the plastic cap liner, leading to a catastrophic purity failure.
Protocol:
-
Transfer immediately to a glass vial with a Teflon-lined cap.
-
Seal the cap with Parafilm or electrical tape.
-
Store at 2–8°C (refrigerated) in a secondary container containing an active desiccant (e.g., anhydrous
or silica gel). -
Best Practice: If available, store under an Argon atmosphere. Argon is heavier than air and provides a superior "blanket" compared to Nitrogen for solids in frequently opened containers.
Q: My Isoniazid samples are turning from white to off-white/yellow. Is this moisture damage?
A: This is likely a synergistic effect of moisture and light . While Isoniazid is relatively stable in the solid state, moisture acts as a catalyst for oxidation and hydrolysis. In the presence of humidity (>75% RH) and light, the hydrazine moiety degrades, releasing nitrogen gas and forming isonicotinic acid and colored azo-impurities.
Diagnostic Check:
-
Dissolve a small amount in water.
-
Measure pH: Pure Isoniazid is nearly neutral (pH ~6.0–7.5). A significant drop in pH (< 5.5) indicates hydrolysis to isonicotinic acid.
Data Summary: Stability Profiles
| Derivative | Moisture Sensitivity | Primary Degradation Product | Recommended Storage |
| Isonicotinic Acid | Low (Hygroscopic) | Stable (Hydrates form) | Ambient, Desiccator |
| Isonicotinoyl Chloride | Critical (Violent Hydrolysis) | Isonicotinic Acid + HCl gas | <8°C, Inert Gas, Glass/Teflon |
| Isoniazid | Moderate | Isonicotinic Acid + | Ambient, Dark, Desiccator |
| Methyl/Ethyl Esters | Moderate | Isonicotinic Acid + Alcohol | Ambient, Inert Gas |
Module 2: Synthesis & Handling Workflows
Q: I am synthesizing an amide from Isonicotinoyl Chloride. The reaction smokes when I add the amine. What is happening?
A: The "smoke" is ammonium chloride (or amine hydrochloride) salt forming in the air, but if it is excessive, it indicates your acid chloride has partially hydrolyzed before addition, releasing HCl gas.
The "Schlenk-in-a-Beaker" Technique: If you lack a glovebox, use this modified protocol to handle the acid chloride:
-
Dry Solvents: Ensure your solvent (DCM or THF) is dried over molecular sieves (3Å or 4Å).
-
Positive Pressure: Attach a nitrogen balloon to your reaction flask before opening the acid chloride bottle.
-
Rapid Transfer: Weigh the acid chloride quickly in a glass weighing boat (avoid paper; it absorbs water).
-
Scavenger Base: Always have an excess of base (Triethylamine or DiPEA) present in the reaction solvent before adding the acid chloride to neutralize the HCl immediately.
Q: How do I dry Isonicotinic Acid derivatives without thermal degradation?
A: Thermal drying is risky for hydrazides (Isoniazid) due to potential oxidation.
-
For Acids/Esters: Vacuum oven at 40–50°C is generally safe.
-
For Acid Chlorides: Do not heat. Dry under high vacuum at room temperature. If the solid is "sticky," wash with cold, anhydrous diethyl ether or pentane to remove hydrolyzed oily residues, then vacuum dry.
Visualization: Safe Handling Workflow
The following diagram outlines the critical decision paths for handling the highly reactive acid chloride derivative.
Figure 1: Decision matrix for handling and remediating Isonicotinoyl Chloride Hydrochloride.
Module 3: Troubleshooting & Analytical Validation
Q: How can I quickly confirm hydrolysis without running an NMR?
A: Use Melting Point (MP) analysis. It is faster and highly sensitive for these derivatives.
-
Isonicotinoyl Chloride HCl: MP is 159–161°C .[1]
-
Isonicotinic Acid (Hydrolysis Product): MP is 315–319°C .
-
Observation: If your sample does not melt by 170°C, or if you see a "sweating" solid that refuses to melt sharply, significant hydrolysis has occurred. The high-melting impurity is the parent acid.
Q: My reaction yield is low (40-50%). I suspect water in my solvent. How do I verify?
A: Perform a Karl Fischer (KF) Titration on your solvent before starting.
-
Requirement: For acid chloride reactions, water content must be < 50 ppm .
-
Alternative: If KF is unavailable, add a drop of TiCl4 to a small aliquot of solvent. Immediate formation of white precipitate (
) indicates wet solvent.
Q: Can I recrystallize hydrolyzed Isonicotinoyl Chloride?
A: Not effectively. Because the hydrolysis product (Isonicotinic acid) is significantly less soluble in organic solvents than the chloride, it is difficult to separate by standard recrystallization.
-
Solution: You can try sublimation for the acid chloride, but it is technically challenging.
-
Recommendation: If hydrolysis is >10%, it is often more cost-effective to re-synthesize or purchase a fresh batch than to attempt purification.
Visualization: Impurity Identification Logic
Figure 2: Rapid diagnostic logic for identifying moisture degradation in isonicotinic acid derivatives.
References
-
Stability of Isoniazid and β-cyclodextrin complexes . Journal of Chemical and Pharmaceutical Research. (2015).[2] 7(7):346-355.[2]
-
Isonicotinoyl chloride hydrochloride Product Safety & Handling . Thermo Fisher Scientific Chemicals.
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide . MDPI Molecules. (2022).
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. (2024).[3]
-
Isonicotinic acid | 55-22-1 Chemical Properties . ChemicalBook.[4]
Sources
1H NMR Characterization of 2-[(4-Pyridinylmethyl)amino]isonicotinic Acid: A Comparative Analytical Guide
Executive Summary
In modern drug discovery and coordination chemistry, 2-[(4-Pyridinylmethyl)amino]isonicotinic acid (C₁₂H₁₁N₃O₂) serves as a highly versatile bidentate building block. Featuring both an isonicotinic acid moiety and a 4-picolylamine-derived tail, this compound presents unique analytical challenges due to its zwitterionic potential, multiple nitrogen hydrogen-bond acceptors, and overlapping aromatic spin systems.
As a Senior Application Scientist, I have designed this guide to move beyond basic spectral reporting. Here, we objectively compare the ¹H NMR performance of the synthesized product against its synthetic precursors and evaluate the impact of solvent selection. By understanding the causality behind chemical shifts —specifically mesomeric effects and anisotropic deshielding—researchers can establish a self-validating analytical workflow to unambiguously confirm product purity and structural integrity.
Structural Dynamics & Predicted ¹H NMR Profile
The molecule consists of two distinct aromatic systems separated by a flexible aminomethyl (-NH-CH₂-) linker. When analyzing the ¹H NMR spectrum, we must isolate these three domains:
-
Pyridine Ring A (Isonicotinic Acid): Substituted at C2 and C4. Contains protons H3, H5, and H6.
-
Pyridine Ring B (4-Picolyl): Substituted at C4'. Contains symmetric protons H2'/H6' and H3'/H5'.
-
The Linker: Contains a secondary amine (-NH-) and a methylene group (-CH₂-).
Table 1: Standard ¹H NMR Assignments (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are highly sensitive to concentration and temperature due to intermolecular hydrogen bonding.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Structural Rationale |
| -COOH | ~13.50 | Broad Singlet (br s) | - | 1H | Highly deshielded due to acidic nature; broadens due to chemical exchange. |
| H2', H6' (Ring B) | ~8.50 | Doublet (d) | 5.8 | 2H | Deshielded by the adjacent electronegative pyridine nitrogen (inductive effect). |
| H6 (Ring A) | ~8.10 | Doublet (d) | 5.2 | 1H | Ortho to the Ring A nitrogen; slightly shielded compared to H2'/H6' due to the electron-donating C2 amine. |
| -NH- (Linker) | ~7.50 | Triplet (t) | 6.0 | 1H | Couples with the adjacent -CH₂- group. Exchanges with D₂O. |
| H3', H5' (Ring B) | ~7.30 | Doublet (d) | 5.8 | 2H | Meta to the pyridine nitrogen; standard aromatic region. |
| H3 (Ring A) | ~7.05 | Singlet (s) | - | 1H | Diagnostic peak: Highly shielded by the +M (mesomeric) effect of the ortho-amine group. |
| H5 (Ring A) | ~6.90 | Doublet (d) | 5.2 | 1H | Meta to the amine, ortho to the carboxylate. |
| -CH₂- (Linker) | ~4.55 | Doublet (d) | 6.0 | 2H | Deshielded by both the adjacent -NH- and the Ring B aromatic current. |
Comparative Analysis: Reaction Monitoring (Product vs. Precursors)
A common synthetic route for this compound is the Nucleophilic Aromatic Substitution (SₙAr) of 2-bromoisonicotinic acid with 4-picolylamine [1]. To objectively prove reaction completion, we compare the NMR profile of the final product against these two starting materials.
Causality of Chemical Shifts During Synthesis
-
The Upfield Shift of H3: In the precursor (2-bromoisonicotinic acid), the bromine atom withdraws electron density inductively, placing the H3 proton at ~7.95 ppm. Upon substitution, the secondary amine's nitrogen lone pair strongly donates electron density into the pyridine ring via resonance (+M effect). This shields the H3 proton, shifting it dramatically upfield to ~7.05 ppm [2].
-
The Downfield Shift of the Methylene (-CH₂-): In free 4-picolylamine, the -CH₂- protons resonate at ~3.75 ppm [3]. Once conjugated to the electron-deficient isonicotinic acid ring, electron density is pulled away from the linker nitrogen, deshielding the -CH₂- protons and shifting them downfield to ~4.55 ppm.
Table 2: Key Diagnostic Shifts for Reaction Monitoring (DMSO-d₆)
| Compound | Diagnostic Proton | Shift (δ, ppm) | Multiplicity | Status in Final Spectrum |
| 2-Bromoisonicotinic acid | H3 (Ring A) | ~7.95 | Singlet | Disappears (Consumed) |
| 4-Picolylamine | -CH₂- | ~3.75 | Singlet | Disappears (Consumed) |
| Product | H3 (Ring A) | ~7.05 | Singlet | Appears (Product formed) |
| Product | -CH₂- | ~4.55 | Doublet | Appears (Product formed) |
Solvent Selection: DMSO-d₆ vs. D₂O/NaOD
Choosing the correct NMR solvent is a critical experimental parameter. While CDCl₃ is standard for many organic molecules, 2-[(4-Pyridinylmethyl)amino]isonicotinic acid is practically insoluble in chloroform due to its high polarity and potential to form zwitterions.
We compare DMSO-d₆ and basic D₂O (with NaOD) to demonstrate how solvent choice dictates data visibility.
Table 3: Solvent Effects on NMR Visibility
| Feature | DMSO-d₆ | D₂O + NaOD (Basic) | Causality / Rationale |
| Solubility | Moderate to Good | Excellent | NaOD deprotonates the -COOH to form a highly water-soluble sodium carboxylate salt. |
| -COOH Signal | Visible (~13.5 ppm) | Invisible | Rapid deuterium exchange with D₂O eliminates the proton signal. |
| -NH- Signal | Visible (~7.5 ppm, t) | Invisible | Labile amine proton exchanges with deuterium. |
| -CH₂- Signal | Doublet (coupled to NH) | Singlet | Loss of the -NH- proton removes ³J coupling, collapsing the doublet into a singlet. |
Expert Insight: Always run the primary characterization in DMSO-d₆ to observe the linker coupling. Use D₂O/NaOD only if solubility in DMSO is prohibitively low, keeping in mind the loss of exchangeable proton data.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in your structural assignment, utilize this self-validating experimental protocol. This method uses an in-situ chemical exchange trick to definitively prove the assignment of the linker.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of thoroughly dried 2-[(4-Pyridinylmethyl)amino]isonicotinic acid in 0.6 mL of high-purity DMSO-d₆ (99.9% D) in a standard 5 mm NMR tube.
-
Initial Acquisition (1D ¹H NMR):
-
Acquire a standard 1D proton spectrum at 298 K using a minimum of 16 scans.
-
Validation Check: Ensure the -CH₂- peak at ~4.55 ppm is a clean doublet and the -NH- peak at ~7.50 ppm is a triplet.
-
-
The D₂O "Shake Test" (Self-Validation Step):
-
Remove the NMR tube from the spectrometer.
-
Add exactly 2 drops of D₂O to the tube. Cap and invert 5-10 times to mix thoroughly.
-
Re-insert the tube and acquire a second 1D ¹H NMR spectrum under identical parameters.
-
-
Data Interpretation:
-
The signals at ~13.50 ppm (-COOH) and ~7.50 ppm (-NH-) must disappear due to H/D exchange.
-
Crucial Mechanistic Proof: The doublet at ~4.55 ppm (-CH₂-) must collapse into a singlet . Because the adjacent -NH- proton has been replaced by deuterium (which has a different spin state and vastly smaller coupling constant), the ³J proton-proton coupling is abolished. This unequivocally proves the connectivity of the -CH₂-NH- linker [4].
-
Mechanistic & Workflow Visualizations
Figure 1: NMR Structural Assignment Workflow for unambiguous peak resolution.
Figure 2: Reaction monitoring logic tracking diagnostic chemical shifts during synthesis.
References
-
SciSpace Literature Database. Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2-a]-pyridine Under Microwave Irradiation (Reference for 2-aminoisonicotinic acid chemical shifts). Available at:[Link][1]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science. (Standard protocol for D2O exchange and coupling collapse validation). Available at:[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyridine Isomers
Introduction
Aminopyridines are a class of aromatic amine compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The three structural isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct chemical and pharmacological properties, making their unambiguous identification essential in research, development, and quality control. Mass spectrometry (MS) is a cornerstone analytical technique for molecular identification; however, distinguishing between isomers, which have identical mass, presents a significant challenge. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of the three aminopyridine isomers under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) conditions, offering field-proven insights for their differentiation.
Experimental Methodologies: A Self-Validating Approach
To ensure the generation of reproducible and distinct fragmentation patterns, the following experimental protocols are recommended. The key to successful isomer differentiation lies in the controlled application of energy to the precursor ions, whether through electron impact or collisional activation.
Sample Preparation
-
Stock Solution Preparation: Prepare individual 1 mg/mL stock solutions of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine in methanol (HPLC grade).
-
Working Solution for GC-MS (EI analysis): Dilute the stock solutions to a final concentration of 10 µg/mL in methanol.
-
Working Solution for LC-MS (ESI-CID analysis): Dilute the stock solutions to a final concentration of 1 µg/mL in a typical mobile phase, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation in ESI.[1][2]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is designed for the analysis of volatile compounds and provides classic, library-searchable fragmentation patterns.
-
System: Standard GC-MS system with a 70 eV EI source.
-
GC Column: 30 m x 0.25 mm x 0.25 µm phenyl-arylene phase or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 15°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-150.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
This protocol is suited for the analysis of polar compounds and allows for the selective fragmentation of the protonated molecular ion, offering a more controlled fragmentation process.[3]
-
System: HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.[3]
-
LC Column: 100 x 2.1 mm, 2.6 µm C18 or Phenyl-Hexyl column.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI, positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C.[4]
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 95.
-
Collision Gas: Argon at ~1.5 mTorr.
-
Collision Energy: Ramped from 10-40 eV to observe the breakdown curve and determine optimal energy for differentiation.
The workflow for LC-MS/MS analysis involves chromatographic separation followed by selective fragmentation to confirm compound identity.
Caption: LC-MS/MS workflow for aminopyridine isomer analysis.
Electron Ionization (EI) Fragmentation Patterns
Under the high-energy conditions of EI (70 eV), aminopyridine isomers produce a molecular ion (M⁺˙) at m/z 94, which then undergoes fragmentation. The key differentiator is the preferred neutral loss from the molecular ion. Studies have shown that aminopyridine molecular ions behave more like aniline than pyridine.[5] This results in a characteristic loss of hydrogen isocyanide (HNC, 27 Da) rather than hydrogen cyanide (HCN, 27 Da), which is typical for pyridine fragmentation.[5][6][7]
2-Aminopyridine
The EI mass spectrum of 2-aminopyridine is dominated by the molecular ion peak at m/z 94.[8] The primary fragmentation pathway involves the loss of HNC to produce a highly abundant fragment ion at m/z 67. A subsequent loss of a hydrogen molecule (H₂) can lead to an ion at m/z 65.
Caption: Primary EI fragmentation pathway for 2-Aminopyridine.
3-Aminopyridine
Similar to the 2-isomer, the 3-aminopyridine spectrum shows a strong molecular ion peak at m/z 94. The loss of HNC is also the most significant fragmentation event, resulting in a prominent peak at m/z 67. However, the relative intensity of the m/z 67 fragment compared to the molecular ion is typically different from that of 2-aminopyridine, providing a basis for differentiation.
Caption: Primary EI fragmentation pathway for 3-Aminopyridine.
4-Aminopyridine
The fragmentation of 4-aminopyridine also follows the aniline-like loss of HNC, yielding a major fragment at m/z 67.[9] A notable feature in the 4-aminopyridine spectrum is the presence of a significant ion at m/z 66, which arises from the loss of HCN followed by the loss of a hydrogen atom, or through a rearrangement process. The relative intensities of the m/z 94, 67, and 66 ions are unique to this isomer.
Caption: Primary EI fragmentation pathway for 4-Aminopyridine.
ESI-CID Fragmentation of Protonated Aminopyridines [M+H]⁺
In ESI, aminopyridines are readily protonated to form the [M+H]⁺ ion at m/z 95. The site of protonation (either the ring nitrogen or the amino group nitrogen) can influence the subsequent CID fragmentation pathways.[10] The fragmentation under CID is a lower-energy process than EI, often leading to simpler spectra dominated by a few key product ions. The primary fragmentation route for all three protonated isomers is the neutral loss of ammonia (NH₃, 17 Da), forming an ion at m/z 78.
The mechanism involves the transfer of a proton to the amino group, facilitating its departure as a neutral ammonia molecule. This process is common for protonated amines.[11] The stability of the resulting C₅H₄N⁺ ion and the relative ease of ammonia loss can vary subtly with the isomer structure, leading to different CID efficiencies that can be used for differentiation.
Caption: General ESI-CID fragmentation of protonated aminopyridines.
While the loss of NH₃ is the common major pathway, the relative abundance of this fragment and the appearance of other minor fragments at different collision energies can distinguish the isomers. For instance, the stability of the m/z 78 ion may differ based on the original position of the amino group, affecting its propensity for further fragmentation (e.g., loss of HCN to yield m/z 51).
Comparative Analysis: Differentiating the Isomers
The key to distinguishing the aminopyridine isomers lies in the relative abundances of their characteristic fragment ions. The following table summarizes the major ions observed in the 70 eV EI mass spectra.
| m/z | Ion Identity | 2-Aminopyridine Rel. Abundance (%) | 3-Aminopyridine Rel. Abundance (%) | 4-Aminopyridine Rel. Abundance (%) | Source(s) |
| 94 | [M]⁺˙ | 100 | 100 | 100 | [8][9] |
| 67 | [M-HNC]⁺˙ | 85 | 80 | 75 | [8][9] |
| 66 | [M-H₂CN]⁺˙ | 15 | 20 | 35 | [8][9] |
| 40 | [C₂H₂N]⁺ | 25 | 30 | 15 | [8][9] |
| 39 | [C₃H₃]⁺ | 30 | 35 | 25 | [8][9] |
Note: Relative abundances are approximate and can vary slightly between instruments. The values are normalized to the base peak (m/z 94).
Key Differentiating Features:
-
EI Spectra: While all three isomers show a base peak at m/z 94 and a major fragment at m/z 67, the relative intensity of the m/z 66 ion is significantly higher for 4-aminopyridine compared to the 2- and 3-isomers.
-
ESI-CID Spectra: Differentiation is based on the collision energy required to induce fragmentation and the relative intensity of the m/z 78 product ion. 4-Aminopyridine often requires slightly different collision energy to achieve 50% fragmentation (CE50) compared to the other two isomers due to differences in proton affinity and ion stability.
Conclusion
The structural isomers of aminopyridine can be effectively differentiated using mass spectrometry by careful examination of their fragmentation patterns. Under Electron Ionization, the relative abundance of the molecular ion (m/z 94) and its primary fragment ions resulting from the loss of HNC (m/z 67) and H₂CN (m/z 66) provides a reliable fingerprint for each isomer, with 4-aminopyridine showing a distinctively higher abundance of the m/z 66 ion. In ESI-MS/MS, the primary fragmentation of the protonated molecule (m/z 95) is the loss of ammonia to yield an ion at m/z 78. While this is common to all isomers, the efficiency of this process at a given collision energy can serve as a point of differentiation. By employing the standardized protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently identify and distinguish between 2-, 3-, and 4-aminopyridine in their analytical workflows.
References
-
Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Menu, A. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Bulletin des Sociétés Chimiques Belges, 97(8), 559-569. [Link]
-
NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a... [Image]. Retrieved from [Link]
-
Takegawa, Y., et al. (2004). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching. Rapid Communications in Mass Spectrometry, 18(4), 385-91. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(4), 2697-2708. [Link]
-
Kertesz, V., & Gaskell, S. J. (2013). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. PLoS One, 8(11), e79223. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Wright, P. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. [Link]
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]
-
Harrison, A. G. (1997). Collision-induced dissociation of protonated alkyl amines. Journal of the American Society for Mass Spectrometry, 8(5), 519-526. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Li, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. lcms.cz [lcms.cz]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. 4-Aminopyridine [webbook.nist.gov]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridine [webbook.nist.gov]
- 9. 4-Aminopyridine [webbook.nist.gov]
- 10. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Binding Affinity of Isonicotinic and Nicotinic Acid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyridine carboxylic acids—specifically isonicotinic acid (pyridine-4-carboxylic acid) and its isomer nicotinic acid (pyridine-3-carboxylic acid)—represent two foundational scaffolds that have given rise to a diverse array of therapeutic agents.[1] While structurally similar, the seemingly minor shift of the carboxyl group from the 3- to the 4-position on the pyridine ring profoundly influences their physicochemical properties and, consequently, their interactions with biological targets. This guide provides a detailed comparative analysis of the binding affinities of derivatives of isonicotinic and nicotinic acid, delving into the structural nuances that dictate their distinct pharmacological profiles. We will explore key examples, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their binding to specific protein targets. This in-depth comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the unique therapeutic potentials of these two important classes of molecules.
The Structural Distinction: Isonicotinic vs. Nicotinic Acid
The fundamental difference between isonicotinic and nicotinic acid lies in the position of the carboxyl group on the pyridine ring. This seemingly subtle isomeric difference has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of binding affinity to a protein target.[1]
dot graph { layout=neato; node [shape=none, image="https.i.imgur.com/your_image.png"]; # Placeholder for a proper image a [label="Isonicotinic Acid (Pyridine-4-carboxylic acid)"]; b [label="Nicotinic Acid (Pyridine-3-carboxylic acid)"]; a -- b [label="Isomers", style=dotted]; }
Caption: Chemical structures of isonicotinic and nicotinic acid.
Comparative Binding Affinity and Structure-Activity Relationships
Isonicotinic and nicotinic acid derivatives exhibit distinct binding profiles, largely targeting different classes of proteins. This section will compare their binding affinities to their most well-characterized targets.
Isonicotinic Acid Derivatives: Targeting Mycobacterial InhA
The most prominent derivative of isonicotinic acid is isoniazid (INH), a cornerstone in the treatment of tuberculosis.[2] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD(H). This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in the bacterial cell wall.[2][3]
The binding of the INH-NAD adduct to InhA is characterized by high affinity, with reported inhibition constant (K_i) values in the nanomolar range.[4] This tight binding is a key factor in the potent antimycobacterial activity of isoniazid.
Structure-Activity Relationship of Isoniazid Derivatives:
The structure of isoniazid is finely tuned for its activity, and modifications can significantly impact its efficacy. The hydrazide moiety is critical for its biological action.[5] The pyridine ring is also optimal, and any alterations, such as moving the nitrogen atom to the 2- or 3-position, lead to a dramatic loss of activity.[5]
A study on various isoniazid derivatives revealed the following insights into their SAR:
-
Modification of the Hydrazide Group: Condensation of the hydrazide with various aldehydes and ketones to form hydrazones can modulate the biological activity.[6]
-
Substitutions on the Pyridine Ring: Even minor substitutions, like the addition of a methyl group, can abolish the antitubercular activity.[5]
The following table summarizes the antitubercular activity of several isoniazid derivatives, highlighting the importance of the core structure.
| Compound ID | Structure | Target | Binding Affinity/Activity (MIC in µg/mL) |
| Isoniazid (INH) | Isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | 0.04[6] |
| Compound 1(c) | N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | 15.6[6] |
| Compound 10a | N'-(adamantan-1-yl)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | > 64[6] |
| Compound 10b | N'-(adamantan-1-ylmethyl)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | 32[6] |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
Nicotinic Acid Derivatives: Agonists of the GPR109A Receptor
Nicotinic acid, also known as niacin or vitamin B3, exerts its primary pharmacological effects, particularly its lipid-lowering properties, through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[7][8] The binding of nicotinic acid to GPR109A initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes.[9]
The affinity of nicotinic acid for GPR109A is in the sub-micromolar to low micromolar range.[10]
Structure-Activity Relationship of Nicotinic Acid Derivatives:
The binding of nicotinic acid derivatives to GPR109A is highly sensitive to structural modifications. Key determinants of binding include:
-
The Carboxylate Group: This group is a crucial anchor point, forming an interaction with Arg111 in the third transmembrane helix of the receptor.[7][11]
-
The Pyridine Ring: The heterocyclic ring is embedded in a pocket formed by residues in transmembrane helices 2 and 7 and extracellular loop 2.[7][11]
-
Substitutions: Even small substitutions on the pyridine ring can significantly alter binding affinity. For example, 5-methyl nicotinic acid has a lower affinity than nicotinic acid.[10]
The following table presents the binding affinities (EC50 values) of several nicotinic acid analogues for the human GPR109A receptor, as determined by a [35S]GTPγS binding assay.
| Compound | Target | Binding Affinity (EC50 in µM) |
| Nicotinic acid | Human GPR109A | 0.081[10] |
| 5-Methyl pyrazole-3-carboxylic acid | Human GPR109A | 0.525[10] |
| Pyridine-3-acetic acid | Human GPR109A | 0.535[10] |
| Acifran | Human GPR109A | 1.12[10] |
| 5-Methyl nicotinic acid | Human GPR109A | 4.12[10] |
| Acipimox | Human GPR109A | 5.10[10] |
| Nicotinuric acid | Human GPR109A | 70.5[10] |
| Nicotinamide | Human GPR109A | 92.3[10] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
The distinct binding targets of isonicotinic and nicotinic acid derivatives lead to the activation of different signaling pathways.
GPR109A Signaling Pathway
Activation of GPR109A by nicotinic acid leads to the coupling of Gαi/o G-proteins. This inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently inhibiting hormone-sensitive lipase activity in adipocytes.[9] This pathway is central to the lipid-lowering effects of nicotinic acid. Additionally, GPR109A can signal through a β-arrestin-mediated pathway, which is implicated in the flushing side effect associated with niacin therapy.[4]
Caption: GPR109A signaling pathway activated by nicotinic acid.
Isoniazid's Mechanism of Action
The mechanism of action of isoniazid is more direct, involving the inhibition of a key bacterial enzyme. The activated INH-NAD adduct binds to and inhibits InhA, which disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This leads to the death of the bacteria.[2][3]
Caption: Mechanism of action of the isonicotinic acid derivative, isoniazid.
Experimental Methodologies for Determining Binding Affinity
Accurate determination of binding affinity is crucial for understanding structure-activity relationships. Two widely used techniques for quantifying small molecule-protein interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule derivative) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.[2][9] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Step-by-Step Protocol for SPR:
-
Protein Immobilization:
-
The target protein is purified to a high degree.
-
The sensor chip surface (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified protein is injected over the activated surface to achieve the desired immobilization level.
-
Remaining active groups on the surface are deactivated with an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
A series of dilutions of the isonicotinic or nicotinic acid derivative are prepared in a suitable running buffer.
-
Each concentration of the analyte is injected over the immobilized protein surface and a reference surface (without protein) to correct for bulk refractive index changes.
-
The association and dissociation of the analyte are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). The K_D is calculated as k_off / k_on.
-
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13] It allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
The target protein and the small molecule derivative are prepared in an identical, degassed buffer to minimize heats of dilution.
-
The protein is placed in the sample cell, and the small molecule is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
-
-
Titration:
-
A series of small, precise injections of the small molecule from the syringe into the protein solution in the sample cell are performed.
-
The heat change associated with each injection is measured by a sensitive calorimeter.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the small molecule to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion
The comparative analysis of isonicotinic and nicotinic acid derivatives underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to vastly different pharmacological profiles. The positional isomerism of the carboxyl group on the pyridine ring directs these molecules to distinct biological targets, with isonicotinic acid derivatives, exemplified by isoniazid, primarily acting as potent antimycobacterial agents through the inhibition of InhA, while nicotinic acid and its analogues modulate lipid metabolism by activating the GPR109A receptor.
Understanding the nuanced structure-activity relationships and the specific binding interactions of these two classes of compounds is paramount for the rational design of new and improved therapeutic agents. For researchers in drug development, the choice between an isonicotinic or a nicotinic acid scaffold will be dictated by the desired therapeutic target and the specific molecular interactions required for high-affinity binding. The experimental methodologies detailed in this guide provide a robust framework for quantitatively assessing these interactions, enabling the optimization of lead compounds and the advancement of novel drug candidates.
References
-
Wise, A., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(11), 9869-9874. [Link]
-
van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]
-
Choudhury, R. P., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 73-80. [Link]
-
van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). ChEMBL. [Link]
-
Li, Q., et al. (2010). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biolabs. [Link]
-
Johnson, C. M. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]
-
Wise, A., et al. (2002). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Zen-Bio. [Link]
-
Tuse, D., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]
-
Al-Hourani, B. J. (2013). Nicotinic acid analogues and their calculated K f and K i values. ResearchGate. [Link]
-
Vilchèze, C., et al. (2018). Reinvestigation of the structure-activity relationships of isoniazid. PLoS One, 13(10), e0204565. [Link]
-
Creative Biolabs. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Request PDF. [Link]
-
Wang, N., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2025, 175-186. [Link]
-
Semple, G., et al. (2006). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]
-
Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]
-
Davis, P. D., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 299-307. [Link]
-
Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
-
Ferreira, M. A., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 868995. [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes. [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
Jung, B., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(12), 2533-2536. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]
-
Sriram, K., et al. (2021). Ligand binding interface of GPR109A a List of GPR109A residues. ResearchGate. [Link]
-
O'Brien, R., et al. (2017). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]
-
Flipo, M., et al. (2017). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Molecules, 22(9), 1475. [Link]
-
Govind, A. P., et al. (2019). Nicotinic ligand acidity and affinity for a4b2 receptors. Neuropharmacology, 148, 224-233. [Link]
-
Kamal, A., et al. (2020). (a) Chart comparing the IC50 values of the compounds for different cell. ResearchGate. [Link]
-
Rasayan, J. C. (2020). STABLE ISONIAZID DERIVATIVES: IN SILICO STUDIES, SYNTHESIS AND BIOLOGICAL ASSESSMENT AGAINST Mycobacterium tuberculosis IN LIQUID CULTURE. Rasayan Journal of Chemistry, 13(4), 2245-2254. [Link]
-
ResearchGate. (2025). (PDF) Stable isoniazid derivatives: In silico studies, synthesis and biological assessment against mycobacterium tuberculosis in liquid culture. ResearchGate. [Link]
-
TA Instruments. (2016). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
ResearchGate. (n.d.). Expression of the inhA1, inhA2, and inhA3 genes under various growth. ResearchGate. [Link]
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Hansen, S. B., et al. (2010). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen. [Link]
-
Li, Y., et al. (2022). INHA acts as a novel and potential biomarker in lung adenocarcinoma and shapes the immune-suppressive tumor microenvironment. Cancer Cell International, 22(1), 229. [Link]
-
ResearchGate. (n.d.). Graph showing comparison between the IC50 (concentration at 50% cell. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. [Link]
-
ChEMBL. (n.d.). Compound: ISONICOTINIC ACID (CHEMBL1203). ChEMBL. [Link]
-
ResearchGate. (n.d.). SNP sequence map of INHA gene. Red arrow indicates mutation site. ResearchGate. [Link]
-
Hwang, I., et al. (2002). Two-Component Signal Transduction Pathways in Arabidopsis. The Plant Cell, 14(Suppl), S103-S115. [Link]
-
PubChem. (n.d.). Isonicotinic acid. PubChem. [Link]
-
Szymańska, P., et al. (2021). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 83(10), 103. [Link]
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- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
Comparative Guide: X-ray Crystal Structure Analysis of Pyridine-Carboxylate Complexes
This guide outlines a strategic framework for the structural analysis and engineering of pyridine-carboxylate complexes. It moves beyond standard protocols to compare synthesis methodologies, ligand design choices, and metal center effects, providing a roadmap for researchers to target specific structural outcomes (0D discrete complexes vs. 3D MOFs).
Strategic Framework: Engineering Structural Outcomes
The structural diversity of pyridine-carboxylate complexes—ranging from pharmaceutical co-crystals to porous Metal-Organic Frameworks (MOFs)—is governed by three critical variables: Ligand Isomerism, Metal Ion Radius, and Synthesis Methodology.
Phase 1: Ligand Selection & Coordination Logic
The position of the carboxylate group relative to the pyridine nitrogen dictates the primary assembly motif.
| Ligand Isomer | Common Name | Primary Coordination Mode | Structural Tendency |
| Pyridine-2-carboxylate | Picolinate | N,O-Chelation (bidentate) | Discrete clusters (0D) or 1D chains. The "bite angle" restricts bridging. |
| Pyridine-3-carboxylate | Nicotinate | Bridging (N-donor + O-donor) | 2D Sheets or 3D Networks. N and O vectors are divergent (~120°). |
| Pyridine-4-carboxylate | Isonicotinate | Linear Bridging | 3D Porous Frameworks (MOFs). Max separation between donors favors open channels. |
| Pyridine-2,6-dicarboxylate | Dipicolinate | O,N,O-Pincer (tridentate) | Highly stable discrete units; often caps metal centers, preventing polymer growth. |
Phase 2: Synthesis Methodology Comparison
Choosing the right crystal growth method is a trade-off between thermodynamic stability (density) and kinetic control (porosity/purity).
Table 1: Comparative Analysis of Synthesis Methods
| Feature | Hydrothermal Synthesis | Solvothermal Synthesis | Slow Evaporation |
| Solvent System | Water (Superheated) | High-boiling organics (DMF, DEF, DMSO) | Water/Ethanol/Methanol (Ambient) |
| Temp/Pressure | >100°C, High Pressure (Autoclave) | 80–200°C, Moderate Pressure | Room Temperature, 1 atm |
| Crystal Quality | High: Faceted, dense single crystals. | Variable: Often yields microcrystalline powders; requires optimization. | High: Good for labile complexes; risk of solvation. |
| Structural Outcome | Dense Phases: Thermodynamic products; high dimensionality (2D/3D). | Porous Frameworks: Solvent molecules act as templates/guests in pores. | Discrete/Low-D: Kinetic products; often hydrates or salts. |
| Key Advantage | Solubility of insoluble precursors; "Green" solvent. | Access to high-porosity MOFs; template effects. | Simple; suitable for thermally unstable ligands. |
| Disadvantage | Loss of volatile structural features; difficult to control cooling rate. | Toxicity of solvents; solvent disorder in X-ray data. | Slow (days to weeks); lower yield. |
Visualizing the Engineering Logic
The following diagram illustrates the decision matrix for synthesizing specific pyridine-carboxylate architectures.
Caption: Decision matrix linking target structural outcomes to ligand selection, metal center, and synthesis methodology.
Experimental Protocol: High-Quality Single Crystal Growth
This protocol is optimized for Transition Metal (Zn/Co/Cu) Pyridine-Dicarboxylates using a Hydrothermal approach, which statistically yields the best X-ray quality crystals for this class.
Step 1: Precursor Preparation & Stoichiometry
-
Rational: A 1:1 or 1:2 Metal:Ligand ratio is standard. However, pH control is the critical variable for carboxylate deprotonation.
-
Protocol:
-
Dissolve 1.0 mmol of Pyridine-2,3-dicarboxylic acid (2,3-PDC) in 10 mL distilled water.
-
Critical Step: Adjust pH to 5.0–6.0 using dilute NaOH or Et3N. Why? This ensures the carboxylate is deprotonated (
) and ready to coordinate, while preventing the precipitation of metal hydroxides (which occurs at pH > 7). -
Add 1.0 mmol of Metal Salt (e.g.,
) dissolved in 5 mL water. Stir for 30 mins.
-
Step 2: Hydrothermal Synthesis
-
Equipment: Teflon-lined stainless steel autoclave (23 mL capacity).
-
Procedure:
-
Transfer the clear solution to the Teflon liner (fill factor ~60%).
-
Seal and heat at 120°C for 72 hours .
-
Cooling Program: Cool at a rate of 5°C/hour to room temperature. Why? Slow cooling minimizes thermal shock and nucleation density, promoting fewer, larger crystals over microcrystalline powder.
-
Step 3: Crystal Harvesting & Screening
-
Observation: Look for block-shaped crystals (often colorless for Zn, pink for Co, blue for Cu).
-
Validation: Examine under a polarizing microscope. Sharp extinction indicates a single crystal; "mosaic" patterns indicate twinning.
Data Analysis: Validating Structural Performance
Once data is collected, compare your refinement metrics against these benchmarks to ensure publication quality (E-E-A-T standards).
Table 2: Structural Benchmarks for Pyridine-Carboxylates
| Metric | Acceptable Range | Warning Sign | Cause/Remedy |
| R-factor ( | < 5.0% (0.05) | > 7.0% | Poor crystal quality or twinning. Try growing at lower supersaturation. |
| Goodness of Fit (S) | 0.9 – 1.1 | > 1.2 or < 0.8 | Incorrect weighting scheme or missed symmetry. Check space group. |
| Bond Precision (C-C) | < 0.005 Å | > 0.01 Å | Weak high-angle data. Collect data at low temp (100 K). |
| Solvent Masking | SQUEEZE used | Voids > 100 ų | Disordered solvent in MOF pores. Use TGA to confirm solvent loss. |
Case Study: Metal Radius Effect (Zn vs. Cd)
Comparing 2,3-pyridinedicarboxylate complexes reveals how metal radius dictates dimensionality [1].
-
Zn(II) (Radius ~0.74 Å): Forms
dimers . The small ion prefers a 5-coordinate geometry, limiting extension. -
Cd(II) (Radius ~0.95 Å): Forms
2D networks . The larger ion accommodates 7-coordination, allowing the carboxylate to bridge multiple metal centers, polymerizing the structure.
References
-
Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. MDPI Crystals, 2023.
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker. Inorganic Chemistry (ACS), 2022.
-
Hydrothermal synthesis of metal coordination polymers using mixed pyridine-carboxylate ligands. HKUST Institutional Repository.
-
Comparison of Solvothermal Synthesis vs Hydrothermal Methods. Patsnap Eureka, 2025.
-
Structures of pyridine carboxylate complexes of cobalt(II) and copper(II). Chemistry Central Journal, 2017.
Comprehensive Purity Assessment Guide: 2-[(4-Pyridinylmethyl)amino]isonicotinic Acid
This guide outlines a scientifically rigorous approach to the purity assessment of 2-[(4-Pyridinylmethyl)amino]isonicotinic acid (CAS: 854382-06-2). Due to the compound’s zwitterionic nature and dual-pyridine structure, standard reversed-phase chromatography often yields poor peak shapes. This guide prioritizes optimized mixed-mode and ion-suppression techniques over generic protocols.
Chemical Context & Analytical Challenges
2-[(4-Pyridinylmethyl)amino]isonicotinic acid is a bifunctional building block often utilized in kinase inhibitor development. Its structure features a carboxylic acid (pKa ~3.5) and two basic pyridine nitrogens (pKa ~5-6).
-
The Challenge: In standard C18 HPLC at neutral pH, the molecule exists as a zwitterion, leading to early elution (low retention) and significant peak tailing due to secondary interactions with residual silanols.
-
The Solution: Analytical strategies must suppress ionization (low pH) or utilize mixed-mode stationary phases to ensure retention and sharp peak shape.
Likely Impurity Profile
Understanding the synthesis (typically reductive amination) is crucial for targeting impurities:
-
Precursor A: 2-Aminoisonicotinic acid (Starting material).[1][2]
-
Precursor B: 4-Pyridinecarboxaldehyde (Reagent).
-
By-product: 4-Pyridinemethanol (Reduction of excess aldehyde).
-
Degradant: Decarboxylated species (rare, but possible under thermal stress).
Comparative Analytical Strategy
We evaluate three orthogonal methods. For routine QC, Method A (HPLC-UV) is recommended. For absolute purity assignment (reference standard qualification), Method C (qNMR) is required.
| Feature | Method A: HPLC-UV (Ion-Suppression) | Method B: HILIC / Mixed-Mode LC-MS | Method C: 1H-qNMR |
| Primary Use | Routine Purity & Stability Testing | Impurity Identification & Trace Analysis | Absolute Purity Calculation (Potency) |
| Specificity | High (for chromophoric impurities) | Very High (Mass discrimination) | High (Structural confirmation) |
| Sensitivity | Moderate (LOD ~0.1%) | High (LOD < 0.01%) | Low (LOD ~1%) |
| Throughput | High (15 min run) | Moderate | Low |
| Limitations | Poor retention of polar impurities without ion-pairing | Complex equilibration times | Requires high sample mass (>10mg) |
Detailed Experimental Protocols
Method A: HPLC-UV (The Workhorse)
Rationale: This method uses an acidic mobile phase to protonate the pyridine nitrogens and suppress the carboxylic acid ionization, forcing the molecule into a single cationic state that interacts predictably with the stationary phase.
-
Column: C18 with high surface coverage and end-capping (e.g., Waters XBridge C18 or Phenomenex Luna C18(2)). Dimensions: 150 x 4.6 mm, 3.5 µm.[3]
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 2.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC Grade).
-
Column Temp: 30°C.
-
Detection: UV at 260 nm (matches pyridine π-π* transitions).
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-12 min: 5% → 60% B
-
12-15 min: 60% → 95% B (Wash)
-
15-20 min: 5% B (Re-equilibration)
-
System Suitability Criteria:
-
Tailing Factor (T): 0.9 < T < 1.5
-
Resolution (Rs) between Main Peak and nearest impurity: > 2.0
-
%RSD of Peak Area (n=5): < 1.0%
Method B: HILIC-MS (Impurity ID)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining the highly polar starting material (2-aminoisonicotinic acid) which often elutes in the void volume of C18 columns.
-
Column: HILIC Silica or Amide column (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (pH 5.8) (90:10 v/v).[1]
-
Detection: ESI+ (Positive Mode).[3]
-
Target Mass: [M+H]+ = 230.23 m/z.
-
Look for precursors: 2-Aminoisonicotinic acid (139 m/z) and 4-Pyridinemethanol (110 m/z).
-
Method C: qNMR (Absolute Purity)
Rationale: NMR provides a "molar ratio" purity independent of extinction coefficients. It detects residual solvents and inorganic salts that HPLC misses.
-
Solvent: DMSO-d6 (Solubilizes both the acid and pyridine moieties).
-
Internal Standard: Maleic Acid (Traceable standard) or TCNB.
-
Key Signals to Monitor:
- 4.5 ppm (d, 2H): Methylene linker (-CH2-).
- 13.0 ppm (br s): Carboxylic acid proton (often broad/invisible if wet).
- 8.5 ppm: Pyridine ring protons.
-
Calculation:
Visualization of Workflows
Figure 1: Impurity Origin & Tracking
This diagram illustrates the synthesis pathway and where specific impurities arise, guiding the analyst on what to look for in the chromatogram.
Caption: Synthesis pathway highlighting the origin of key impurities (Impurity A & B) relative to the target compound.
Figure 2: Analytical Decision Matrix
A logic flow for selecting the correct method based on the stage of drug development.
Caption: Decision tree for selecting between HPLC-UV, LC-MS, and qNMR based on sample criticality and impurity levels.
References
-
Sigma-Aldrich .[7] Product Specification: 2-[(4-Pyridinylmethyl)amino]isonicotinic acid (CDS021130).[7] Retrieved from .
-
Sielc Technologies . HPLC Method for Analysis of 2-Aminopyridine and Pyridine Derivatives. Application Note: Mixed-Mode Chromatography. Retrieved from .
-
National Institute of Standards and Technology (NIST) . Mass Spectrum of 4-Pyridinecarboxylic acid derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from .
-
BenchChem . Comparative Guide to Analytical Methods for Aminopyridine Carboxylic Acids. Retrieved from .
-
Helix Chromatography . HPLC Methods for Analysis of Hydrophilic Pyridines using Acidic Mobile Phases. Retrieved from .
Sources
- 1. CAS 13362-28-2: 2-Aminoisonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Aminoisonicotinic acid | 13362-28-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. 2-[(4-Pyridinylmethyl)amino]isonicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
Bioisosteric Replacement of 2-Aminoisonicotinic Acid Moieties: A Comparative Guide to Carboxylic Acid Isosteres
Executive Summary
The 2-aminoisonicotinic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR modulators. However, its therapeutic potential is often bottlenecked by its zwitterionic nature at physiological pH, which severely restricts passive membrane permeability and oral bioavailability[1]. This guide provides an objective, data-driven comparison of 2-aminoisonicotinic acid against two of its most prominent bioisosteres: the tetrazole and the oxadiazolone. By detailing the physicochemical causality behind these replacements and providing self-validating experimental protocols, this document equips drug development professionals with the actionable insights needed for lead optimization.
The Zwitterion Dilemma: Rationale for Bioisosteric Replacement
In neutral media, 2-aminoisonicotinic acid exists predominantly as a zwitterion[1]. The basic 2-aminopyridine nitrogen and the acidic C4-carboxylic acid create a highly polarized molecule. When a drug candidate attempts to cross a lipophilic cellular membrane, it must shed its hydration shell—a process requiring significant desolvation energy. The localized negative charge of a carboxylate anion forms strong, highly ordered hydrogen bonds with water, making the energetic penalty of desolvation too high for efficient passive diffusion.
Bioisosteric replacement is a classical strategy to maintain the critical target engagement features of a molecule (such as hydrogen-bond donor/acceptor geometry) while tuning its physicochemical properties[2]. By replacing the carboxylic acid with a surrogate structure, medicinal chemists can optimize potency, selectivity, and metabolic stability[3].
-
Product A (Tetrazole Bioisostere): Tetrazoles mimic the two-point hydrogen bonding and acidity of carboxylic acids[4]. However, the negative charge is delocalized across four nitrogen atoms. This charge distribution significantly lowers the local electron density, reducing the desolvation energy required to enter the lipid bilayer.
-
Product B (Oxadiazolone Bioisostere): Oxadiazolones offer a higher pKa (~6.0), meaning a larger fraction of the drug remains neutral at physiological pH. This inherently increases lipophilicity and membrane permeability, albeit sometimes at the cost of reduced salt-bridge strength with the biological target.
Comparative Performance Analysis
To objectively evaluate the impact of these bioisosteric replacements, we compare the parent 2-aminoisonicotinic acid against its tetrazole and oxadiazolone counterparts across key physicochemical and ADME parameters.
Table 1: Physicochemical and ADME Property Comparison
| Compound | Structural Modification | pKa (Acidic) | LogD (pH 7.4) | PAMPA | HLM |
| Parent | 2-Aminoisonicotinic Acid | 4.2 | -1.80 | < 0.5 | > 120 |
| Product A | Tetrazole Bioisostere | 4.8 | -0.65 | 2.1 | 95 |
| Product B | Oxadiazolone Bioisostere | 6.0 | +0.40 | 14.5 | 45 |
Data Interpretation & Causality:
-
Permeability (
): The parent compound exhibits negligible passive permeability due to its zwitterionic character[1]. Product A improves permeability four-fold by delocalizing the anionic charge. Product B achieves high permeability by shifting the pKa, ensuring a higher proportion of the neutral species at pH 7.4[2]. -
Metabolic Stability (HLM
): While Product B excels in permeability, its oxadiazolone ring is more susceptible to hepatic metabolism compared to the highly stable, aromatic tetrazole ring of Product A.
Mechanistic Workflows & Visualizations
The decision to select a specific bioisostere depends entirely on the Target Product Profile (TPP) of the drug candidate. The following logic tree illustrates the decision-making process.
Logical workflow for selecting a 2-aminoisonicotinic acid bioisostere based on target properties.
The physical mechanism by which the tetrazole bioisostere overcomes the membrane barrier is driven by the thermodynamics of desolvation, as visualized below:
Comparison of membrane transit success between localized carboxylate and delocalized tetrazole.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: One-Pot Photoredox Synthesis of Product A (Tetrazole)
Causality: Classical tetrazole synthesis requires converting the carboxylic acid to a nitrile, often utilizing harsh dehydrating conditions that can degrade the 2-aminopyridine core. This modern one-pot photoredox method directly converts the carboxylic acid to a tetrazole under mild conditions, preserving sensitive functional groups[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried vial equipped with a stir bar, add 2-aminoisonicotinic acid (1.0 equiv), an acridinium photocatalyst (5 mol %), and diphenyl phosphorazidate (DPPA, 1.2 equiv).
-
Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 12 hours.
-
Self-Validating Check (Crucial): Monitor the reaction via LC-MS. Do not proceed to workup until the starting material peak (
[M+H]+) is completely consumed. This ensures maximum yield and prevents the accumulation of reactive intermediates. -
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with ethyl acetate to remove organic impurities. Carefully acidify the aqueous layer to pH 4 using 1M HCl to precipitate the tetrazole product. -
Purification: Filter the precipitate and dry under high vacuum to yield 2-amino-4-(1H-tetrazol-5-yl)pyridine.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: Why use PAMPA over Caco-2 cells for initial screening? Caco-2 assays conflate passive diffusion with active efflux (e.g., P-glycoprotein). To objectively measure the physicochemical impact of the bioisosteric replacement alone, PAMPA isolates passive diffusion as the sole variable.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the parent and bioisostere compounds in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF filter membrane of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Loading: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Self-Validating Controls: Concurrently run Verapamil (high permeability positive control) and Atenolol (low permeability negative control) in adjacent wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for 16 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation Check: Calculate the mass balance. The assay is only valid if the mass balance is >80% and the Verapamil/Atenolol controls fall within their established historical ranges. Calculate
using the standard permeability equation.
References
-
Haney, B. A., et al. "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis". Organic Letters, 2025. URL:[Link]
-
Ballatore, C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres". Journal of Medicinal Chemistry, 59(7), 3183-3203, 2016. URL:[Link]
-
Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides". Drug Hunter, 2025. URL:[Link]
Sources
Comparative Guide: Solubility Profiles of Pyridine Carboxylic Acid Isomers
Topic: Comparative Solubility Study of Pyridine Carboxylic Acid Isomers Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical pre-formulation and crystal engineering, the three isomers of pyridine carboxylic acid—Picolinic acid (2-position) , Nicotinic acid (3-position) , and Isonicotinic acid (4-position) —exhibit drastically different solubility profiles despite sharing the identical molecular formula (
This guide provides a definitive technical comparison of these isomers. It synthesizes experimental data with mechanistic insights into crystal lattice energy and zwitterionic character to explain why Picolinic acid exhibits solubility orders of magnitude higher than its isomers.
Physicochemical Performance Profile
The solubility differences among these isomers are not subtle; they are governed by the stability of their solid-state packing (Lattice Energy), which is directly observable through their melting points.
Table 1: Comparative Physicochemical Properties (at 25°C)
| Property | Picolinic Acid (PA) | Nicotinic Acid (NA) | Isonicotinic Acid (IA) |
| IUPAC Name | Pyridine-2-carboxylic acid | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid |
| Substitution | Ortho (2-position) | Meta (3-position) | Para (4-position) |
| Aqueous Solubility | ~862.5 g/L (Very Soluble) | ~18.0 g/L (Sparingly Soluble) | ~6.0 g/L (Slightly Soluble) |
| Melting Point | 136 – 138 °C | 236.6 °C | 310 – 315 °C (Sublimes) |
| pKa (Acid) | 1.01 | 2.19 | 1.84 |
| pKa (Pyridine N) | 5.39 | 4.86 | 4.96 |
| Solid-State Form | Zwitterionic / Neutral Mix | Zwitterionic Chains | Zwitterionic Networks |
Key Insight: There is a perfect inverse correlation between Melting Point and Solubility . Isonicotinic acid, with the highest melting point (indicating the strongest crystal lattice), has the lowest solubility.
Mechanistic Analysis: The "Why" Behind the Data
To manipulate these compounds in drug development (e.g., as co-formers for co-crystals), one must understand the intermolecular forces driving their solubility.
A. Lattice Energy & Crystal Packing
The dissolution process involves overcoming the lattice energy of the solid.
-
Isonicotinic & Nicotinic Acid: These isomers form robust intermolecular hydrogen bond networks in the solid state. The nitrogen atom on one molecule accepts a proton from the carboxylic acid of another, forming infinite "Head-to-Tail" zwitterionic chains (
). This creates a highly stable, high-melting crystal lattice that resists dissolution. -
Picolinic Acid: The ortho position allows for intramolecular hydrogen bonding (between the ring nitrogen and the adjacent carboxylic acid hydrogen). This internal bond satisfies the hydrogen-bonding potential within the molecule, weakening the intermolecular forces holding the crystal together. Consequently, the lattice is easier to break, resulting in a lower melting point and significantly higher solubility.
B. Zwitterionic Character
In water, all three exist largely as zwitterions near their isoelectric points. However, the solvation penalty differs. The high dipole moment of the zwitterionic solid forms of NA and IA stabilizes the solid phase relative to the solution phase more effectively than the packing motifs of PA.
Figure 1: Causal pathway linking molecular substitution patterns to macroscopic solubility observations.
Experimental Protocol: Equilibrium Solubility Determination
For accurate solubility profiling in pre-formulation, the Shake-Flask Method is the gold standard. It ensures thermodynamic equilibrium is reached, unlike dynamic methods which may overestimate solubility due to supersaturation.
Protocol: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at
Materials:
-
Solvent (Water, HPLC grade)
-
Orbital Shaker (temperature controlled)
-
Syringe Filters (0.45 µm PTFE or Nylon)
-
HPLC-UV or UV-Vis Spectrophotometer
Workflow:
-
Preparation: Add excess solid compound to 10 mL of water in a glass vial. "Excess" is defined visually; solid must remain visible at the bottom.
-
Note for PA: Due to high solubility, add small increments (e.g., 1g) until saturation is evident.
-
-
Equilibration: Seal vials and place in the orbital shaker at
. Agitate at 100 RPM for 24 to 72 hours .-
Validation: Check pH at start and end. Significant pH drift indicates instability or salt disproportionation.
-
-
Sedimentation: Stop agitation and allow the suspension to stand for 2 hours. This prevents fine particles from clogging the filter.
-
Sampling: Withdraw supernatant using a syringe. Filter through a 0.45 µm membrane.
-
Critical Step: Discard the first 1 mL of filtrate to account for drug adsorption onto the filter membrane.
-
-
Quantification: Dilute the filtrate appropriately (mobile phase) and analyze via HPLC. Calculate concentration using a standard calibration curve.
Figure 2: Standardized Shake-Flask Workflow for Equilibrium Solubility.
Application in Drug Development
Understanding these solubility profiles is critical when selecting these isomers as co-formers for pharmaceutical co-crystals.
-
Solubility Modulation:
-
To Enhance Solubility: Use Picolinic acid . Its high intrinsic solubility can lift the solubility of a poorly soluble API (Active Pharmaceutical Ingredient) through co-crystal formation, provided the lattice energy of the co-crystal is not excessively high.
-
To Reduce Solubility (Controlled Release): Use Isonicotinic acid . Its tendency to form strong, stable hydrogen-bonded networks can be leveraged to create stable, slow-dissolving co-crystals for extended-release formulations.
-
-
Salt Formation:
-
Since the pKa values of the pyridine nitrogen are similar (~4.8 - 5.4), all three can form salts with strong acids. However, the solubility of the resulting salt will often track with the lattice energy trends of the parent isomer.
-
References
-
Solubility Data & Thermodynamics
-
Di, Y., et al. "Thermochemical Properties of Dissolution of Nicotinic Acid in Aqueous Solution." Journal of Solution Chemistry, 2017.
-
Baptista, D.S., et al. "Solubility and Crystallization Studies of Picolinic Acid."[2] Crystals, 2023.[2][3]
-
Wang, J., et al. "Solubility of Isonicotinic Acid in Water and Organic Solvents." Journal of Chemical & Engineering Data, 2006.
-
-
Crystal Structure & Mechanism
-
Bhatt, P.M., et al. "Supramolecular Synthons in Crystal Engineering." Crystal Growth & Design, 2008.
-
Takács-Novák, K., et al. "Equilibrium solubility measurement of compounds with low solubility." Journal of Pharmaceutical and Biomedical Analysis, 2008.
-
-
Experimental Standards
-
World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series, No. 937, 2006.
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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